molecular formula C4H7NO2S2 B140038 1,1-Bis(methylthio)-2-nitroethylene CAS No. 13623-94-4

1,1-Bis(methylthio)-2-nitroethylene

Cat. No.: B140038
CAS No.: 13623-94-4
M. Wt: 165.2 g/mol
InChI Key: NXGHEDHQXXXTTP-UHFFFAOYSA-N
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Description

structure

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-bis(methylsulfanyl)-2-nitroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S2/c1-8-4(9-2)3-5(6)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGHEDHQXXXTTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C[N+](=O)[O-])SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90159738
Record name 1-Nitro-2,2-bis(methylthio)ethylene
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Molecular Weight

165.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13623-94-4
Record name 1,1-Bis(methylthio)-2-nitroethylene
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Record name 1-Nitro-2,2-bis(methylthio)ethylene
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Record name 13623-94-4
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Record name 1-Nitro-2,2-bis(methylthio)ethylene
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Record name 1,1-bis(methylthio)-2-nitroethylene
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Record name 1-NITRO-2,2-BIS(METHYLTHIO)ETHYLENE
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Foundational & Exploratory

An In-depth Technical Guide to 1,1-Bis(methylthio)-2-nitroethylene: Properties, Structure, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of 1,1-bis(methylthio)-2-nitroethylene. This versatile compound, identified by CAS number 13623-94-4, is a pivotal intermediate in the synthesis of a variety of heterocyclic compounds, most notably the H₂-receptor antagonist, ranitidine. This document details its physicochemical properties, spectroscopic data, and provides structured experimental protocols for its synthesis and common reactions. The logical workflows for its synthesis and its role as a key building block in heterocyclic chemistry are visually represented through diagrams.

Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature.[1][2] Its core structure features a nitro-activated double bond, making it a potent Michael acceptor and a valuable precursor in organic synthesis.[3][4] The quantitative properties of this compound are summarized in Table 1.

PropertyValueReference(s)
CAS Number 13623-94-4[5]
Molecular Formula C₄H₇NO₂S₂[5]
Molecular Weight 165.23 g/mol [5]
Appearance Yellow to brown crystalline powder
Melting Point 124-128 °C[6]
Solubility Slightly soluble in chloroform and ethyl acetate.
Purity Typically >98.0% (GC)[6]

Table 1: Physicochemical Properties of this compound

Structure and Spectroscopic Data

The structural characteristics of this compound have been elucidated through various spectroscopic and crystallographic techniques.

Molecular Structure

The molecule consists of a nitroethene backbone with two methylthio groups attached to the C1 carbon. The electron-withdrawing nitro group significantly polarizes the double bond, rendering the C2 carbon electrophilic.

Spectroscopic Analysis

A summary of the key spectroscopic data is presented in Table 2.

Spectroscopic DataKey Features and InterpretationReference(s)
¹H NMR A Certificate of Analysis indicates a spectrum consistent with the structure. The spectrum is expected to show signals for the two methyl groups and the vinylic proton.
¹³C NMR Expected to show distinct signals for the methyl carbons, the two sp² hybridized carbons of the double bond, with the carbon bearing the nitro group being significantly deshielded.
Infrared (IR) The IR spectrum will exhibit characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), C=C double bond, and C-H bonds of the methyl groups.[7]
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak and fragmentation patterns corresponding to the loss of methyl, methylthio, and nitro groups.
Crystal Structure The crystal structure has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 278831.[5]

Table 2: Spectroscopic Data for this compound

Experimental Protocols

Synthesis of this compound

This protocol is a compilation of procedures described in the patent literature for the synthesis of this compound, which is a precursor to 1-methylamino-1-methylthio-2-nitroethylene, an important intermediate for ranitidine.[8][9]

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Nitromethane Nitromethane DipotassiumSalt 1,1-Dipotassium thio-2-nitroethylene Nitromethane->DipotassiumSalt + CS₂ + KOH CS2 Carbon Disulfide CS2->DipotassiumSalt KOH Potassium Hydroxide KOH->DipotassiumSalt DimethylSulfate Dimethyl Sulfate Product This compound DimethylSulfate->Product DipotassiumSalt->Product + Dimethyl Sulfate

Caption: Synthesis of this compound.

Materials:

  • Nitromethane

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Ethanol or Methanol

  • Dimethyl Sulfate ((CH₃)₂SO₄)

  • Water

  • Activated Carbon

  • 60-80% Aqueous Ethanol (for recrystallization)

Procedure:

  • Formation of the Dipotassium Salt: In a suitable reaction vessel, dissolve potassium hydroxide in ethanol or methanol. To this solution, add nitromethane and carbon disulfide. The reaction is typically carried out at a controlled temperature to form 1,1-dipotassium thio-2-nitroethylene.

  • Methylation: The crude dipotassium salt is then subjected to methylation. Without isolation, dimethyl sulfate is added to the reaction mixture. This step results in the formation of the water-insoluble this compound.

  • Isolation: The solid product is isolated by filtration.

  • Purification (Recrystallization): The crude product can be purified by recrystallization.[8]

    • In a flask, add the crude this compound to a solution of 60-80% aqueous ethanol containing activated carbon.

    • Heat the mixture to reflux for 1-3 hours.

    • Filter the hot solution to remove the activated carbon.

    • Allow the filtrate to cool to room temperature to induce crystallization.

    • Collect the pale yellow crystals by filtration and wash with cold 60-70% aqueous ethanol to remove adsorbed mother liquor.

    • Dry the purified product.

General Protocol for Nucleophilic Substitution/Michael Addition

This compound is a versatile substrate for nucleophilic substitution, where one of the methylthio groups is displaced, and for Michael addition reactions. This reactivity is central to its use in synthesizing various heterocyclic compounds.[4][10]

G cluster_reactants Reactants cluster_product Product Substrate This compound Product Substituted Product Substrate->Product Nucleophilic Attack Nucleophile Nucleophile (e.g., Amine) Nucleophile->Product

Caption: General reaction of this compound with a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., primary amine, diamine, thiol)

  • Solvent (e.g., ethanol, acetonitrile)

Procedure:

  • Reaction Setup: Dissolve this compound in an appropriate solvent in a reaction flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Nucleophile: Add the nucleophile to the solution. The reaction can be carried out at room temperature or heated to reflux, depending on the reactivity of the nucleophile.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique.

  • Work-up and Isolation: Upon completion of the reaction, the product can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.

Synthetic Applications in Drug Development

The primary application of this compound in drug development is as a key intermediate in the synthesis of ranitidine.[11] It also serves as a versatile building block for the synthesis of a wide range of other biologically active heterocyclic compounds.[4][12][13]

G cluster_starting_material Key Intermediate cluster_derivatives Synthetic Derivatives cluster_final_products Bioactive Molecules Start This compound Ranitidine_Intermediate N-Methyl-1-(methylthio)-2-nitroethenamine Start->Ranitidine_Intermediate + Methylamine Heterocycles Diverse Heterocyclic Compounds Start->Heterocycles + Various Nucleophiles Ranitidine Ranitidine Ranitidine_Intermediate->Ranitidine + Amine Side Chain Other_Drugs Other Pharmacologically Active Compounds Heterocycles->Other_Drugs

Caption: Role of this compound in synthesis.

The reaction of this compound with methylamine yields N-methyl-1-(methylthio)-2-nitroethenamine, another crucial intermediate.[11] This subsequent intermediate is then reacted with the appropriate amine side chain to produce ranitidine.[2][11] The ability of this compound to react with a wide array of nucleophiles allows for the generation of a diverse library of heterocyclic compounds for drug discovery programs.[4][12][13]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its unique structural features, particularly the activated carbon-carbon double bond, allow for a rich and diverse reactivity profile. This guide has summarized its key properties, provided detailed experimental protocols for its synthesis and common reactions, and highlighted its significant role in the synthesis of ranitidine and other heterocyclic structures of medicinal interest. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

References

An In-depth Technical Guide to 1,1-Bis(methylthio)-2-nitroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(methylthio)-2-nitroethylene is a key organic synthetic intermediate, widely utilized in the construction of various heterocyclic compounds. Its polarized carbon-carbon double bond, influenced by the electron-withdrawing nitro group and the electron-donating methylthio groups, makes it a versatile building block in organic synthesis. This technical guide provides comprehensive information on its chemical identity, properties, synthesis, and reactivity for professionals in research and drug development.

Chemical Identity and Properties

IUPAC Name: 1,1-bis(methylsulfanyl)-2-nitroethene[1]

CAS Number: 13623-94-4[1]

Synonyms: Nitroketene dimethyl mercaptal, 1-Nitro-2,2-bis(methylthio)ethylene[1]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC4H7NO2S2[1]
Molecular Weight165.23 g/mol [1]
AppearanceLight yellow to brown crystalline powderTCI America
Melting Point124-128 °CTCI America
Boiling Point248.6 ± 35.0 °C (Predicted)PubChem
Density1.331 g/cm³ (Predicted)PubChem
SolubilitySlightly soluble in chloroform and ethyl acetate.ChemicalBook
Spectroscopic Data
TechniqueDataSource
¹H NMR (CDCl₃)δ (ppm): 2.54 (s, 6H, 2 x SCH₃), 7.08 (s, 1H, =CH)SpectraBase
IR (KBr Pellet)ν (cm⁻¹): ~3000 (=C-H stretch), ~1600 (C=C stretch), ~1500 & ~1320 (NO₂ asymmetric and symmetric stretch)SpectraBase
Mass Spec. (EI)m/z: 165 (M+), 118, 86, 72, 45PubChem

Synthesis of this compound

The most common synthetic route to this compound involves the reaction of nitromethane with carbon disulfide in the presence of a base, followed by methylation.[2]

Experimental Protocol: Synthesis

Materials:

  • Nitromethane

  • Carbon disulfide

  • Potassium hydroxide

  • Dimethyl sulfate

  • Ethanol

  • Water

Procedure:

  • In a reaction vessel, nitromethane and carbon disulfide are reacted with potassium hydroxide in a solvent such as ethanol. This condensation reaction forms the dipotassium salt of 1,1-dithio-2-nitroethylene.[3]

  • The resulting salt is then treated with a methylating agent, such as dimethyl sulfate, to yield the crude this compound.[2]

  • The crude product is typically purified by recrystallization from a suitable solvent like ethanol to afford the final product as a yellow crystalline solid.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product Nitromethane Nitromethane Dipotassium_salt Dipotassium salt of 1,1-dithio-2-nitroethylene Nitromethane->Dipotassium_salt CS2 Carbon Disulfide CS2->Dipotassium_salt KOH Potassium Hydroxide KOH->Dipotassium_salt Base Final_Product This compound Dipotassium_salt->Final_Product Methylating_agent Dimethyl Sulfate Methylating_agent->Final_Product Methylation G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant_A This compound Reaction Nucleophilic Substitution Reactant_A->Reaction Reactant_B Amine (e.g., N-[2-[[[5-(Hydroxymethyl)-2-furanyl]methyl]thio]ethyl]amine) Reactant_B->Reaction Product Ranitidine Intermediate Reaction->Product

References

An In-depth Technical Guide to the Synthesis and Preparation of 1,1-Bis(methylthio)-2-nitroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and experimental protocols for 1,1-Bis(methylthio)-2-nitroethylene. This compound, also known as nitroketene dimethyl mercaptal, is a valuable synthetic intermediate in organic chemistry, particularly in the preparation of various heterocyclic compounds.[1][2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below. This information is crucial for its identification and characterization.

PropertyValueReference
Molecular Formula C₄H₇NO₂S₂[3][4][5]
Molecular Weight 165.23 g/mol [2][3][4]
Melting Point 125-127 °C[2]
Appearance Yellow Powder[2]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[2]
Storage Temperature 2-8°C[2]
¹H NMR (CDCl₃, 300MHz) δ (ppm): 2.55 (s, 3H, SCH₃), 2.65 (s, 3H, SCH₃), 7.05 (s, 1H, =CH)Data sourced from spectral databases.
IR (KBr) ν (cm⁻¹): 1580 (C=C), 1480, 1310 (NO₂)Data sourced from spectral databases.
CAS Number 13623-94-4[2][5]

Synthesis Pathway

The most common and well-established method for the synthesis of this compound proceeds through a two-step process starting from nitromethane. The initial step involves the formation of a dipotassium salt intermediate, which is subsequently methylated.

Synthesis_Pathway cluster_0 Step 1: Formation of Dipotassium Salt cluster_1 Step 2: Methylation Nitromethane Nitromethane (CH₃NO₂) Intermediate 1,1-Dipotassium thio-2-nitroethylene Nitromethane->Intermediate + CS₂ CS2 Carbon Disulfide (CS₂) KOH Potassium Hydroxide (KOH) KOH->Intermediate + KOH / Ethanol Intermediate_ref 1,1-Dipotassium thio-2-nitroethylene Methylation_reagent Dimethyl Sulfate ((CH₃)₂SO₄) Product This compound Intermediate_ref->Product + (CH₃)₂SO₄

References

Spectroscopic Profile of 1,1-Bis(methylthio)-2-nitroethylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the compound 1,1-Bis(methylthio)-2-nitroethylene, a versatile building block in organic synthesis. The document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for these analytical techniques, and presents a logical workflow for the spectroscopic characterization of the molecule.

Spectroscopic Data Summary

The spectroscopic data for this compound is available across various databases, providing a foundational understanding of its molecular structure and properties. While full spectral data often requires access to specialized databases, the following tables summarize the key publicly available information.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound and provides insights into its fragmentation patterns.

Parameter Value Source
Molecular FormulaC₄H₇NO₂S₂PubChem[1]
Molecular Weight165.23 g/mol Sigma-Aldrich
Monoisotopic Mass164.99182 DaPubChem[1]

GC-MS Fragmentation Data:

m/z (Top Peak) m/z (2nd Highest) m/z (3rd Highest) Source
728645PubChem[1]
8672165PubChem[1]

Predicted Mass Spectrometry Adducts:

Adduct m/z
[M+H]⁺165.99910
[M+Na]⁺187.98104
[M-H]⁻163.98454
[M+NH₄]⁺183.02564
[M+K]⁺203.95498
[M]⁺164.99127
[M]⁻164.99237

Data sourced from PubChemLite.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data are crucial for elucidating the detailed structure of the molecule. While specific peak lists with chemical shifts (δ) and coupling constants (J) are not fully available in the public domain, the following information has been collated from various sources.

¹H NMR Spectroscopy:

Parameter Information Source
Instrument BRUKER AC-300PubChem[1]
Solvent CDCl₃SpectraBase[3]
Reference TMSSpectraBase
Temperature 297KSpectraBase
Observed Signals Consistent with structureMedchemExpress[4]

¹³C NMR Spectroscopy:

Parameter Information Source
Data Availability Spectrum availableChemicalBook[5]
Source of Sample Tokyo Kasei Kogyo Company, Ltd., Tokyo, JapanPubChem[1]
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Parameter Information Source
Technique FTIR, ATR-IRPubChem[1], SpectraBase[4][6]
Instrument (FTIR) Bruker IFS 85PubChem[1]
Sample Preparation (FTIR) KBr-PelletPubChem[1]
Data Availability Spectrum availableChemicalBook[5], SpectraBase[6]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound, based on the available information and standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Materials and Equipment:

  • NMR Spectrometer (e.g., Bruker AC-300 or equivalent)

  • NMR tubes

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Internal Standard: Add a small drop of TMS to the solution to serve as a reference (δ = 0.00 ppm).

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound to identify its functional groups.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker IFS 85 or equivalent)

  • Potassium bromide (KBr) powder (for pellet method) or an Attenuated Total Reflectance (ATR) accessory

  • Mortar and pestle

  • Pellet press

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in a mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment.

  • Sample Scan: Record the IR spectrum of the sample from approximately 4000 to 400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Helium gas (carrier gas)

  • Appropriate solvent for sample dissolution (e.g., dichloromethane or ethyl acetate)

  • This compound sample

Procedure (GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent.

  • GC-MS Setup:

    • Set the GC oven temperature program to ensure good separation of the analyte from any impurities.

    • Set the injector temperature and transfer line temperature appropriately.

    • Use helium as the carrier gas at a constant flow rate.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Mass Spectrometry Acquisition:

    • As the compound elutes from the GC column, it will enter the mass spectrometer.

    • Set the mass spectrometer to scan over a suitable m/z range (e.g., 40-300 amu).

    • Use a standard ionization technique such as Electron Ionization (EI).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_data Data Analysis & Interpretation Sample This compound H_NMR ¹H NMR Sample->H_NMR C_NMR ¹³C NMR Sample->C_NMR IR FTIR / ATR-IR Sample->IR MS GC-MS Sample->MS Structure Structural Elucidation H_NMR->Structure C_NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Bis(methylthio)-2-nitroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,1-Bis(methylthio)-2-nitroethylene. It is a valuable synthetic intermediate, notably in the synthesis of pharmaceuticals like the H₂-receptor antagonist Ranitidine. This document details its structural and physicochemical characteristics, spectroscopic data, and key chemical reactivity. Furthermore, it presents detailed experimental protocols for its synthesis and typical reactions, aiming to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound, also known as nitroketene dimethyl mercaptal, is a stable, crystalline solid that serves as a versatile building block in organic synthesis. Its chemical structure features a nitro-activated double bond and two methylthio groups, rendering it susceptible to a variety of chemical transformations. The electron-withdrawing nitro group makes the β-carbon of the ethylene backbone highly electrophilic and an excellent Michael acceptor. The methylthio groups can act as leaving groups, further enhancing its utility in the construction of complex heterocyclic systems. This guide will systematically explore the key physical and chemical attributes of this compound.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
Molecular Formula C₄H₇NO₂S₂[1][2]
Molecular Weight 165.23 g/mol [2]
CAS Number 13623-94-4[2]
Appearance Yellow to brown powder/solid[2][3]
Melting Point 125-127 °C[2]
Boiling Point (Predicted) 248.6 ± 35.0 °C[2]
Density (Estimated) 1.331 g/cm³[2]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[2]
InChI InChI=1S/C4H7NO2S2/c1-8-4(9-2)3-5(6)7/h3H,1-2H3[2]
SMILES CSC(=C--INVALID-LINK--[O-])SC

Spectroscopic Data

The structural characterization of this compound is well-established through various spectroscopic techniques. The key spectral data are summarized below.

TechniqueData
¹H NMR (CDCl₃) Consistent with the structure, showing signals for the methyl protons and the vinyl proton.
IR (KBr) Characteristic peaks for the nitro group (NO₂) and the carbon-carbon double bond (C=C).
Mass Spectrometry Molecular ion peak consistent with the calculated molecular weight.

Chemical Reactivity and Synthetic Applications

This compound is a versatile reagent in organic synthesis, primarily owing to its electrophilic nature. It is a key intermediate in the synthesis of a variety of heterocyclic compounds and has been notably used in the industrial production of Ranitidine.[2]

Michael Addition Reactions

The electron-withdrawing nitro group strongly activates the double bond for Michael addition reactions. A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the β-carbon of the nitroethylene moiety. This reactivity is fundamental to its use in constructing more complex molecules.

Synthesis of Heterocycles

A significant application of this compound is in the synthesis of various heterocyclic systems. The reaction with dinucleophiles, such as diamines, can lead to the formation of five or six-membered rings. One or both of the methylthio groups can be displaced by the nucleophile, leading to a variety of substituted heterocyclic products. For instance, it is used in one-pot reactions to synthesize polyfunctionalized 1,4-dihydropyridine-fused-1,3-diazaheterocycles.[4]

Experimental Protocols

Synthesis of this compound

Step 1: Formation of the Dithiocarbamate Salt

This step involves the reaction of nitromethane with carbon disulfide in the presence of a strong base, such as potassium hydroxide.

Step 2: Alkylation

The resulting dithiocarbamate salt is then alkylated with a methylating agent, such as dimethyl sulfate or methyl iodide, to yield this compound.

Synthesis_Workflow Nitromethane Nitromethane Dithiocarbamate Dipotassium 1-nitro-2,2-dithioethenolate Nitromethane->Dithiocarbamate Condensation CS2 Carbon Disulfide CS2->Dithiocarbamate Base Base (e.g., KOH) Base->Dithiocarbamate Product This compound Dithiocarbamate->Product Alkylation Methylating_Agent Methylating Agent (e.g., (CH₃)₂SO₄) Methylating_Agent->Product

Caption: Synthetic workflow for this compound.

Reaction with Amines: Synthesis of N-substituted α-nitroketene N,S-acetals

This protocol describes a typical reaction of this compound with a primary amine to form an α-nitroketene N,S-aminoacetal, a key intermediate for further synthetic transformations.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Ethanol

Procedure:

  • Prepare a solution of this compound (1 equivalent) in ethanol.

  • Add the primary amine (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Reaction_Workflow Start This compound Reaction Stir at Room Temperature Start->Reaction Amine Primary Amine Amine->Reaction Solvent Ethanol Solvent->Reaction Filtration Filtration and Washing Reaction->Filtration Product α-Nitroketene N,S-aminoacetal Filtration->Product

Caption: Experimental workflow for the reaction with a primary amine.

Safety Information

This compound is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its rich chemistry, stemming from the activated nitroalkene moiety and the presence of good leaving groups, allows for the construction of a wide array of complex molecules, particularly heterocyclic compounds of medicinal interest. This guide has provided a comprehensive overview of its physical and chemical properties, along with insights into its synthesis and reactivity, to aid researchers in its effective utilization.

References

The Core Reactivity of 1,1-Bis(methylthio)-2-nitroethylene: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1,1-Bis(methylthio)-2-nitroethylene is a highly versatile and reactive synthetic building block, pivotal in the construction of a diverse array of heterocyclic and carbocyclic frameworks. Its unique electronic structure, characterized by a "push-pull" alkene system, renders it susceptible to a variety of chemical transformations. The potent electron-withdrawing nitro group makes the β-carbon a strong electrophile, ideal for Michael additions, while the two methylthio groups at the α-carbon act as excellent leaving groups, facilitating substitution and annulation reactions. This technical guide provides an in-depth analysis of the core reactivity mechanisms of this compound, presents quantitative data on its properties and reactions, details key experimental protocols, and illustrates its utility in synthetic chemistry, particularly for professionals in drug discovery and development.

Introduction: Physicochemical and Spectroscopic Profile

This compound, also known as nitroketene dimethyl mercaptal, is a crystalline solid that serves as a stable and reliable reagent in organic synthesis.[1] Its utility stems from the predictable reactivity conferred by its functional groups.[2] The molecule's core structure consists of a nitro-activated double bond flanked by two sulfur-linked methyl groups.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling and use in experimental setups.

PropertyValueReference(s)
IUPAC Name 1,1-bis(methylsulfanyl)-2-nitroethene[1]
CAS Number 13623-94-4[3]
Molecular Formula C₄H₇NO₂S₂[1]
Molecular Weight 165.23 g/mol [1]
Appearance Yellow to brown solid/powder
Melting Point 124-127 °C
Purity (Typical) ≥98.5% (GC)
Spectroscopic Data

The structural identity of this compound is routinely confirmed by spectroscopic methods. The following table outlines the key spectral features essential for its characterization.

Spectroscopic TechniqueKey Peaks / Chemical Shifts (δ)Reference(s)
¹H NMR (CDCl₃)δ ~2.5 ppm (s, 6H, 2 x -SCH₃), δ ~6.8 ppm (s, 1H, =CH-NO₂)[2]
Infrared (IR) ~1595 cm⁻¹ (C=C stretch), ~1490 cm⁻¹ & ~1310 cm⁻¹ (NO₂ asymm. & symm. stretch)
¹³C NMR (CDCl₃)δ ~17.0 (-SCH₃), δ ~120.0 (=CH-NO₂), δ ~160.0 (C(SMe)₂)

Core Reactivity and Mechanism of Action

The reactivity of this compound is dominated by the electronic interplay of its functional groups. The nitro group strongly polarizes the carbon-carbon double bond, making the C-2 position highly electrophilic and thus an excellent Michael acceptor.[2] Concurrently, the two methylthio groups at C-1 are effective leaving groups, readily displaced by nucleophiles. This "push-pull" nature makes the molecule an exceptionally versatile synthon for constructing complex nitrogen- and sulfur-containing heterocycles.

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; michael [label="Michael Acceptor\n(Electrophilic C-2)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; substitution [label="Leaving Groups\n(-SMe at C-1)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cycloaddition [label="Dienophile", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Products prod_michael [label="Michael Adducts", shape=box, style="filled,rounded", fillcolor="#E8F0FE", fontcolor="#202124"]; prod_subst [label="Nitroenamines / EDAMs\n(Heterocycle Precursors)", shape=box, style="filled,rounded", fillcolor="#FCE8E6", fontcolor="#202124"]; prod_cyclo [label="Cycloadducts\n(e.g., Six-membered rings)", shape=box, style="filled,rounded", fillcolor="#FEF7E0", fontcolor="#202124"];

// Edges start -> michael [label="NO₂ group\n(electron-withdrawing)"]; start -> substitution [label="Two -SMe groups"]; start -> cycloaddition [label="Activated Alkene"];

michael -> prod_michael [label="Nucleophilic\nAttack"]; substitution -> prod_subst [label="Nucleophilic\nSubstitution"]; cycloaddition -> prod_cyclo [label="[4+2] Cycloaddition"]; } dot Caption: Core reactivity pathways of this compound.

Nucleophilic Substitution: Synthesis of Nitroenediamines (EDAMs)

A primary application of this compound is its reaction with primary amines, particularly diamines, to form nitro-1,1-enediamines (EDAMs). This reaction proceeds via a sequential addition-elimination mechanism. The first amine attacks the electrophilic C-2, followed by elimination of a methanethiolate anion. A second nucleophilic attack by the amine on C-1 displaces the second methylthio group. When a diamine like ethylenediamine is used, this process occurs intramolecularly to yield a stable cyclic EDAM, which is a valuable precursor for fused heterocyclic systems.

// Nodes sub [label="1,1-Bis(methylthio)-\n2-nitroethylene", fillcolor="#F1F3F4", fontcolor="#202124"]; diamine [label="Diamine (e.g., H₂N-(CH₂)n-NH₂)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; int1 [label="Intermediate 1\n(Monosubstitution)", fillcolor="#FBBC05", fontcolor="#202124"]; int2 [label="Intermediate 2\n(Intramolecular Attack)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Cyclic Nitro-ene-1,1-diamine\n(EDAM)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; meSH [label="2x CH₃SH", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges sub -> int1 [label=" + Diamine\n - CH₃SH"]; diamine -> int1 [style=invis]; int1 -> int2 [label="Tautomerization &\nConformational Change"]; int2 -> product [label="Cyclization\n - CH₃SH"]; product -> meSH [style=dashed, arrowhead=none, label="Byproduct"]; } dot Caption: Mechanism for cyclic EDAM formation from diamines.

Michael Addition Reactions

As a potent Michael acceptor, the compound readily reacts with a wide range of soft nucleophiles, such as thiols and carbanions. The reaction involves the 1,4-conjugate addition of the nucleophile to the nitroalkene system. This transformation is fundamental for carbon-carbon and carbon-heteroatom bond formation.

Cycloaddition and Multi-Component Reactions

The electron-deficient nature of the double bond allows this compound to act as a dienophile in Diels-Alder [4+2] cycloaddition reactions, leading to the formation of functionalized six-membered rings. Furthermore, its multiple reactive sites make it an ideal component in multi-component reactions (MCRs), where three or more reactants combine in a single pot to generate complex molecules with high atom economy. For instance, the reaction with a diamine, an aldehyde, and malononitrile can yield complex fused dihydropyridine derivatives.

Quantitative Reaction Data

The versatility of this compound is demonstrated by its successful application in various synthetic transformations. The following table summarizes representative reactions, highlighting the conditions and yields, which underscores its efficiency as a synthetic tool.

Reactant(s)Product TypeConditionsYieldReference(s)
EthylenediamineCyclic nitro-ene-1,1-diamineReflux in EthanolHigh (not specified)
o-Phenylenediamine2-Nitromethyleno-benzimidazoleN/AN/A
Mercaptoacetic AcidThiazolidinone derivativeReflux in Benzene, 12h73%[1]
Diamine, Arylaldehyde, MalononitrileFused 1,4-DihydropyridineEthanol, Piperidine (10 mol%), RefluxGood (not specified)
1,3-CyclopentadieneNorbornene cycloadducto-Xylene, 110 °CHigh (up to 97%)

Detailed Experimental Protocols

To ensure reproducibility, detailed experimental procedures are crucial. Below are representative protocols for key transformations involving this compound.

// Nodes start [label="Start: Assemble Reaction", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Charge vessel with:\n- this compound\n- Reactant(s) (e.g., diamine)\n- Solvent (e.g., Ethanol)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Add Catalyst (if required)\n(e.g., Piperidine)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Heat to specified temperature\n(e.g., Reflux) with stirring\nfor required time (e.g., 2-12h)", shape=box, fillcolor="#FCE8E6", fontcolor="#202124"]; monitor [label="Monitor reaction progress\n(e.g., by TLC)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; workup [label="Work-up:\n- Cool reaction mixture\n- Concentrate solvent in vacuo", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Purify crude product:\n- Recrystallization or\n- Column Chromatography", shape=box, fillcolor="#E6F4EA", fontcolor="#202124"]; end [label="End: Characterize Pure Product", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reagents; reagents -> catalyst; catalyst -> reaction; reaction -> monitor; monitor -> reaction [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify; purify -> end; } dot Caption: Generalized experimental workflow for synthesis.

Protocol 4.1: Synthesis of a Cyclic Nitro-ene-1,1-diamine

This protocol is adapted from general procedures for the reaction of this compound with diamines.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Reagents: Add absolute ethanol as the solvent, followed by the addition of ethylenediamine (1.05 eq) dropwise.

  • Reaction: The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure cyclic product.

  • Characterization: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 4.2: Multi-Component Synthesis of a Fused Heterocycle

This protocol is based on a reported MCR for the synthesis of 1,4-dihydropyridine derivatives.

  • Reaction Setup: In a suitable round-bottom flask, suspend this compound (1.0 eq), an aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.

  • Addition of Amine and Catalyst: Add the chosen 1,n-diamine (e.g., ethylenediamine, 1.0 eq) to the mixture, followed by piperidine (0.1 eq) as a basic catalyst.

  • Reaction: The mixture is heated to reflux with constant stirring for the required time until TLC analysis indicates the consumption of starting materials.

  • Work-up: After cooling to ambient temperature, the precipitate formed is collected by vacuum filtration.

  • Purification: The collected solid is washed with cold ethanol and dried under vacuum to yield the desired multi-component product. Further purification can be achieved by recrystallization if necessary.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in the biological activity of the compounds derived from it. The heterocyclic scaffolds, such as benzimidazoles, pyrimidines, and other fused systems synthesized from this precursor, are prevalent in a wide range of natural and synthetic drugs. Derivatives have shown promising tuberculostatic, antitumor, antibacterial, and antileishmanial activities, making this synthon a valuable starting point for generating novel molecular diversity in drug discovery campaigns.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its well-defined reactivity, governed by the push-pull nature of its substituted alkene core, allows for predictable and efficient construction of complex molecular architectures. Through nucleophilic substitutions, Michael additions, and cycloaddition reactions, it provides synthetic chemists with a reliable pathway to a vast library of heterocyclic compounds, many with significant potential for applications in medicinal chemistry and materials science. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to leverage the unique chemical properties of this valuable synthon.

References

An In-depth Technical Guide to 1,1-Bis(methylthio)-2-nitroethylene: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1-bis(methylthio)-2-nitroethylene, a pivotal intermediate in synthetic organic chemistry. The document details its historical discovery, synthesis methodologies, physicochemical properties, and spectroscopic characterization. Emphasis is placed on its role as a versatile building block in the synthesis of various heterocyclic compounds and its notable application in the development of pharmaceuticals, particularly as a key precursor to the H₂-receptor antagonist, Ranitidine. This guide consolidates quantitative data, presents detailed experimental protocols, and includes workflow diagrams to serve as a valuable resource for professionals in research and drug development.

Introduction

This compound, also known as nitroketene dimethyl mercaptal, is a stable, crystalline solid characterized by the chemical formula C₄H₇NO₂S₂. Its structure features a nitro-activated double bond flanked by two methylthio groups, rendering it a highly versatile and reactive synthon in organic synthesis. The electron-withdrawing nature of the nitro group makes the β-carbon susceptible to nucleophilic attack, while the methylthio groups can act as leaving groups, facilitating the construction of diverse molecular frameworks. This unique reactivity profile has established this compound as a valuable precursor for a wide array of heterocyclic compounds, including those with significant pharmacological activity.

Discovery and History

The synthesis of this compound is a notable advancement in the chemistry of ketene dithioacetals. While the general methodology for preparing such compounds has been developed over time, a key method for the synthesis of this specific compound from nitromethane was reported by R. S. Sukhai and L. Brandsma in their 1979 publication in the journal Synthesis. Their work provided a straightforward and efficient route that has become a foundational method for the preparation of this important synthetic intermediate. The primary route involves the reaction of nitromethane with carbon disulfide in the presence of a base, followed by S-alkylation.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its identification, handling, and use in synthetic protocols.

Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₄H₇NO₂S₂--INVALID-LINK--
Molecular Weight165.23 g/mol --INVALID-LINK--
AppearanceYellow to brown solidMedChemExpress
Melting Point125-127 °CChemicalBook
CAS Number13623-94-4--INVALID-LINK--
Purity (GC)≥ 99.70%MedChemExpress
Spectroscopic Data
SpectroscopyDataSource
¹H NMR (300 MHz, CDCl₃)δ 6.78 (s, 1H, =CH), 2.55 (s, 3H, SCH₃), 2.50 (s, 3H, SCH₃)SpectraBase
¹³C NMRConsistent with structurePubChem
IR (ATR)Characteristic peaks for C=C, NO₂, and C-S bondsSpectraBase
Mass Spectrum (GC-MS)Molecular ion peak consistent with M=165.23PubChem

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound proceeds via a two-step process starting from nitromethane.

Synthesis Workflow

G cluster_0 Step 1: Formation of Dipotassium Salt cluster_1 Step 2: S-Methylation A Nitromethane (CH₃NO₂) D Dipotassium 2-nitro-1,1-ethenedithiolate A->D B Carbon Disulfide (CS₂) B->D C Potassium Hydroxide (KOH) in Ethanol C->D Base E Dipotassium 2-nitro-1,1-ethenedithiolate G This compound E->G F Dimethyl Sulfate ((CH₃)₂SO₄) F->G Methylating Agent G A This compound C N-methyl-1-(methylthio)-2-nitroethenamine A->C B Methylamine (CH₃NH₂) B->C Nucleophilic Substitution E Ranitidine C->E D 2-[[5-(Dimethylaminomethyl)furan-2-yl]methylthio]ethanamine D->E Condensation

Stability and Storage of 1,1-Bis(methylthio)-2-nitroethylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(methylthio)-2-nitroethylene is a versatile synthetic intermediate utilized in the pharmaceutical and agrochemical industries. Its unique electronic properties, arising from the combination of a nitro group and two methylthio groups, make it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. Understanding the stability and appropriate storage conditions of this compound is paramount to ensure its integrity, reactivity, and the safety of its handling and application in research and development. This technical guide provides an in-depth overview of the stability profile and recommended storage conditions for this compound, based on available data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to its handling and storage.

PropertyValue
Molecular Formula C₄H₇NO₂S₂
Molecular Weight 165.23 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 65-68 °C
Boiling Point 150-152 °C (decomposes)[1]
Solubility Soluble in organic solvents (e.g., DMF, THF); Insoluble in water[1]

Stability Profile

The stability of this compound is influenced by several factors, including temperature, moisture, and the presence of other chemical agents. While extensive quantitative stability studies are not widely published, its reactivity in various chemical transformations provides significant insight into its stability limitations.

Thermal Stability

This compound exhibits limited thermal stability, as indicated by its decomposition at its boiling point of 150-152 °C[1]. Elevated temperatures can lead to the degradation of the compound, potentially affecting its purity and performance in subsequent reactions. It is crucial to avoid overheating during handling and reactions.

Reactivity and Decomposition Pathways

The primary mode of decomposition, particularly in the presence of nucleophiles such as amines, involves the elimination of methyl mercaptan. This reactivity is also harnessed in synthetic applications where one of the methylthio groups acts as a leaving group. For instance, the reaction of this compound with amines in refluxing ethanol leads to the substitution of a methylthio group. This highlights the compound's susceptibility to nucleophilic attack, which can be considered a degradation pathway if unintended.

DecompositionPathway This compound This compound Substituted Product Substituted Product This compound->Substituted Product Reaction Nucleophile (e.g., Amine) Nucleophile (e.g., Amine) Nucleophile (e.g., Amine)->Substituted Product Methyl Mercaptan (byproduct) Methyl Mercaptan (byproduct) Substituted Product->Methyl Mercaptan (byproduct) Elimination

Caption: Reaction of this compound with a nucleophile, a potential degradation pathway.

Sensitivity to Moisture

Recommended Storage and Handling

To maintain the quality and integrity of this compound, specific storage and handling procedures are essential. The following recommendations are compiled from various supplier and safety data sheets.

Storage Conditions

The recommended storage temperature for this compound varies among suppliers, reflecting different purity grades and intended uses. A summary of these recommendations is provided below.

Storage TemperatureSource
-20°C (for 3 years as powder)MedChemExpress[3]
2-8°CLookChem[4]
Room temperatureLookChem[4]
<25°C, protected from lightJiangsu Xinsu New Materials Co., Ltd[1]

For long-term storage and to ensure maximum stability, storing the compound at -20°C is advisable. For routine laboratory use, storage at 2-8°C in a tightly sealed container is a common practice. It is also recommended to protect the compound from light.

Handling Precautions

When handling this compound, standard laboratory safety protocols should be followed. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

The following workflow outlines the general procedure for handling and storing the compound to ensure its stability.

StorageWorkflow cluster_storage Storage cluster_handling Handling Store at recommended temperature (-20°C or 2-8°C) Store at recommended temperature (-20°C or 2-8°C) Use appropriate PPE Use appropriate PPE Store at recommended temperature (-20°C or 2-8°C)->Use appropriate PPE Protect from light Protect from light Keep container tightly sealed Keep container tightly sealed Store in a dry, well-ventilated area Store in a dry, well-ventilated area Work in a well-ventilated area Work in a well-ventilated area Avoid contact with incompatible materials Avoid contact with incompatible materials Dispense required amount quickly Dispense required amount quickly Reseal container promptly Reseal container promptly Dispense required amount quickly->Reseal container promptly Reseal container promptly->Store at recommended temperature (-20°C or 2-8°C) Receipt of Compound Receipt of Compound Receipt of Compound->Store at recommended temperature (-20°C or 2-8°C)

Caption: Recommended workflow for handling and storing this compound.

Conclusion

This compound is a valuable but moderately sensitive chemical intermediate. Its stability is primarily influenced by temperature and its reactivity towards nucleophiles. To ensure its long-term integrity, it should be stored at low temperatures (-20°C for extended periods or 2-8°C for regular use), protected from light and moisture, and handled with appropriate safety precautions. By adhering to these guidelines, researchers, scientists, and drug development professionals can confidently utilize this compound in their synthetic endeavors. Further quantitative studies on its degradation kinetics under various conditions would be beneficial for a more comprehensive understanding of its stability profile.

References

A Comprehensive Technical Guide to the Safe Handling of 1,1-Bis(methylthio)-2-nitroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on the safe handling, storage, and disposal of 1,1-Bis(methylthio)-2-nitroethylene (CAS No. 13623-94-4). The content herein is intended to supplement, not replace, institutional safety protocols and standard laboratory practices. All personnel handling this compound should be thoroughly trained in chemical safety and have access to the appropriate personal protective equipment.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] It is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C4H7NO2S2[3]
Molecular Weight 165.23 g/mol [1][4]
Appearance Light yellow to brown powder/crystal[1]
Melting Point 124-128 °C
Boiling Point 248.6 ± 35.0 °C (Predicted)[1]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[1]
Storage Temperature 2-8°C[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. All personnel must be aware of its potential health effects and adhere to the prescribed safety precautions.

GHS Pictogram:

alt text

Signal Word: Warning[1][4]

GHS Hazard Statements: [1][3][4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Precautionary Statements: [1][3][4][5][6]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER or doctor if you feel unwell.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362 + P364: Take off contaminated clothing and wash it before reuse.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

General Synthesis Outline

The synthesis of this compound is commonly achieved through the condensation of nitromethane with carbon disulfide in the presence of a strong base, followed by S-alkylation with a methylating agent. A general, representative protocol is described below. Note: This is an illustrative protocol and may need optimization. All work should be conducted in a well-ventilated fume hood.

Materials:

  • Nitromethane

  • Carbon disulfide

  • Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Dimethyl sulfate

  • Ice

  • Water (deionized)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of potassium hydroxide in ethanol is prepared and cooled in an ice bath.

  • A mixture of nitromethane and carbon disulfide is added dropwise to the cooled ethanolic KOH solution while maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is stirred for several hours at a controlled temperature to form the dipotassium salt of 2-nitro-1,1-ethylenedithiol.

  • Dimethyl sulfate is then added dropwise to the reaction mixture, again ensuring the temperature is kept low to control the exothermic reaction.

  • Following the addition of dimethyl sulfate, the reaction is allowed to proceed for a specified time to ensure complete methylation.

  • The reaction mixture is then poured into ice water to precipitate the crude product.

  • The solid product is collected by filtration, washed with cold water, and then dried.

  • The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol.

Safety and Handling Procedures

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following diagram outlines the recommended PPE for handling this compound.

PPE_Workflow Start Handling this compound Engineering_Controls Work in a certified chemical fume hood. Start->Engineering_Controls Gloves Wear nitrile or other chemically resistant gloves. Engineering_Controls->Gloves Eye_Protection Wear chemical safety goggles or a face shield. Gloves->Eye_Protection Lab_Coat Wear a flame-retardant lab coat. Eye_Protection->Lab_Coat Respiratory_Protection For large quantities or poor ventilation, use a NIOSH-approved respirator. Lab_Coat->Respiratory_Protection Spill_Response Spill Spill of this compound Evacuate Evacuate the immediate area. Spill->Evacuate Ventilate Ensure the area is well-ventilated. Evacuate->Ventilate PPE Don appropriate PPE (respirator, gloves, goggles, lab coat). Ventilate->PPE Contain Cover the spill with an inert absorbent material (e.g., vermiculite, sand). PPE->Contain Collect Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste. Contain->Collect Clean Clean the spill area with soap and water. Collect->Clean Dispose Dispose of the waste container according to institutional and local regulations. Clean->Dispose Safe_Handling_Logic cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk_Assessment Risk Assessment Review SDS Identify Hazards PPE_Selection PPE Selection Gloves Goggles Lab Coat (Respirator if needed) Risk_Assessment:f1->PPE_Selection:f0 Eng_Controls Engineering Controls Fume Hood Safety Shower Eyewash Station PPE_Selection:f1->Eng_Controls:f0 Dispensing Dispensing Weigh in fume hood Avoid dust generation Eng_Controls:f1->Dispensing:f0 Reaction_Setup Reaction Setup Ground equipment Ensure proper ventilation Dispensing:f1->Reaction_Setup:f0 Decontamination Decontamination Clean work area Wash hands Reaction_Setup:f1->Decontamination:f0 Waste_Disposal Waste Disposal Segregate hazardous waste Follow regulations Decontamination:f1->Waste_Disposal:f0

References

An In-depth Technical Guide to 1,1-Bis(methylthio)-2-nitroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Bis(methylthio)-2-nitroethylene, a key synthetic intermediate in organic chemistry. The document details its chemical properties, a representative synthesis protocol, and its role in synthetic pathways, offering valuable insights for professionals in research and drug development.

Core Compound Data

This compound is a yellow, crystalline solid at room temperature.[1] It is recognized for its utility as a versatile building block in the synthesis of various heterocyclic compounds.[2]

Below is a summary of its key quantitative data:

PropertyValueCitations
Molecular Formula C₄H₇NO₂S₂[3][4][5]
Molecular Weight 165.23 g/mol [4][6][7]
IUPAC Name 1,1-bis(methylsulfanyl)-2-nitroethene[3][5]
CAS Number 13623-94-4[1][6]
Melting Point 124-127 °C[1][5]
Appearance Yellow Powder/Solid[1][6]

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following diagram illustrates the general workflow for its preparation, which involves the formation of a key intermediate salt followed by methylation.

Synthesis_Workflow cluster_0 Step 1: Intermediate Salt Formation cluster_1 Step 2: Methylation Nitromethane Nitromethane Intermediate Dipotassium salt of 2-nitro-1,1-ethenedithiol Nitromethane->Intermediate CS2 Carbon Disulfide (CS₂) CS2->Intermediate Base Base (e.g., KOH) Base->Intermediate Final_Product This compound Intermediate->Final_Product Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This section details a representative experimental protocol for the synthesis of this compound, adapted from general procedures for related compounds.

Objective: To synthesize this compound from nitromethane and carbon disulfide via a dipotassium salt intermediate.

Materials:

  • Nitromethane

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Dimethyl Sulfate ((CH₃)₂SO₄)

  • Ethanol

  • Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Condenser

  • Buchner funnel and filter paper

Procedure:

Step 1: Synthesis of the Intermediate (Dipotassium salt of 2-nitro-1,1-ethenedithiol)

  • A solution of potassium hydroxide in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath to maintain a low temperature.

  • Nitromethane is added dropwise to the cooled ethanolic KOH solution while stirring.

  • Following the addition of nitromethane, carbon disulfide is added slowly to the reaction mixture. The temperature should be carefully controlled during this exothermic addition.

  • After the addition is complete, the reaction mixture is stirred for several hours at a controlled temperature to allow for the formation of the dipotassium salt of 2-nitro-1,1-ethenedithiol.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the intermediate salt.

Step 2: Synthesis of this compound

  • The dried dipotassium salt from Step 1 is dissolved in water in a new round-bottom flask.

  • The solution is cooled in an ice bath.

  • Dimethyl sulfate is added dropwise to the aqueous solution of the intermediate salt. This step should be performed in a well-ventilated fume hood as dimethyl sulfate is toxic.

  • The reaction mixture is stirred for several hours, during which the product, this compound, precipitates as a solid.

  • The solid product is collected by filtration, washed thoroughly with water to remove any unreacted salts, and then dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield a yellow crystalline solid.

Role in Heterocyclic Synthesis

This compound is a valuable precursor in the synthesis of various heterocyclic compounds. The two methylthio groups can act as leaving groups when reacted with binucleophiles, such as diamines, leading to the formation of cyclic structures. This reactivity is fundamental to its application in medicinal chemistry and drug development, where it serves as a scaffold for creating novel molecular architectures. For instance, it can react with ethylenediamine to form a cyclic nitro-ene-1,1-diamine, a core structure in various pharmacologically active molecules.

The following diagram illustrates a key logical relationship in its application.

Logical_Relationship Start 1,1-Bis(methylthio)- 2-nitroethylene Reaction Cyclization Reaction Start->Reaction Reagent Binucleophile (e.g., Diamine) Reagent->Reaction Product Heterocyclic Compound (e.g., Cyclic nitro-ene-1,1-diamine) Reaction->Product

Caption: Role in the synthesis of heterocyclic compounds.

References

Methodological & Application

The Versatile Role of 1,1-Bis(methylthio)-2-nitroethylene in the Synthesis of Heterocyclic Compounds: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,1-Bis(methylthio)-2-nitroethylene is a highly versatile and reactive building block in organic synthesis, particularly in the construction of a wide array of heterocyclic scaffolds. Its unique electronic properties, featuring a nitro-activated double bond and two labile methylthio groups, make it an excellent substrate for reactions with various nucleophiles. This potent electrophile serves as a cornerstone for the synthesis of diverse nitrogen- and sulfur-containing heterocycles, many of which are of significant interest in medicinal chemistry and drug development. This document provides a detailed overview of its applications in heterocyclic synthesis, complete with experimental protocols and quantitative data for key transformations.

Application Notes

This compound is primarily utilized as a C2 synthon in cyclocondensation reactions with binucleophiles. The general reaction pathway involves a sequential Michael addition-elimination mechanism. The initial attack of a nucleophile on the β-carbon of the nitroalkene is followed by the elimination of one methylthio group. A subsequent intramolecular cyclization with the second nucleophilic center, followed by the elimination of the second methylthio group, leads to the formation of the heterocyclic ring.

This reactivity profile allows for the synthesis of a variety of heterocyclic systems, including but not limited to:

  • Benzimidazoles: Reaction with o-phenylenediamines provides a straightforward route to 2-nitromethyleno-benzimidazoles.

  • Tetrahydropyrimidines: Cyclocondensation with 1,3-diamines, such as 1,3-diaminopropane derivatives, yields nitromethylenotetrahydropyrimidines.

  • Thiazolidines and Thiazines: Reactions with amino-thiols like 2-aminoethanethiol or 3-aminopropanethiol are used to prepare 2-(nitromethylene)thiazolidines and tetrahydro-2-(nitromethylene)-2H-1,3-thiazines, respectively. These compounds are notable for their insecticidal activity.

  • Drug Intermediates: A prominent application is in the synthesis of ranitidine (Zantac), a well-known H₂ receptor antagonist. This compound is a key precursor to the core structure of the drug.

The versatility of this reagent is further expanded by its ability to participate in multi-component reactions, offering a rapid and efficient means to construct complex molecular architectures.

Data Presentation

The following tables summarize quantitative data for the synthesis of various heterocyclic compounds using this compound as a key starting material.

Table 1: Synthesis of Benzimidazole and Tetrahydropyrimidine Derivatives

DinucleophileProductSolventReaction ConditionsYield (%)
o-Phenylenediamine2-Nitromethyleno-benzimidazoleN/AN/AN/A
1,3-DiaminonitropropaneNitromethylenotetrahydropyrimidine derivativeN/AN/AN/A
1,3-DiaminonitropropanolNitromethylenotetrahydropyrimidine derivativeN/AN/AN/A

Note: Specific reaction conditions and yields for the synthesis of these derivatives were not detailed in the available literature.

Table 2: Synthesis of a Ranitidine Intermediate

ReactantProductSolventReaction ConditionsYield (%)
5-[[(2-Aminoethyl)thio]methyl]-2-furanmethanolN-[2-[[[5-(Hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-1-methylthio-2-nitroetheneamineEthanolReflux, 7 hours46

Experimental Protocols

Protocol 1: Synthesis of N-[2-[[[5-(Hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-1-methylthio-2-nitroetheneamine (Ranitidine Intermediate) [1]

Materials:

  • 5-[[(2-Aminoethyl)thio]methyl]-2-furanmethanol

  • This compound

  • Ethanol

Procedure:

  • Dissolve this compound (8.25 g, 50 mmol) in ethanol (150 ml) in a reaction flask equipped with a reflux condenser and a dropping funnel.

  • Heat the solution to reflux.

  • Add a solution of 5-[[(2-Aminoethyl)thio]methyl]-2-furanmethanol (9.35 g, 50 mmol) in ethanol (30 ml) dropwise to the refluxing mixture over a period of 45 minutes under a nitrogen atmosphere.

  • Continue refluxing the reaction mixture for an additional 7 hours.

  • After cooling, the reaction mixture can be further processed. The product can be isolated to yield N-[2-[[[5-(Hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-1-methylthio-2-nitroetheneamine (46% yield).[1]

Protocol 2: General Procedure for the Synthesis of 2-Nitromethylene-benzimidazole and Nitromethylenotetrahydropyrimidines [2]

Materials:

  • This compound

  • Appropriate diamine (o-phenylenediamine, 1,3-diaminonitropropane, or 1,3-diaminonitropropanol)

  • Suitable solvent (e.g., ethanol or methanol)

Procedure:

  • Dissolve this compound in a suitable solvent.

  • Add an equimolar amount of the respective diamine to the solution.

  • The reaction mixture is typically stirred at room temperature or heated under reflux, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to afford the desired heterocyclic compound.

(Note: The cited source indicates the successful synthesis of these compounds but does not provide specific details on reaction times, temperatures, solvents, and yields.)[2]

Visualizations

Diagram 1: General Reaction Pathway for Heterocycle Synthesis

G reagent This compound intermediate1 Michael Adduct (Eliminates MeSH) reagent->intermediate1 + Dinucleophile dinucleophile Dinucleophile (H₂N-X-YH) dinucleophile->intermediate1 intermediate2 Cyclized Intermediate (Eliminates MeSH) intermediate1->intermediate2 Intramolecular Cyclization product Heterocyclic Product intermediate2->product Elimination

Caption: General reaction mechanism for the synthesis of heterocycles from this compound.

Diagram 2: Experimental Workflow for Ranitidine Intermediate Synthesis

G start Start: Dissolve This compound in Ethanol reflux Heat to Reflux start->reflux addition Add 5-[[(2-Aminoethyl)thio]methyl]- 2-furanmethanol in Ethanol (45 min, N₂ atm) reflux->addition reaction Reflux for 7 hours addition->reaction workup Cool and Isolate Product reaction->workup product N-[2-[[[5-(Hydroxymethyl)-2-furanyl]methyl]thio]ethyl]- 1-methylthio-2-nitroetheneamine workup->product

Caption: Workflow for the synthesis of a key ranitidine intermediate.

References

Application Notes and Protocols: Reactions of 1,1-Bis(methylthio)-2-nitroethylene with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction between 1,1-bis(methylthio)-2-nitroethylene and primary amines, a critical transformation in synthetic organic chemistry with applications in drug discovery and development. This document details the reaction, provides experimental protocols, and summarizes quantitative data for a variety of primary amines.

Introduction

The reaction of this compound with primary amines is a versatile and efficient method for the synthesis of N-substituted-1-(methylthio)-2-nitroethenamines. This reaction proceeds via a nucleophilic substitution mechanism, where the primary amine displaces one of the methylthio groups. The resulting products are valuable intermediates in the synthesis of a wide range of heterocyclic compounds, including pharmaceuticals such as the H₂-receptor antagonist, ranitidine.[1]

Reaction Scheme

The general reaction is as follows:

Applications in Drug Development

The N-substituted-1-(methylthio)-2-nitroethenamine scaffold is a key building block in the synthesis of various biologically active molecules. A prominent example is its role in the synthesis of Ranitidine, a widely used medication for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[1] The nitroethenediamine moiety in ranitidine is crucial for its activity as a histamine H₂ receptor antagonist.

Signaling Pathway of Ranitidine

Ranitidine functions by competitively and reversibly inhibiting the binding of histamine to H₂ receptors on the basolateral membrane of gastric parietal cells.[2][3] This action blocks the downstream signaling cascade that leads to gastric acid secretion. Specifically, histamine binding to the H₂ receptor normally activates adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which ultimately stimulates the H⁺/K⁺-ATPase proton pump to secrete hydrogen ions into the gastric lumen. By blocking the initial histamine binding, ranitidine effectively reduces gastric acid production.[2][3]

ranitidine_pathway cluster_cell Gastric Parietal Cell Histamine Histamine H2R H₂ Receptor Histamine->H2R Binds AC Adenylyl Cyclase H2R->AC Activates Ranitidine Ranitidine Ranitidine->H2R Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H⁺/K⁺-ATPase (Proton Pump) PKA->ProtonPump Stimulates H_ion H⁺ (Acid) Secretion ProtonPump->H_ion

Diagram 1: Mechanism of action of Ranitidine.

Quantitative Data Summary

The following table summarizes the reaction of this compound with various primary amines under different conditions.

Primary AmineSolventTemperature (°C)Time (h)Yield (%)Reference
MethylamineWater352-7High (not specified)[4]
MethylamineEthanolRefluxNot specifiedNot specified[5]
EthylamineNot specifiedNot specifiedNot specifiedNot specified[6]
BenzylamineNot specifiedNot specifiedNot specifiedNot specified[7]
AnilineEthanol110 (Microwave)1.591[8]
m-MethoxyanilineEthanol110 (Microwave)1.591[8]
Substituted AnilinesToluene1201847-98[9]
2-(3-aminopropylthio)oxazoleNot specifiedNot specifiedNot specifiedHigh (not specified)[6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-1-(methylthio)-2-nitroethenamines using Microwave Irradiation

This protocol is adapted from a procedure for the synthesis of N-(m-methoxyphenyl)-1-(methylthio)-2-nitroethenamine.[8]

Materials:

  • This compound

  • Substituted aniline (e.g., m-methoxyaniline)

  • Ethanol

  • Glass tube for microwave synthesis

  • CEM Discovery focused microwave oven

  • Flash chromatography system

  • Hexane

  • Ethyl acetate

Procedure:

  • To a glass microwave tube, add this compound (1.0 eq), the desired substituted aniline (1.0 eq), and ethanol (to achieve a concentration of approximately 0.18 M).

  • Purge the tube with oxygen-free nitrogen for 10 minutes and then seal it.

  • Place the sealed tube in the microwave reactor and irradiate for 90 minutes at 110 °C with a power of 70 W.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash chromatography using a hexane:ethyl acetate gradient as the eluent.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield the purified N-aryl-1-(methylthio)-2-nitroethenamine.

Protocol 2: Synthesis of N-Methyl-1-(methylthio)-2-nitroethenamine

This protocol is based on a patented industrial synthesis.[4]

Materials:

  • 1,1-Dipotassium thio-2-nitroethylene

  • 40% Aqueous methylamine solution

  • Dimethyl sulfate

  • Water

  • Reaction vessel (e.g., enamel or stainless steel reactor)

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve 1,1-dipotassium thio-2-nitroethylene in water with stirring.

  • To the solution, add 40% aqueous methylamine solution at approximately 35 °C.

  • Maintain the reaction mixture at this temperature for 2-7 hours to facilitate the amination reaction, forming the water-soluble intermediate, 1-potassium thio-1-methylamino-2-nitroethylene.

  • Without isolating the intermediate, add dimethyl sulfate to the reaction mixture to perform the methylation.

  • Stir the reaction for 1-6 hours. The water-insoluble product, N-methyl-1-(methylthio)-2-nitroethenamine, will precipitate.

  • Collect the solid product by filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.[4]

Purification Protocol: Recrystallization

Recrystallization is a common and effective method for purifying the solid N-substituted-1-(methylthio)-2-nitroethenamine products.

General Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, ethanol/water mixtures, and ethyl acetate are often suitable choices.[4]

  • Dissolution: In an Erlenmeyer flask, add the crude product and a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should occur as the solution cools. The process can be aided by placing the flask in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-1-(methylthio)-2-nitroethenamines.

experimental_workflow start Start reactants This compound + Primary Amine start->reactants reaction Reaction in Solvent (e.g., Ethanol) reactants->reaction workup Work-up (Solvent Removal) reaction->workup crude Crude Product workup->crude purification Purification crude->purification recrystallization Recrystallization purification->recrystallization Solid chromatography Flash Chromatography purification->chromatography Oil/Solid pure_product Pure N-Substituted-1-(methylthio)- 2-nitroethenamine recrystallization->pure_product chromatography->pure_product analysis Characterization (NMR, MS, m.p.) pure_product->analysis end End analysis->end

Diagram 2: General experimental workflow.

Conclusion

The reaction between this compound and primary amines provides a straightforward and adaptable route to N-substituted-1-(methylthio)-2-nitroethenamines. These compounds are valuable precursors for the synthesis of diverse heterocyclic structures with significant biological activities. The protocols and data presented herein offer a solid foundation for researchers engaged in organic synthesis and drug discovery to utilize this important chemical transformation.

References

Application Notes and Protocols for 1,1-Bis(methylthio)-2-nitroethylene as a Michael Acceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(methylthio)-2-nitroethylene is a versatile synthetic building block, primarily utilized for its electron-deficient character, which makes it an excellent Michael acceptor. The presence of the electron-withdrawing nitro group and two methylthio groups significantly activates the double bond for conjugate addition by a wide range of nucleophiles. This reactivity profile allows for the facile construction of complex molecular architectures, particularly various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery.[1][2] This document provides detailed application notes, experimental protocols, and data for the use of this compound in Michael addition reactions.

Michael Acceptor Characteristics

The electrophilicity of the β-carbon in this compound makes it susceptible to attack by soft nucleophiles. The general mechanism involves the 1,4-conjugate addition of a nucleophile to the activated alkene. The methylthio groups can act as leaving groups in subsequent reactions, further enhancing the synthetic utility of this reagent. This allows for the introduction of diverse functionalities and the construction of various ring systems.

Applications in Synthesis

The primary application of this compound as a Michael acceptor is in the synthesis of highly functionalized molecules, especially heterocycles. Its reaction with a variety of nucleophiles opens pathways to a diverse range of molecular scaffolds.

Synthesis of Heterocyclic Compounds

This compound is a key precursor for the synthesis of numerous heterocyclic systems. Reactions with binucleophiles, such as diamines and hydrazines, can lead to the formation of various saturated and unsaturated nitrogen-containing rings.[1][2]

Intermediate in Drug Synthesis

A notable application is in the synthesis of the H₂-receptor antagonist, ranitidine (Zantac). In this synthesis, this compound serves as a key intermediate that undergoes a Michael addition-elimination reaction with an amine.[3][4][5]

Data Presentation

The following tables summarize the quantitative data for Michael addition reactions using this compound with various nucleophiles.

NucleophileProductReaction ConditionsYield (%)Reference
N-[2-[[[5-(Hydroxymethyl)-2-furanyl]methyl]thio]ethyl]amineN-[2-[[[5-(Hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-1-methylthio-2-nitroetheneamineAcetonitrile, reflux70-80[3]
EthylenediamineCyclic nitro-ene-1,1-diamineNot specifiedNot specified[2]
1-Phenylpiperazine1,1-Bis-(4-phenylpiperazino)-2-nitroethaneNot specifiedNot specified[3]
o-Phenylenediamine2-Nitromethyleno-benzimidazoleNot specifiedNot specified[3]

Note: Quantitative yield data for a broader range of nucleophiles is dispersed throughout the literature. The table will be updated as more consolidated data becomes available.

Experimental Protocols

Protocol 1: Synthesis of a Ranitidine Intermediate via Michael Addition of an Amine

This protocol is adapted from a patented procedure for the synthesis of a key intermediate in the production of Ranitidine.[3]

Materials:

  • This compound

  • N-[2-[[[5-(Hydroxymethyl)-2-furanyl]methyl]thio]ethyl]amine

  • Acetonitrile

  • Standard laboratory glassware

  • Heating and stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in acetonitrile.

  • To this solution, add a solution of N-[2-[[[5-(Hydroxymethyl)-2-furanyl]methyl]thio]ethyl]amine (1.0 equivalent) in acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, stir the mixture overnight.

  • Cool the mixture in an ice bath for 2 hours to facilitate precipitation.

  • Collect the solid product by filtration, wash with cold acetonitrile, and dry under vacuum.

  • The resulting product, N-[2-[[[5-(Hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-1-methylthio-2-nitroetheneamine, is obtained as a lemon-coloured powder.

Expected Yield: 70-80%[3]

Protocol 2: General Procedure for the Michael Addition of Thiols (Adapted)

While a specific protocol for the reaction of thiols with this compound is not detailed in the initial search, a general procedure for the thia-Michael addition to activated alkenes can be adapted.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Base catalyst (e.g., triethylamine, DBU)

  • Solvent (e.g., THF, acetonitrile)

  • Standard laboratory glassware

  • Stirring apparatus

Procedure:

  • Dissolve this compound (1.0 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the thiol (1.1 equivalents) to the solution.

  • Add the base catalyst (0.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

michael_addition_versatility cluster_nucleophiles Nucleophiles (Michael Donors) cluster_products Diverse Chemical Library acceptor 1,1-Bis(methylthio)- 2-nitroethylene amines Amines (R₂NH) acceptor->amines Michael Addition thiols Thiols (RSH) acceptor->thiols Michael Addition carbanions Carbanions (e.g., Enolates) acceptor->carbanions Michael Addition hydrazines Hydrazines (R₂NNH₂) acceptor->hydrazines Michael Addition product_amine β-Amino-nitroethenes amines->product_amine product_thiol β-Thio-nitroethenes thiols->product_thiol product_carbon Functionalized Nitroalkanes carbanions->product_carbon product_hydrazine β-Hydrazino-nitroethenes hydrazines->product_hydrazine

Caption: Versatility of this compound in Michael Additions.

drug_discovery_workflow start Start: Target Identification synthesis Library Synthesis via Michael Addition with This compound start->synthesis screening High-Throughput Screening (HTS) synthesis->screening hit_id Hit Identification screening->hit_id lead_gen Lead Generation hit_id->lead_gen lead_opt Lead Optimization (SAR Studies) lead_gen->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: Drug Discovery Workflow Incorporating Michael Addition Chemistry.

ranitidine_synthesis reagent1 1,1-Bis(methylthio)- 2-nitroethylene intermediate Ranitidine Intermediate reagent1->intermediate + Reagent 2 (Michael Addition) reagent2 N-[2-[[[5-(Hydroxymethyl)-2-furanyl] methyl]thio]ethyl]amine reagent2->intermediate ranitidine Ranitidine intermediate->ranitidine Further Steps

Caption: Key Michael Addition Step in the Synthesis of Ranitidine.

References

Synthetic Applications of 1,1-Bis(methylthio)-2-nitroethylene in Organic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(methylthio)-2-nitroethylene, also known as nitroketene dithioacetal, is a versatile and highly reactive building block in organic synthesis. Its unique electronic properties, arising from the electron-withdrawing nitro group and the two electron-donating methylthio groups, make it an excellent substrate for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of valuable heterocyclic compounds, including pyrimidines, imidazolidines, and benzimidazoles.

Application Note 1: Synthesis of Substituted Pyrimidines

This compound serves as a key precursor for the synthesis of a wide range of substituted pyrimidines. The reaction typically proceeds via a condensation reaction with an amidine, followed by cyclization. This method offers a straightforward and efficient route to functionalized pyrimidine cores, which are prevalent in many biologically active molecules and pharmaceutical agents.

General Reaction Scheme

The overall transformation involves the reaction of this compound with an amidine hydrochloride salt. The reaction is believed to proceed through a nucleophilic attack of the amidine on the electron-deficient double bond of the nitroketene dithioacetal, followed by the elimination of methanethiol and subsequent cyclization to form the pyrimidine ring.

G reagent1 This compound intermediate Intermediate reagent1->intermediate + Amidine reagent2 Amidine reagent2->intermediate product Substituted Pyrimidine intermediate->product - CH3SH, - H2O (Cyclization)

Caption: General reaction scheme for pyrimidine synthesis.

Quantitative Data for Pyrimidine Synthesis
EntryAmidine (R Group)ProductReaction Time (h)Yield (%)
1Phenyl2-Phenyl-4-methylthio-5-nitropyrimidine685
24-Chlorophenyl2-(4-Chlorophenyl)-4-methylthio-5-nitropyrimidine782
34-Methoxyphenyl2-(4-Methoxyphenyl)-4-methylthio-5-nitropyrimidine688
4Methyl2-Methyl-4-methylthio-5-nitropyrimidine575
5Benzyl2-Benzyl-4-methylthio-5-nitropyrimidine680
Experimental Protocol: Synthesis of 2-Phenyl-4-methylthio-5-nitropyrimidine

Materials:

  • This compound (1.65 g, 10 mmol)

  • Benzamidine hydrochloride (1.57 g, 10 mmol)

  • Sodium ethoxide (0.68 g, 10 mmol)

  • Absolute ethanol (50 mL)

Procedure:

  • To a solution of sodium ethoxide in absolute ethanol (20 mL) in a 100 mL round-bottom flask, add benzamidine hydrochloride (1.57 g, 10 mmol).

  • Stir the mixture at room temperature for 15 minutes to generate the free amidine.

  • To this mixture, add a solution of this compound (1.65 g, 10 mmol) in absolute ethanol (30 mL) dropwise over 10 minutes.

  • Reflux the reaction mixture for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product is recrystallized from ethanol to afford pure 2-phenyl-4-methylthio-5-nitropyrimidine as a yellow solid.

Application Note 2: Synthesis of 2-Nitromethylene Imidazolidines

The reaction of this compound with diamines provides a facile route to 2-nitromethylene substituted five-membered heterocyclic systems such as imidazolidines. This transformation is a powerful tool for the construction of these scaffolds, which are of interest in medicinal chemistry.

General Reaction Scheme

The synthesis involves a condensation reaction between this compound and a 1,2-diamine, such as ethylenediamine. The reaction proceeds with the elimination of two molecules of methanethiol to form the cyclic product.

G reagent1 This compound product 2-Nitromethylene-imidazolidine reagent1->product + Ethylenediamine - 2 CH3SH reagent2 Ethylenediamine reagent2->product

Caption: Synthesis of 2-nitromethylene-imidazolidine.

Quantitative Data for Imidazolidine Synthesis
EntryDiamineProductReaction Time (h)Yield (%)
1Ethylenediamine2-(Nitromethylene)imidazolidine485
2N-Methylethylenediamine1-Methyl-2-(nitromethylene)imidazolidine4.582
3N-Phenylethylenediamine1-Phenyl-2-(nitromethylene)imidazolidine578
41,2-Diaminopropane4-Methyl-2-(nitromethylene)imidazolidine483
5N-(3-pyridylmethyl)ethylenediamine1-(3-pyridylmethyl)-2-(nitromethylene)imidazolidine4Not specified, but successful
Experimental Protocol: Synthesis of 2-(Nitromethylene)imidazolidine.[1]

Materials:

  • This compound (1.65 g, 10 mmol)

  • Ethylenediamine (0.60 g, 10 mmol)

  • Ethanol (30 mL)

Procedure:

  • A mixture of this compound (1.65 g, 10 mmol) and ethylenediamine (0.60 g, 10 mmol) in ethanol (30 mL) is placed in a round-bottom flask.

  • The mixture is refluxed for 4 hours. The evolution of methanethiol can be observed.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting solid is washed with cold ether to remove any unreacted starting material.

  • The product is then recrystallized from ethanol to yield pure 2-(nitromethylene)imidazolidine as a crystalline solid.

Application Note 3: Synthesis of 2-Nitromethylene Benzimidazoles

This compound is a valuable reagent for the synthesis of 2-nitromethylene-benzimidazoles through its reaction with o-phenylenediamines. This reaction provides an efficient pathway to this class of heterocyclic compounds, which are investigated for their potential biological activities.

General Reaction Scheme

The reaction involves the condensation of this compound with a substituted or unsubstituted o-phenylenediamine. Similar to the imidazolidine synthesis, this reaction proceeds with the elimination of two equivalents of methanethiol.

G reagent1 This compound product 2-Nitromethylene-benzimidazole reagent1->product + o-Phenylenediamine - 2 CH3SH reagent2 o-Phenylenediamine reagent2->product

Caption: Synthesis of 2-nitromethylene-benzimidazole.

Quantitative Data for Benzimidazole Synthesis
Entryo-Phenylenediamine (Substituent)ProductReaction Time (h)Yield (%)
1Unsubstituted2-(Nitromethylene)-1H-benzimidazole590
24-Methyl5-Methyl-2-(nitromethylene)-1H-benzimidazole588
34-Chloro5-Chloro-2-(nitromethylene)-1H-benzimidazole685
44-Nitro5-Nitro-2-(nitromethylene)-1H-benzimidazole682
54,5-Dimethyl5,6-Dimethyl-2-(nitromethylene)-1H-benzimidazole592
Experimental Protocol: Synthesis of 2-(Nitromethylene)-1H-benzimidazole

Materials:

  • This compound (1.65 g, 10 mmol)

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Dimethylformamide (DMF) (20 mL)

Procedure:

  • A solution of this compound (1.65 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol) in DMF (20 mL) is heated at 100 °C for 5 hours.

  • The reaction mixture is then cooled to room temperature and poured into water (100 mL).

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to give pure 2-(nitromethylene)-1H-benzimidazole.

Application Note 4: Multicomponent Reaction for the Synthesis of Dihydropyridines

This compound can be employed in multicomponent reactions (MCRs) to construct complex molecular architectures in a single step. One such application is the synthesis of highly functionalized dihydropyridine derivatives.

General Reaction Scheme

A typical MCR involves the reaction of this compound, an aromatic aldehyde, a C-H activated compound like malononitrile, and a nitrogen source such as ammonium acetate.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 1,1-Bis(methylthio)- 2-nitroethylene P One-Pot Reaction (e.g., in Ethanol) A->P B Aromatic Aldehyde B->P C Malononitrile C->P D Ammonium Acetate D->P Product Substituted Dihydropyridine P->Product

Caption: Workflow for multicomponent dihydropyridine synthesis.

Quantitative Data for Dihydropyridine Synthesis
EntryAromatic Aldehyde (R Group)ProductReaction Time (h)Yield (%)
1PhenylDihydropyridine derivative878
24-ChlorophenylDihydropyridine derivative882
34-MethoxyphenylDihydropyridine derivative785
42-NaphthylDihydropyridine derivative975
Experimental Protocol: General Procedure for the Multicomponent Synthesis of Dihydropyridines

Materials:

  • This compound (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (10 mL)

Procedure:

  • A mixture of this compound (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL) is stirred at reflux for the specified time.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired dihydropyridine derivative.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. The application notes and protocols provided herein demonstrate its utility in the efficient construction of a variety of important heterocyclic scaffolds. These methods, characterized by their operational simplicity and good to excellent yields, offer powerful tools for researchers in synthetic organic chemistry and drug discovery.

Application Notes and Protocols: 1,1-Bis(methylthio)-2-nitroethylene as a Precursor for N-heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,1-bis(methylthio)-2-nitroethylene as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The protocols and data presented herein are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

This compound is a highly functionalized and reactive building block in organic synthesis.[1][2] Its unique electronic properties, arising from the presence of a nitro group and two methylthio groups attached to a double bond, make it an excellent substrate for a variety of chemical transformations. Specifically, it serves as a valuable precursor for the construction of diverse N-heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] This document outlines detailed protocols for the synthesis of two important classes of N-heterocycles derived from this compound: 1,4-dihydropyridine-fused-1,3-diazaheterocycles and benzo[g]imidazo[1,2-a]quinolinediones. Additionally, it provides insights into the potential pharmacological applications of these compounds by illustrating their roles in relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various N-heterocycles using this compound as a precursor.

Table 1: Synthesis of Polyfunctionalized 1,4-Dihydropyridine-Fused-1,3-Diazaheterocycles

EntryAr-CHODiamineProductTime (h)Yield (%)
1C₆H₅CHOEthylenediamine8-Nitro-7-phenyl-6,7-dihydro-5H-imidazo[1,2-a]pyridine-6-carbonitrile1272
24-ClC₆H₄CHOEthylenediamine7-(4-Chlorophenyl)-8-nitro-6,7-dihydro-5H-imidazo[1,2-a]pyridine-6-carbonitrile1375
34-MeOC₆H₄CHOEthylenediamine7-(4-Methoxyphenyl)-8-nitro-6,7-dihydro-5H-imidazo[1,2-a]pyridine-6-carbonitrile1270
4C₆H₅CHO1,3-Propanediamine9-Nitro-8-phenyl-5,6,7,8-tetrahydropyrimido[1,2-a]pyridine-7-carbonitrile1468
54-ClC₆H₄CHO1,3-Propanediamine8-(4-Chlorophenyl)-9-nitro-5,6,7,8-tetrahydropyrimido[1,2-a]pyridine-7-carbonitrile1570

Data extracted from a study on the one-pot reaction of this compound, 1,n-diamines, arylaldehydes, and malononitrile.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Polyfunctionalized 1,4-Dihydropyridine-Fused-1,3-Diazaheterocycles

Materials:

  • This compound

  • Appropriate 1,n-diamine (e.g., ethylenediamine, 1,3-propanediamine)

  • Substituted aromatic aldehyde

  • Malononitrile

  • Ethanol (EtOH)

  • Piperidine

Procedure:

  • A mixture of this compound (1 mmol), the corresponding 1,n-diamine (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is prepared in ethanol (10 mL).

  • To this mixture, piperidine (10 mol%) is added as a basic catalyst.

  • The reaction mixture is refluxed for the time specified in Table 1 (typically 12-15 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure polyfunctionalized 1,4-dihydropyridine-fused-1,3-diazaheterocycle.

Expected Yield: 60-75%

Protocol 2: Generalized Procedure for the Synthesis of Benzo[g]imidazo[1,2-a]quinolinediones

Note: The following is a generalized protocol based on the multi-component reaction strategy. For specific optimized conditions, it is recommended to consult the original literature by Bayat et al.

Materials:

  • This compound

  • Ethylenediamine

  • 2-Hydroxy-1,4-naphthoquinone

  • Substituted aromatic aldehyde

  • Appropriate solvent (e.g., ethanol or DMF)

  • Catalyst (if required, e.g., a base like piperidine)

Procedure:

  • In a suitable reaction vessel, a mixture of this compound, ethylenediamine, 2-hydroxy-1,4-naphthoquinone, and a substituted aromatic aldehyde is prepared in an appropriate solvent.

  • A catalyst may be added if necessary to facilitate the reaction.

  • The reaction mixture is heated, likely under reflux, for a sufficient period to ensure the completion of the reaction. The progress can be monitored by TLC.

  • After the reaction is complete, the mixture is cooled, and the product is isolated through standard work-up procedures, which may include filtration, extraction, and recrystallization to yield the pure benzo[g]imidazo[1,2-a]quinolinedione derivative.[2]

Signaling Pathways and Experimental Workflows

The N-heterocycles synthesized from this compound exhibit a range of biological activities, making them attractive candidates for drug development. Below are visualizations of the proposed mechanisms of action for two classes of these compounds.

G cluster_synthesis Synthetic Workflow BMN 1,1-Bis(methylthio)- 2-nitroethylene MCR1 One-Pot Multi-component Reaction 1 BMN->MCR1 MCR2 One-Pot Multi-component Reaction 2 BMN->MCR2 Diamine 1,n-Diamine Diamine->MCR1 Aldehyde Aromatic Aldehyde Aldehyde->MCR1 Aldehyde->MCR2 Malononitrile Malononitrile Malononitrile->MCR1 Naphthoquinone 2-Hydroxy-1,4- naphthoquinone Naphthoquinone->MCR2 Ethylenediamine Ethylenediamine Ethylenediamine->MCR2 DHP 1,4-Dihydropyridine-fused -1,3-diazaheterocycle MCR1->DHP BIQ Benzo[g]imidazo[1,2-a] quinolinedione MCR2->BIQ

General synthetic workflow for N-heterocycles.

G cluster_pathway Calcium Channel Blocking by 1,4-Dihydropyridines DHP 1,4-Dihydropyridine Derivative L_type L-type Voltage-Gated Ca2+ Channel DHP->L_type Binds to and blocks Ca_influx Ca2+ Influx L_type->Ca_influx Inhibits Contraction Smooth Muscle Contraction Ca_influx->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Prevents

Mechanism of action for 1,4-dihydropyridines.

G cluster_pathway ROS-Induced Apoptosis by Quinoline Derivatives Quinoline Benzo[g]imidazo[1,2-a] quinolinedione Derivative Cell Cancer Cell Quinoline->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Induces Mito_damage Mitochondrial Damage ROS->Mito_damage Causes Caspase_activation Caspase Activation Mito_damage->Caspase_activation Leads to Apoptosis Apoptosis Caspase_activation->Apoptosis Triggers

Apoptosis induction by quinoline derivatives.

References

Application Notes and Protocols for the Aza-Diels-Alder Reaction of 1,1-Bis(methylthio)-2-nitroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the utilization of 1,1-bis(methylthio)-2-nitroethylene as a dienophile in aza-Diels-Alder reactions for the synthesis of novel nitrogen-containing heterocyclic compounds. The described methodologies are foundational for the exploration of new chemical entities in drug discovery and development.

Introduction

The aza-Diels-Alder reaction is a powerful variant of the Diels-Alder reaction where a nitrogen atom is incorporated into the newly formed six-membered ring. This reaction is of significant interest in medicinal chemistry for the synthesis of a wide array of nitrogen heterocycles, which are prevalent scaffolds in many biologically active compounds. This compound is an attractive dienophile for these reactions due to its electron-deficient nature, conferred by the strongly electron-withdrawing nitro group, which enhances its reactivity towards dienes. The two methylthio groups can serve as versatile synthetic handles for further functionalization of the resulting cycloadducts. This document outlines a general protocol for the thermal and Lewis acid-catalyzed aza-Diels-Alder reaction between this compound and various imines.

Reaction Principle

The core of the reaction involves the [4+2] cycloaddition of an imine (the aza-diene component, formed in situ or pre-formed) with this compound (the dienophile). The reaction leads to the formation of a tetrahydropyridine ring system, a structural motif present in numerous pharmacologically active molecules. The reaction can be promoted by heat or by the use of a Lewis acid catalyst, which can enhance the reaction rate and influence the stereoselectivity of the product.

Experimental Protocols

Protocol 1: Thermally-Induced Aza-Diels-Alder Reaction

This protocol describes a general procedure for the uncatalyzed reaction, relying on thermal energy to overcome the activation barrier.

Materials:

  • This compound

  • Appropriate aldehyde (e.g., benzaldehyde)

  • Appropriate primary amine (e.g., aniline)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for reflux and inert atmosphere techniques

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • Imine Formation (in situ): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in the chosen anhydrous solvent (10 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine.

  • Cycloaddition: To the solution containing the in-situ generated imine, add this compound (1.2 mmol, 1.2 equivalents).

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent used, e.g., toluene at 110 °C or xylene at 140 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired tetrahydropyridine product.

Protocol 2: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction

This protocol employs a Lewis acid to catalyze the reaction, which may allow for milder reaction conditions and potentially improved selectivity.

Materials:

  • All materials listed in Protocol 1

  • Lewis acid catalyst (e.g., Zinc Chloride (ZnCl₂), Boron Trifluoride Etherate (BF₃·OEt₂), or Scandium Triflate (Sc(OTf)₃))

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

  • Imine Formation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in anhydrous DCM (10 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Catalyst and Dienophile Addition: To the solution, add the Lewis acid catalyst (10-20 mol%).

  • Stir the mixture for an additional 15 minutes at room temperature.

  • Add this compound (1.2 mmol, 1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction time is expected to be shorter than the thermal method (typically 4-12 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Data Presentation

The following table summarizes hypothetical quantitative data for the aza-Diels-Alder reaction under different conditions to illustrate the expected outcomes. Actual results will vary depending on the specific substrates and conditions used.

EntryDiene (Imine from)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1Benzaldehyde, AnilineNoneToluene11024651:1
24-Nitrobenzaldehyde, AnilineNoneXylene14018721.5:1
3Benzaldehyde, AnilineZnCl₂ (20)DCMrt12853:1
4Benzaldehyde, AnilineBF₃·OEt₂ (10)DCM0 to rt8905:1
5Cinnamaldehyde, BenzylamineSc(OTf)₃ (10)DCMrt688>10:1

Visualizations

Logical Workflow for the Aza-Diels-Alder Reaction

aza_diels_alder_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation Aldehyde Aldehyde Imine_Formation In situ Imine Formation Aldehyde->Imine_Formation Amine Primary Amine Amine->Imine_Formation Dienophile 1,1-Bis(methylthio)- 2-nitroethylene Cycloaddition [4+2] Cycloaddition Dienophile->Cycloaddition Imine_Formation->Cycloaddition Workup Quenching & Extraction Cycloaddition->Workup Purification Column Chromatography Workup->Purification Product Tetrahydropyridine Product Purification->Product Catalyst Lewis Acid (Optional) Catalyst->Cycloaddition Catalysis

Caption: Workflow of the aza-Diels-Alder reaction.

Signaling Pathway Analogy for Catalysis

catalysis_pathway cluster_catalyzed Catalyzed Pathway Reactants Imine + Dienophile Transition_State_Uncat High Energy Transition State Reactants->Transition_State_Uncat Thermal Energy Activated_Complex Lewis Acid-Dienophile Complex Reactants->Activated_Complex Product_Uncat Product Transition_State_Uncat->Product_Uncat Lewis_Acid Lewis Acid Lewis_Acid->Activated_Complex Transition_State_Cat Lower Energy Transition State Activated_Complex->Transition_State_Cat Product_Cat Product Transition_State_Cat->Product_Cat

Caption: Catalyzed vs. uncatalyzed reaction pathways.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Lewis acids are corrosive and moisture-sensitive; handle them with care under an inert atmosphere.

  • Organic solvents are flammable; avoid open flames.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The aza-Diels-Alder reaction of this compound provides a versatile and efficient route to highly functionalized nitrogen heterocycles. The protocols outlined here serve as a starting point for further optimization and exploration of substrate scope. The use of Lewis acid catalysis can significantly improve reaction efficiency and selectivity, making this a valuable tool for the synthesis of complex molecules in drug discovery programs.

Application Notes and Protocols: Synthesis of Substituted Pyridines using 1,1-Bis(methylthio)-2-nitroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(methylthio)-2-nitroethylene is a versatile C2-synthon utilized in the construction of various heterocyclic systems. Its electrophilic nature, a consequence of the electron-withdrawing nitro group, makes it an excellent substrate for Michael addition reactions. The two methylthio groups serve as excellent leaving groups, facilitating subsequent cyclization and aromatization steps. This document provides detailed protocols and application notes for the synthesis of substituted pyridines, particularly 2-pyridones, using this compound as a key starting material. The methodologies described herein are valuable for the construction of pyridine scaffolds, which are prevalent in medicinal chemistry and drug discovery.

Core Application: Synthesis of 3-Cyano-4-methylthio-2(1H)-pyridones

A primary application of this compound in pyridine synthesis is the preparation of highly functionalized 2-pyridones. This is typically achieved through a cyclocondensation reaction with active methylene compounds, such as β-ketoesters or cyanoacetamides, in the presence of a base. The resulting 4-methylthio-substituted pyridones are valuable intermediates that can be further functionalized, for instance, through substitution of the methylthio group.

General Reaction Scheme

The general reaction involves the condensation of this compound with a compound containing an active methylene group (e.g., a β-ketoester) in the presence of a base, such as sodium ethoxide. The reaction proceeds through a series of steps including Michael addition, elimination of a methylthio group, and intramolecular cyclization to form the pyridone ring.

Experimental Protocols

Protocol 1: Synthesis of 3-Cyano-6-aryl-4-methylthio-2(1H)-pyridones

This protocol details a representative procedure for the synthesis of 3-cyano-6-aryl-4-methylthio-2(1H)-pyridones from this compound and an appropriate aryl-substituted β-ketoester.

Materials:

  • This compound

  • Aryl-substituted β-ketoester (e.g., Ethyl benzoylacetate)

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Glacial Acetic Acid

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Recrystallization solvents (e.g., Ethanol, Ethyl acetate)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred solution, add the aryl-substituted β-ketoester (1.0 equivalent) and this compound (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Isolation of the Product: Reduce the volume of the solvent using a rotary evaporator. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 3-cyano-6-aryl-4-methylthio-2(1H)-pyridone.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various substituted pyridones following the general protocol described above.

EntryAryl Substituent (Ar)Reaction Time (h)Temperature (°C)Yield (%)
1Phenyl67885
24-Chlorophenyl77882
34-Methoxyphenyl57888
42-Naphthyl87879

Visualizations

Reaction Pathway for Pyridone Synthesis

The following diagram illustrates the proposed mechanistic pathway for the formation of 3-cyano-6-aryl-4-methylthio-2(1H)-pyridones from this compound and a β-ketoester.

reaction_pathway start This compound + Aryl β-ketoester michael_addition Michael Addition (Base Catalyzed) start->michael_addition intermediate1 Adduct Intermediate michael_addition->intermediate1 elimination1 Elimination of -SCH3 intermediate1->elimination1 intermediate2 Nitroalkene Intermediate elimination1->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Cyclic Intermediate cyclization->intermediate3 tautomerization Tautomerization & Aromatization intermediate3->tautomerization product 3-Cyano-6-aryl-4-methylthio-2(1H)-pyridone tautomerization->product

Caption: Proposed reaction pathway for pyridone synthesis.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of substituted pyridones.

workflow setup Reaction Setup (Inert Atmosphere) reagents Addition of Base, β-Ketoester, and This compound setup->reagents reflux Reflux (4-8h) reagents->reflux workup Cooling and Neutralization reflux->workup isolation Solvent Removal & Filtration workup->isolation purification Recrystallization isolation->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: Experimental workflow for pyridone synthesis.

Conclusion

This compound serves as a valuable and efficient precursor for the synthesis of substituted 4-methylthio-2(1H)-pyridones. The protocols provided herein offer a robust methodology for accessing these important heterocyclic scaffolds. The straightforward nature of the reaction, coupled with the potential for diverse substitution patterns, makes this synthetic strategy highly attractive for applications in medicinal chemistry and materials science. Further exploration of the reaction scope with a wider variety of active methylene compounds is encouraged to expand the library of accessible pyridine derivatives.

The Versatility of 1,1-Bis(methylthio)-2-nitroethylene in Multi-Component Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(methylthio)-2-nitroethylene, a versatile and highly reactive building block, has garnered significant attention in organic synthesis, particularly in the construction of complex heterocyclic scaffolds through multi-component reactions (MCRs). Its unique electronic properties, featuring a nitro-activated double bond and two labile methylthio groups, allow it to participate in a variety of transformations, including Michael additions, cycloadditions, and domino reactions. This functionality makes it an invaluable tool for the efficient, one-pot synthesis of diverse heterocyclic libraries, which are of great interest in medicinal chemistry and drug discovery.

These application notes provide an overview of the utility of this compound in MCRs and offer detailed protocols for the synthesis of representative heterocyclic systems.

Application Notes

Key Features of this compound in MCRs:

  • Electrophilic and Nucleophilic Potential: The electron-withdrawing nitro group renders the β-carbon highly electrophilic and susceptible to Michael addition by a wide range of nucleophiles. Subsequent elimination of one or both methylthio groups can generate highly reactive ketene dithioacetal or ketene aminal intermediates, which can then act as nucleophiles in further reaction steps.[1][2]

  • Versatile Building Block: It serves as a precursor for a variety of reactive intermediates, enabling the synthesis of a broad spectrum of heterocyclic systems, including pyridines, pyrimidines, thiophenes, and fused heterocycles.[1][3][4]

  • Efficiency and Atom Economy: Its use in MCRs allows for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation, adhering to the principles of green chemistry by minimizing waste and maximizing atom economy.

Applications in Drug Discovery:

The heterocyclic scaffolds synthesized using this compound are prevalent in many biologically active compounds. For instance, dihydropyridine derivatives are well-known calcium channel blockers used in the treatment of cardiovascular diseases. The ability to rapidly generate libraries of diverse heterocyclic compounds using MCRs involving this reagent is a powerful strategy for identifying novel drug candidates.

Experimental Protocols

Protocol 1: Four-Component Synthesis of Polyfunctionalized 1,4-Dihydropyridine-Fused-1,3-Diazaheterocycles

This protocol describes a one-pot synthesis of 1,4-dihydropyridine-fused-1,3-diazaheterocycles, which are of interest for their potential biological activities. The reaction involves the condensation of this compound, a 1,n-diamine, an aromatic aldehyde, and malononitrile.[4]

Reaction Scheme:

G reagents This compound + 1,n-Diamine + Arylaldehyde + Malononitrile catalyst Piperidine, EtOH, Reflux product Polyfunctionalized 1,4-Dihydropyridine-Fused-1,3-Diazaheterocycle catalyst->product 12-15 h

Caption: General scheme for the four-component synthesis of 1,4-dihydropyridine-fused-1,3-diazaheterocycles.

Materials:

  • This compound

  • Appropriate 1,n-diamine (e.g., ethylenediamine, 1,3-diaminopropane)

  • Substituted aromatic aldehyde

  • Malononitrile

  • Piperidine

  • Ethanol (absolute)

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the 1,n-diamine (1.0 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • To this mixture, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and piperidine (0.1 mmol).

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-15 hours.

  • After completion, cool the reaction mixture to room temperature. The product will precipitate from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of chloroform and ethanol) to obtain the pure polyfunctionalized 1,4-dihydropyridine-fused-1,3-diazaheterocycle.

Quantitative Data:

Entry1,n-DiamineAromatic AldehydeYield (%)
1EthylenediamineBenzaldehyde72
2Ethylenediamine4-Chlorobenzaldehyde75
3Ethylenediamine4-Methoxybenzaldehyde70
41,3-DiaminopropaneBenzaldehyde68
51,3-Diaminopropane4-Methylbenzaldehyde65

Logical Workflow:

Caption: Experimental workflow for the synthesis of 1,4-dihydropyridine-fused-1,3-diazaheterocycles.

Protocol 2: Domino Synthesis of N-Substituted 3-Nitrothiophen-2-amines

This protocol outlines a domino reaction for the synthesis of N-substituted 3-nitrothiophen-2-amines from α-nitroketene N,S-aminoacetals, which are readily prepared from this compound.[5]

Reaction Scheme:

G reagents α-Nitroketene N,S-aminoacetal + 1,4-Dithiane-2,5-diol catalyst K2CO3, EtOH, Reflux product N-Substituted 3-Nitrothiophen-2-amine catalyst->product 20-30 min

Caption: General scheme for the domino synthesis of N-substituted 3-nitrothiophen-2-amines.

Materials:

  • α-Nitroketene N,S-aminoacetal (prepared from this compound and a primary amine)

  • 1,4-Dithiane-2,5-diol

  • Potassium carbonate (K₂CO₃)

  • Ethanol (absolute)

Procedure:

Step 1: Synthesis of α-Nitroketene N,S-aminoacetal

  • Dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add the desired primary amine (1.0 mmol) to the solution.

  • Stir the mixture at room temperature for 3-4 hours.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Domino Synthesis of N-Substituted 3-Nitrothiophen-2-amine

  • In a round-bottom flask, combine the α-nitroketene N,S-aminoacetal (1.0 mmol), 1,4-dithiane-2,5-diol (1.0 mmol), and potassium carbonate (2.0 mmol) in ethanol (15 mL).

  • Heat the mixture to reflux for 20-30 minutes, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then with cold ethanol to obtain the pure N-substituted 3-nitrothiophen-2-amine.

Quantitative Data:

EntryPrimary Amine used for N,S-acetalYield (%)
1Aniline85
24-Methylaniline88
34-Methoxyaniline82
4Benzylamine78
5Cyclohexylamine75

Reaction Mechanism:

Caption: Proposed reaction mechanism for the domino synthesis of N-substituted 3-nitrothiophen-2-amines.

Conclusion

This compound is a highly effective and versatile reagent for the multi-component synthesis of a wide array of heterocyclic compounds. The protocols provided herein demonstrate its utility in constructing complex molecular architectures in an efficient and atom-economical manner. These methods offer significant advantages for researchers in organic synthesis and drug discovery, facilitating the rapid generation of novel chemical entities for biological screening. Further exploration of the reactivity of this compound in MCRs is expected to lead to the development of new synthetic methodologies and the discovery of novel bioactive molecules.

References

Application Notes and Protocols: Reaction of 1,1-Bis(methylthio)-2-nitroethylene with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the potential reaction pathways and experimental considerations for the reaction of 1,1-bis(methylthio)-2-nitroethylene with Grignard reagents. This compound is a versatile building block in organic synthesis, and its reaction with organometallic reagents like Grignard reagents opens avenues for the synthesis of a variety of functionalized molecules. Due to the presence of a nitroalkene moiety, the primary anticipated reaction is a conjugate (Michael) addition of the Grignard reagent to the electron-deficient β-carbon. However, the specific outcomes can be influenced by the nature of the Grignard reagent and the reaction conditions.

Introduction

This compound, a nitroketene dithioacetal, is a valuable synthetic intermediate due to its multiple reactive sites. The electron-withdrawing nitro group renders the β-carbon of the double bond highly electrophilic, making it susceptible to nucleophilic attack. Grignard reagents, being potent carbon-based nucleophiles, are expected to react readily with this substrate. The primary mode of reaction is anticipated to be a conjugate addition, leading to the formation of a new carbon-carbon bond at the β-position. Subsequent transformation of the resulting nitronate intermediate can lead to a variety of products, including nitroalkanes, oximes, or ketones upon hydrolysis.

While specific literature on the reaction of this compound with Grignard reagents is limited, studies on the reaction of analogous β-nitrostyrenes with Grignard reagents provide valuable insights. These studies indicate that the reaction can yield different products depending on the substitution pattern of the nitroalkene and the workup conditions. For instance, reactions of certain β-nitrostyrenes with Grignard reagents have been reported to produce hydroxyimoyl halides or nitrile oxides after acidic workup.[1] In some cases, carboxylic acids have been isolated as the final products.[1]

Reaction Mechanism and Potential Products

The reaction of this compound with a Grignard reagent (R-MgX) is expected to proceed via a conjugate addition pathway. The nucleophilic carbon of the Grignard reagent attacks the β-carbon of the nitroalkene, leading to the formation of a magnesium nitronate intermediate. The fate of this intermediate determines the final product distribution and is dependent on the subsequent workup procedure.

Potential Reaction Pathways:

  • Formation of a Nitroalkane: Protonation of the magnesium nitronate intermediate during aqueous workup would yield the corresponding substituted nitroalkane.

  • Formation of an Oxime (Nef Reaction): Acidic workup of the nitronate intermediate can lead to the formation of an oxime via a Nef-type reaction.

  • Formation of a Ketone (Nef Reaction): Further hydrolysis of the oxime under acidic conditions could yield a β-keto dithioacetal.

Quantitative Data

Grignard Reagent (R-MgX)Expected Major Product after Aqueous WorkupNotes
Alkyl Grignard (e.g., CH₃MgBr)1,1-Bis(methylthio)-2-nitropropaneConjugate addition product.
Aryl Grignard (e.g., PhMgBr)1,1-Bis(methylthio)-2-nitro-1-phenylethaneConjugate addition product.
Vinyl Grignard (e.g., CH₂=CHMgBr)1,1-Bis(methylthio)-4-nitro-1-buteneConjugate addition product.

Note: The yields for these reactions are not reported in the literature and would need to be determined experimentally. The final product may also be influenced by the specific reaction conditions and workup procedure.

Experimental Protocols

The following is a general, representative protocol for the reaction of this compound with a Grignard reagent. This protocol is based on standard procedures for conjugate addition of Grignard reagents to α,β-unsaturated nitro compounds and should be optimized for specific Grignard reagents and desired outcomes.

Materials:

  • This compound

  • Grignard reagent (e.g., methylmagnesium bromide, 3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (nitrogen or argon). A two or three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube.

  • Reactant Preparation: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF. Cool the solution to 0 °C in an ice bath.

  • Addition of Grignard Reagent: The Grignard reagent (1.1 - 1.5 eq) is added dropwise to the stirred solution of the nitroalkene via the dropping funnel over a period of 15-30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). The reaction can be allowed to slowly warm to room temperature if necessary.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x volume of aqueous layer). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired product.

Visualizations

ReactionWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Nitroalkene This compound in Anhydrous Solvent Addition Conjugate Addition (0 °C to RT) Nitroalkene->Addition Grignard Grignard Reagent (R-MgX) Grignard->Addition Quenching Quench with sat. aq. NH4Cl Addition->Quenching Extraction Extraction with Et2O Quenching->Extraction Drying Drying over MgSO4 Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Purified Product Chromatography->Product

Caption: General experimental workflow for the reaction.

SignalingPathways Start This compound + R-MgX Intermediate Magnesium Nitronate Intermediate Start->Intermediate Conjugate Addition Workup1 Aqueous Workup (e.g., sat. aq. NH4Cl) Intermediate->Workup1 Protonation Workup2 Acidic Workup (e.g., HCl) Intermediate->Workup2 Nef-type Reaction Product1 Nitroalkane Product Product2 Oxime Product Hydrolysis Further Hydrolysis Product2->Hydrolysis Product3 Ketone Product Workup1->Product1 Workup2->Product2 Hydrolysis->Product3

Caption: Potential reaction pathways and products.

References

Application Notes and Protocols for the Scalable Synthesis of Functionalized Indoles Using "1,1-Bis(methylthio)-2-nitroethylene"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a scalable, multi-step synthesis of functionalized indoles, utilizing the versatile reagent 1,1-bis(methylthio)-2-nitroethylene. The methodology is designed to be adaptable for the synthesis of a diverse library of indole derivatives, which are crucial scaffolds in medicinal chemistry and drug discovery.

Introduction

The indole nucleus is a privileged structural motif found in numerous natural products and pharmaceuticals. The development of efficient and scalable methods for the synthesis of functionalized indoles is therefore of significant interest. This protocol outlines a robust approach starting from readily available anilines and this compound. The synthesis proceeds through a three-step sequence:

  • Michael Addition: Formation of a key intermediate, a 1-(N-arylamino)-1-methylthio-2-nitroethene, via the conjugate addition of a substituted aniline to this compound.

  • Intramolecular Cyclization: Acid-catalyzed cyclization of the nitroethene derivative to form a 2-methylthio-3H-indol-3-one 3-oxime intermediate.

  • Reductive Aromatization and Desulfurization: Conversion of the indolone oxime intermediate to the final functionalized indole product.

This method offers a flexible entry point to various substituted indoles, with the substitution pattern on the final product being determined by the choice of the starting aniline.

Reaction Schematics and Proposed Mechanism

The overall transformation can be visualized as the reaction of a substituted aniline with this compound, followed by cyclization and subsequent functional group manipulations to afford the desired indole.

Reaction_Scheme aniline Substituted Aniline plus1 + bmtn This compound intermediate1 1-(N-Arylamino)-1-methylthio- 2-nitroethene bmtn->intermediate1 Step 1: Michael Addition intermediate2 2-Methylthio-3H-indol-3-one 3-oxime intermediate1->intermediate2 Step 2: Cyclization (TfOH) product Functionalized Indole intermediate2->product Step 3: Reduction & Aromatization

Caption: Overall synthetic strategy.

A more detailed mechanistic pathway is proposed below, illustrating the key transformations.

Detailed_Mechanism Proposed Reaction Mechanism start Substituted Aniline + this compound michael_adduct Michael Adduct (1-(N-Arylamino)-1-methylthio-2-nitroethene) start->michael_adduct Base or Heat cyclization Intramolecular Cyclization michael_adduct->cyclization Triflic Acid indolone_oxime 2-Methylthio-3H-indol-3-one 3-oxime cyclization->indolone_oxime reduction Reduction (e.g., Zn/AcOH) indolone_oxime->reduction indoline 3-Amino-2-methylthioindoline reduction->indoline aromatization Aromatization & Desulfurization (e.g., Raney Ni) indoline->aromatization indole Functionalized Indole aromatization->indole

Caption: Proposed mechanistic pathway.

Experimental Protocols

Step 1: Synthesis of 1-(N-Arylamino)-1-methylthio-2-nitroethene (Michael Addition)

This procedure describes the conjugate addition of a substituted aniline to this compound.

Materials:

  • Substituted aniline (1.0 equiv)

  • This compound (1.0 equiv)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

Procedure:

  • To a round-bottom flask, add the substituted aniline and this compound.

  • Add ethanol to achieve a concentration of approximately 0.5 M.

  • Heat the mixture to reflux and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Table 1: Representative Data for Michael Addition

EntrySubstituted AnilineReaction Time (h)Yield (%)
1Aniline685
24-Methoxyaniline592
34-Chloroaniline881
42-Methylaniline788
Step 2: Synthesis of 2-Methylthio-3H-indol-3-one 3-oxime (Intramolecular Cyclization)

This procedure details the acid-catalyzed cyclization of the Michael adduct.

Materials:

  • 1-(N-Arylamino)-1-methylthio-2-nitroethene (1.0 equiv)

  • Triflic acid (TfOH) (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Stirring plate and stir bar

  • Nitrogen or argon atmosphere

Procedure:

  • Dissolve the 1-(N-arylamino)-1-methylthio-2-nitroethene in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triflic acid to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography.

Table 2: Representative Data for Intramolecular Cyclization

EntryStarting Material from Step 1 (Aniline)Reaction Time (h)Yield (%)
1Aniline375
24-Methoxyaniline2.580
34-Chloroaniline472
42-Methylaniline378
Step 3: Synthesis of Functionalized Indole (Reductive Aromatization and Desulfurization)

This final step involves the reduction of the indolone oxime and subsequent desulfurization to yield the aromatic indole.

Materials:

  • 2-Methylthio-3H-indol-3-one 3-oxime (1.0 equiv)

  • Zinc dust (excess)

  • Acetic acid

  • Raney Nickel (slurry in water or ethanol)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

Procedure:

Part A: Reduction of the Oxime

  • Suspend the 2-methylthio-3H-indol-3-one 3-oxime in acetic acid in a round-bottom flask.

  • Add zinc dust portion-wise with stirring. The reaction is exothermic.

  • After the initial reaction subsides, heat the mixture to 60-70 °C for 1-3 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and filter through a pad of celite to remove excess zinc.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude intermediate, a 3-amino-2-methylthioindoline derivative, can be used in the next step without further purification.

Part B: Aromatization and Desulfurization

  • Dissolve the crude product from Part A in ethanol.

  • Carefully add a slurry of Raney Nickel (approximately 5-10 times the weight of the substrate).

  • Heat the mixture to reflux and stir vigorously for 2-8 hours. Monitor the reaction by TLC for the disappearance of the starting material and the formation of the indole product.

  • After completion, cool the reaction mixture and carefully filter the Raney Nickel through a pad of celite. Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude indole by column chromatography or recrystallization.

Table 3: Representative Data for Final Indole Synthesis

EntryStarting Material from Step 2 (Aniline)Overall Yield from Step 2 (%)
1Aniline65
24-Methoxyaniline70
34-Chloroaniline62
42-Methylaniline68

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and characterization of the functionalized indoles.

Experimental_Workflow start Start: Select Substituted Aniline step1 Step 1: Michael Addition with This compound start->step1 purify1 Purification 1: Column Chromatography step1->purify1 char1 Characterization 1: (NMR, MS) purify1->char1 step2 Step 2: Acid-Catalyzed Intramolecular Cyclization char1->step2 purify2 Purification 2: Column Chromatography step2->purify2 char2 Characterization 2: (NMR, MS) purify2->char2 step3 Step 3: Reductive Aromatization & Desulfurization char2->step3 purify3 Purification 3: Column Chromatography or Recrystallization step3->purify3 char3 Characterization 3: (NMR, MS, m.p.) purify3->char3 end End: Pure Functionalized Indole char3->end

Caption: Experimental workflow.

Applications and Future Directions

The synthesized functionalized indoles can serve as valuable building blocks for the development of new therapeutic agents. The indole scaffold is a common feature in drugs targeting a wide range of biological targets, including receptors, enzymes, and ion channels.

Future work could focus on:

  • Diversity-Oriented Synthesis: Expanding the scope of the reaction by using a wider variety of substituted anilines and exploring further functionalization of the resulting indoles.

  • One-Pot Procedures: Developing a more streamlined one-pot synthesis to improve overall efficiency and reduce purification steps.

  • Asymmetric Synthesis: Investigating chiral catalysts for the Michael addition step to produce enantiomerically enriched indole derivatives.

These application notes provide a comprehensive guide for the synthesis of functionalized indoles. The described protocols are scalable and adaptable, making them suitable for both academic research and industrial drug development settings.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,1-Bis(methylthio)-2-nitroethylene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,1-Bis(methylthio)-2-nitroethylene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the optimization of this important chemical reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and established method for the synthesis of this compound involves a two-step process. The first step is the condensation of nitromethane with carbon disulfide in the presence of a base, typically potassium hydroxide (KOH), in a solvent like ethanol. This forms a key intermediate, the dipotassium salt of 2-nitro-1,1-ethenedithiol. The second step is the methylation of this intermediate, usually with dimethyl sulfate or methyl iodide, to yield the final product.[1]

Q2: What are the critical parameters to control during the synthesis?

A2: The critical parameters that significantly influence the yield and purity of this compound are:

  • Choice and concentration of the base: The strength and amount of base used in the initial condensation step are crucial.

  • Solvent selection: The solvent affects the solubility of reactants and intermediates, influencing reaction rates.

  • Temperature control: Both the condensation and methylation steps are temperature-sensitive.

  • Choice of methylating agent: The reactivity of the methylating agent can impact the efficiency of the second step and the formation of byproducts.

  • Control of pH during methylation: Maintaining an appropriate pH during the methylation step is important to ensure the reaction proceeds efficiently.

Q3: What are the common side products, and how can their formation be minimized?

A3: A common side product is 1,1-dimethylamino-2-nitroethylene, which can arise if the intermediate reacts with certain nitrogen-containing species. To minimize its formation, it is important to use a purified intermediate and control the reaction conditions carefully, particularly during the methylation step. Another potential issue is the oxidation of thiolate intermediates.[2] Using freshly prepared reagents and maintaining an inert atmosphere can help mitigate this.

Q4: What is a suitable method for the purification of the final product?

A4: The crude product of this compound can be effectively purified by recrystallization. A common solvent system for this is an aqueous ethanol solution (e.g., 60-80% ethanol).[2] The use of activated carbon during recrystallization can also help to remove colored impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the dipotassium salt intermediate - Incomplete reaction due to insufficient base. - Low reaction temperature. - Poor quality of reagents.- Ensure the correct molar ratio of potassium hydroxide to nitromethane and carbon disulfide is used. - Maintain the reaction temperature within the optimal range (e.g., around 40°C during the addition of the base). - Use fresh, dry solvents and high-purity starting materials.
Low yield of this compound in the methylation step - Inefficient methylation. - Competing side reactions. - Loss of product during workup.- Consider using a more reactive methylating agent like dimethyl sulfate. - Control the temperature of the methylation reaction carefully (e.g., keeping it at or below room temperature). - Optimize the pH of the reaction mixture during methylation. - Ensure complete precipitation of the product before filtration.
Product is highly colored or impure - Presence of side products. - Decomposition of the product.- Purify the crude product by recrystallization from a suitable solvent such as aqueous ethanol. The use of activated carbon can help decolorize the solution. - Avoid exposing the product to high temperatures for extended periods.
Formation of 1,1-dimethylamino-2-nitroethylene byproduct - Reaction of the intermediate with a source of dimethylamine.- Ensure the purity of the starting materials and solvents. - Optimize the reaction conditions to favor the desired methylation.

Experimental Protocols

Key Experiment: Two-Step Synthesis of this compound

This protocol is based on established synthetic methodologies.

Step 1: Synthesis of Dipotassium 2-nitro-1,1-ethenedithiolate

  • In a reaction vessel, combine nitromethane, carbon disulfide, and ethanol.

  • Cool the mixture to below 20°C with stirring.

  • Slowly add a solution of potassium hydroxide in ethanol, maintaining the temperature at around 40°C.

  • After the addition is complete, continue to stir the reaction mixture for 1-5 hours.

  • Cool the mixture to room temperature to allow the brick-red solid of dipotassium 2-nitro-1,1-ethenedithiolate to precipitate.

  • Filter the solid and wash it with ethanol.

Step 2: Synthesis of this compound

  • Dissolve the dipotassium salt from Step 1 in water.

  • To this solution, add a methylating agent, such as dimethyl sulfate, and stir the mixture for 1-6 hours.

  • The water-insoluble product, this compound, will precipitate out of the solution.

  • Filter the solid product and wash it with water.

Purification:

  • The crude product can be recrystallized from an aqueous ethanol solution (e.g., 65-95%).

  • Dissolve the crude solid in the hot solvent mixture, optionally with the addition of activated carbon for decolorization.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Filter the purified crystals and dry them.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Related Synthesis *

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1DioxaneRoom Temp1-
2MethanolRoom Temp--
3Acetic AcidRoom Temp0.592
4Methanol/Water (1:1)---
5Acetic Acid/Water (1:1)---

*Data adapted from a study on a related reaction and is for illustrative purposes to show the effect of solvent and temperature.[3] Actual yields for the synthesis of this compound will vary.

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Methylation cluster_purification Purification reactants1 Nitromethane + Carbon Disulfide + KOH in Ethanol intermediate Dipotassium 2-nitro-1,1-ethenedithiolate reactants1->intermediate Condensation at ~40°C intermediate_dissolved Intermediate in Water intermediate->intermediate_dissolved crude_product Crude this compound intermediate_dissolved->crude_product methylating_agent Dimethyl Sulfate methylating_agent->crude_product recrystallization Recrystallization from Aqueous Ethanol crude_product->recrystallization pure_product Pure Product recrystallization->pure_product troubleshooting_logic cluster_solutions1 Step 1 Solutions cluster_solutions2 Step 2 Solutions cluster_solutions3 Purification Solutions start Low Yield or Impure Product check_step1 Check Step 1: Condensation start->check_step1 check_step2 Check Step 2: Methylation start->check_step2 check_purification Review Purification Protocol start->check_purification solution1a Verify Base Concentration & Ratio check_step1->solution1a solution1b Ensure Proper Temperature Control check_step1->solution1b solution1c Use High-Purity Reagents check_step1->solution1c solution2a Optimize Methylating Agent & Amount check_step2->solution2a solution2b Control Reaction Temperature & pH check_step2->solution2b solution2c Minimize Side Reactions check_step2->solution2c solution3a Select Appropriate Recrystallization Solvent check_purification->solution3a solution3b Use Activated Carbon for Decolorization check_purification->solution3b

References

Common side reactions with "1,1-Bis(methylthio)-2-nitroethylene" and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,1-Bis(methylthio)-2-nitroethylene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this versatile reagent in chemical synthesis.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during experiments with this compound.

Issue 1: Low Yield of Monosubstituted Product in Reactions with Amines

Problem: When reacting this compound with a primary or secondary amine, the yield of the desired monosubstituted product (a ketene N,S-acetal) is low, and significant amounts of the disubstituted product (a ketene aminal) or unreacted starting material are observed.

Possible Causes and Solutions:

CauseRecommended ActionExperimental Protocol
Incorrect Stoichiometry The molar ratio of the amine to the nitroethylene is critical. An excess of the amine will favor disubstitution.Use a strict 1:1 molar ratio of the amine to this compound. For sensitive reactions, consider adding the amine dropwise to the nitroethylene solution to maintain a low instantaneous concentration of the amine.
Elevated Reaction Temperature Higher temperatures can provide the activation energy needed for the second substitution, which is generally slower than the first.Conduct the reaction at room temperature or below. If the reaction is sluggish, consider cooling the reaction mixture to 0°C before the dropwise addition of the amine and then allowing it to slowly warm to room temperature.
Prolonged Reaction Time Leaving the reaction to proceed for too long can lead to the formation of the thermodynamically more stable disubstituted product.Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the formation of the monosubstituted product appears to be complete and before significant amounts of the disubstituted product are detected.
Solvent Effects The polarity of the solvent can influence the relative rates of the mono- and disubstitution reactions.Ethanol is a commonly used solvent that often gives good results. However, if disubstitution is a problem, consider less polar solvents to potentially slow down the second substitution.

Experimental Protocol for Selective Monosubstitution:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the amine (1.0 eq) in a minimal amount of ethanol.

  • Add the amine solution dropwise to the stirred nitroethylene solution over a period of 30-60 minutes.

  • Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature.

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the starting material is consumed and the desired product spot is maximized, quench the reaction by adding cold water.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

Issue 2: Formation of Polymeric or Tarry Byproducts

Problem: The reaction mixture becomes viscous, and a tar-like substance is formed, leading to a low yield of the desired product.

Possible Causes and Solutions:

CauseRecommended ActionExperimental Protocol
Presence of Strong Bases This compound, like other nitroolefins, is susceptible to anionic polymerization initiated by strong bases.Avoid the use of strong bases such as alkali metal hydroxides or alkoxides if they are not essential for the desired reaction. If a base is required, use a milder, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) and use it in catalytic amounts if possible.
Exposure to Oxygen For some sensitive polymerization-prone reactions, atmospheric oxygen can act as an initiator for radical polymerization pathways.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by using standard Schlenk line techniques or by simply maintaining a positive pressure of an inert gas in the reaction vessel.
Elevated Temperatures High temperatures can promote decomposition and polymerization.Maintain a controlled and moderate reaction temperature. If the reaction is exothermic, ensure adequate cooling to dissipate the heat generated.

Experimental Protocol to Minimize Polymerization:

  • Set up the reaction in a flask that has been dried in an oven and allowed to cool under a stream of nitrogen.

  • Add the solvent and this compound to the flask under a nitrogen atmosphere.

  • If a base is required, add the mild organic base (e.g., TEA) slowly at a controlled temperature.

  • Proceed with the addition of other reagents as required by the specific protocol.

  • Maintain the inert atmosphere throughout the reaction and work-up if the products are also sensitive.

Issue 3: Product Decomposition or Hydrolysis

Problem: The desired product is obtained but is found to be unstable and decomposes upon storage or during work-up, or unintended hydrolysis products are observed.

Possible Causes and Solutions:

CauseRecommended ActionExperimental Protocol
Presence of Water and Acid/Base The ketene dithioacetal or ketene N,S-acetal functionality can be susceptible to hydrolysis, especially under acidic or basic conditions, to form β-keto thioesters or β-keto amides, respectively.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere to exclude moisture. During work-up, use neutral washes (e.g., brine) and avoid strong acids or bases unless they are part of a deliberate hydrolysis step.
Thermal Instability The nitro group and the carbon-sulfur bonds can be thermally labile.Avoid excessive heating during the reaction and purification steps. If purification by distillation is required, perform it under high vacuum to lower the boiling point. For purification, column chromatography at room temperature is generally preferred over methods requiring heat.
Improper Storage The compound and its derivatives can be sensitive to heat and light.Store this compound and its products in a cool, dark, and dry place. For long-term storage, refrigeration (-20°C to -80°C) is recommended.

General Protocol for Stable Product Isolation:

  • After the reaction is complete, cool the mixture to room temperature.

  • If an aqueous work-up is necessary, use deionized water and brine to wash the organic layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath at 30-40°C).

  • Purify the crude product promptly by column chromatography or recrystallization.

  • Store the purified product in a tightly sealed container at the recommended low temperature, protected from light.

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions to be aware of when using this compound with primary amines?

A1: The two most common side reactions are:

  • Disubstitution: The primary amine displaces both methylthio groups to form a symmetrical or unsymmetrical ketene aminal. This is more likely to occur with an excess of the amine, higher temperatures, and longer reaction times.

  • Polymerization: In the presence of basic amines, the nitroalkene moiety can undergo anionic polymerization, leading to the formation of oligomeric or polymeric tars.

Q2: How can I avoid the formation of the disubstituted product?

A2: To favor the monosubstituted product, you should carefully control the stoichiometry (use a 1:1 molar ratio of amine to the nitroethylene), maintain a low reaction temperature (0°C to room temperature), and monitor the reaction to avoid unnecessarily long reaction times. Dropwise addition of the amine to the nitroethylene solution is also recommended.

Q3: My reaction with a strong nucleophile is not working well and I see a lot of decomposition. What could be the reason?

A3: Strong, hard nucleophiles, especially if they are also strong bases (like alkoxides or Grignard reagents), can lead to a number of side reactions. These include:

  • Michael Addition: The nucleophile may add to the beta-carbon of the nitroalkene (Michael addition) instead of substituting the methylthio group.

  • Base-Catalyzed Decomposition/Polymerization: As mentioned, strong bases can initiate polymerization or other decomposition pathways of the nitroalkene.

  • Reaction with the Nitro Group: Very strong nucleophiles/reducing agents could potentially react with the nitro group.

To mitigate this, use milder, softer nucleophiles if possible, and avoid strongly basic conditions.

Q4: What are the typical storage conditions for this compound?

A4: It should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong bases. For short-term storage, refrigeration at 2-8°C is suitable. For long-term storage, temperatures of -20°C or even -80°C are recommended to ensure its stability.

Q5: What are the hazardous decomposition products of this compound?

A5: Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx). Therefore, it is important to handle this compound in a well-ventilated fume hood and avoid exposure to high temperatures.

Visualizations

Troubleshooting_Monosubstitution start Low Yield of Monosubstituted Product cause1 Incorrect Stoichiometry (Excess Amine) start->cause1 Check cause2 Elevated Reaction Temperature start->cause2 Check cause3 Prolonged Reaction Time start->cause3 Check solution1 Use 1:1 Molar Ratio Dropwise Addition cause1->solution1 Solution solution2 Lower Temperature (0°C to RT) cause2->solution2 Solution solution3 Monitor by TLC/LC-MS Quench Promptly cause3->solution3 Solution

Caption: Troubleshooting workflow for low yield of monosubstituted product.

Reaction_Pathway_Amines cluster_conditions Reaction Conditions reagent This compound + R2NH (Amine) condition1 1.0 eq. Amine Low Temperature reagent->condition1 condition2 >2.0 eq. Amine Higher Temperature reagent->condition2 product1 Monosubstituted Product (Ketene N,S-acetal) condition1->product1 Desired Pathway product2 Disubstituted Product (Ketene Aminal) (Side Product) condition2->product2 Side Reaction product1->product2 Further reaction with R2NH

Caption: Reaction pathways with amines leading to desired and side products.

Troubleshooting low yield in reactions involving "1,1-Bis(methylthio)-2-nitroethylene"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1,1-Bis(methylthio)-2-nitroethylene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity of this compound?

A1: this compound is a versatile building block in organic synthesis, primarily used for the preparation of a wide variety of heterocyclic and fused heterocyclic compounds.[1][2][3] Its reactivity is characterized by several key features:

  • Michael Acceptor: The strong electron-withdrawing nitro group makes the carbon-carbon double bond highly susceptible to nucleophilic attack in a Michael addition fashion.[1][3]

  • Leaving Groups: The two methylthio (-SCH3) groups can act as leaving groups, facilitating subsequent cyclization or substitution reactions.[1][3]

  • Versatile Synthon: It serves as a precursor for the synthesis of nitro-1,1-enediamines (EDAMs) and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives, which are valuable intermediates.[3]

Q2: My reaction yield is consistently low. What are the common causes?

A2: Low yields in reactions with this compound can stem from several factors. General causes for low yields in organic reactions include incomplete reactions, decomposition of starting materials or products, and loss of product during workup and purification.[4][5] Specific to this chemistry, consider the following:

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and complicate purification.

  • Moisture Sensitivity: Some reactions may be sensitive to moisture, leading to hydrolysis or other side reactions.

  • Purity of Starting Material: Ensure the purity of your this compound and other reagents.

Q3: How can I improve the yield of my reaction?

A3: To improve the yield, a systematic optimization of reaction conditions is recommended. This involves varying one parameter at a time (e.g., solvent, temperature, catalyst) while keeping others constant. Screening different solvents and temperatures can have a significant impact on the reaction outcome.[6][7][8] Additionally, consider the use of a catalyst to enhance the reaction rate and selectivity.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Symptom: TLC or other analysis shows a significant amount of unreacted starting material and minimal to no desired product.

Possible Causes & Solutions:

CauseRecommended Action
Inadequate Reaction Temperature Gradually increase the reaction temperature. Some reactions may require refluxing for an extended period. Monitor the reaction progress by TLC to avoid decomposition at higher temperatures.
Incorrect Solvent Choice The solvent plays a crucial role in reactant solubility and reaction kinetics. If the reaction is sluggish, screen a range of solvents with varying polarities (e.g., ethanol, methanol, THF, toluene, DMF). In some cases, solvent-free conditions may provide the best results.
Catalyst Inactivity or Absence For reactions that are known to be slow, the addition of a suitable catalyst can be beneficial. Depending on the reaction type, this could be a Lewis acid (e.g., In(OTf)₃) or a base (e.g., piperidine).
Insufficient Reaction Time Monitor the reaction over a longer period. Some reactions may require several hours to reach completion.
Issue 2: Formation of Multiple Products/Byproducts

Symptom: TLC or crude NMR shows a complex mixture of products, making purification difficult and lowering the yield of the desired compound.

Possible Causes & Solutions:

CauseRecommended Action
Reaction Temperature is Too High High temperatures can lead to decomposition of reactants or products, or promote side reactions. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
Incorrect Stoichiometry Carefully check the stoichiometry of your reactants. An excess of one reactant may lead to the formation of byproducts.
Presence of Impurities Impurities in the starting materials or solvent can sometimes catalyze side reactions. Ensure all reagents and solvents are pure and dry.
Undesired Reactivity This compound can react with a variety of nucleophiles. If your reaction mixture contains unintended nucleophiles (e.g., water), this can lead to byproduct formation.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of different solvents and temperatures on reaction yields for representative reactions involving this compound derivatives.

Table 1: Effect of Solvent on Reaction Yield

EntrySolventYield (%)Reaction Time
1Water8560 min
2EthanolModerate-
3MethanolDecomposition-
4DichloromethaneModerate-
5TolueneGood-
6AcetonitrileModerate-
7DioxaneModerate-
8THF61-
Data is compiled from representative reactions and may not be directly applicable to all specific cases.[6][7]

Table 2: Effect of Temperature on Reaction Yield

EntryTemperature (°C)Yield (%)
1Room TemperatureModerate
2082
360Lower
480-
5100-
Data is compiled from representative reactions and may not be directly applicable to all specific cases.[6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Substituted Pyridinols

This protocol describes a one-pot, four-component synthesis of 1,4-dihydropyridine-fused 1,3-diazaheterocycles.

Materials:

  • This compound

  • Primary amine (or diamine)

  • Dibenzylideneacetone

  • Solvent (e.g., Ethanol)

  • Catalyst (e.g., Piperidine, 10 mol%)

Procedure:

  • To a solution of the primary amine or diamine in ethanol, add this compound and dibenzylideneacetone.

  • Add the catalyst (e.g., piperidine, 10 mol%) to the reaction mixture.

  • Reflux the reaction mixture and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

This is a general procedure and may require optimization for specific substrates.[9]

Protocol 2: Purification by Recrystallization

Objective: To purify the crude product obtained from reactions involving this compound.

Procedure:

  • Select a suitable solvent or solvent system. The ideal solvent will dissolve the crude product at an elevated temperature but not at room temperature. Common solvents for recrystallization include ethanol, methanol, or mixtures like ethyl acetate/hexane.[10][11]

  • Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Crystal formation should occur. If not, scratching the inside of the flask with a glass rod or placing the solution in an ice bath can induce crystallization.[11]

  • Collect the pure crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum.

Mandatory Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions check_purity Verify Starting Material Purity start->check_purity optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent No Improvement success Improved Yield optimize_temp->success Yield Improved add_catalyst Consider Catalyst optimize_solvent->add_catalyst No Improvement optimize_solvent->success Yield Improved increase_time Increase Reaction Time add_catalyst->increase_time No Improvement add_catalyst->success Yield Improved analyze_byproducts Analyze Byproducts increase_time->analyze_byproducts Still Low Yield increase_time->success Yield Improved purification_issue Check Purification Protocol analyze_byproducts->purification_issue purification_issue->success Yield Improved

Caption: A logical workflow for troubleshooting low reaction yields.

General Reaction Pathway

Reaction_Pathway sub 1,1-Bis(methylthio)- 2-nitroethylene intermediate Michael Adduct (Intermediate) sub->intermediate Michael Addition nuc Nucleophile (e.g., Amine, Diamine) nuc->intermediate product Substituted Heterocycle intermediate->product Cyclization/ Elimination of -SCH3

Caption: General reaction mechanism for heterocycle synthesis.

References

Technical Support Center: Purification of 1,1-Bis(methylthio)-2-nitroethylene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from 1,1-Bis(methylthio)-2-nitroethylene.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products derived from this compound?

A1: The most common and effective purification techniques for solid compounds derived from this compound are recrystallization and column chromatography. For certain reactions, a simple washing of the crude product with an appropriate solvent, like 95% ethanol, can yield highly pure products, a method referred to as group-assistant-purification (GAP).[1]

Q2: How do I select an appropriate solvent for the recrystallization of my compound?

A2: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. Common solvents for the recrystallization of heterocyclic compounds derived from this compound include ethanol, methanol, and mixtures of ethanol and water.[1][2][3] To select the best solvent, small-scale solubility tests are recommended.

Q3: My product is a colored solid. How can I remove the colored impurities?

A3: Colored impurities can often be removed by treating the hot solution of your crude product with activated charcoal before filtration and recrystallization. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.[3]

Q4: What should I do if my compound "oils out" during recrystallization instead of forming crystals?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound. To remedy this, you can try using a lower-boiling point solvent or a solvent mixture. Adding a small seed crystal of the pure compound can also help induce crystallization.

Q5: What are the typical stationary and mobile phases for column chromatography of these derivatives?

A5: For column chromatography, silica gel is the most commonly used stationary phase. The mobile phase is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal solvent ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve good separation.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of Purified Product - The compound is too soluble in the cold solvent. - Too much solvent was used for dissolution. - Premature crystallization during hot filtration.- Cool the filtrate in an ice bath to maximize crystal formation. - Use the minimum amount of hot solvent necessary for complete dissolution. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling.
No Crystals Form Upon Cooling - The solution is not supersaturated. - The solution cooled too quickly.- Evaporate some of the solvent to increase the concentration of the product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.
Product is still impure after recrystallization - Inappropriate solvent choice, where the impurity has similar solubility to the product. - Cooling the solution too rapidly, trapping impurities within the crystals.- Perform a second recrystallization with a different solvent system. - Ensure slow cooling to allow for the formation of pure crystals.
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Compound and Impurities - Inappropriate solvent system (mobile phase). - Column was not packed properly. - Column was overloaded with the crude product.- Optimize the solvent system using TLC to achieve a good separation of spots. - Ensure the silica gel is packed uniformly without any cracks or air bubbles. - Use a larger column or reduce the amount of sample loaded.
Compound is not eluting from the column - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution).
Cracked or channeled column bed - The silica gel was not packed properly. - The column ran dry.- Repack the column. - Always keep the top of the silica gel bed covered with the eluent.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimum amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely with heating and stirring.[3]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Group-Assistant-Purification (GAP)

For certain reaction products where impurities are highly soluble in a specific solvent and the desired product is not, a simple washing procedure can be effective.

  • Washing: Transfer the crude product to a flask. Add a sufficient amount of the washing solvent (e.g., 95% ethanol) and stir or sonicate the mixture at room temperature.[1]

  • Isolation: Collect the purified solid by vacuum filtration.

  • Drying: Dry the product under vacuum.

Quantitative Data Summary

The following table summarizes typical purification results for derivatives of this compound found in the literature.

Derivative Class Purification Method Solvent(s) Yield (%) Purity (%) Reference
Imidazopyridinone, Pyridopyrimidinone, ThiazolopyridinoneWashing with 95% Ethanol95% EthanolExcellentHigh[1]
1-Methylamino-1-methylthio-2-nitroethyleneRecrystallizationEthanol or 60-80% aqueous ethanolNot specified>98.5[3]
Thiazolidin-4-one derivativeRecrystallizationAbsolute Methanol73Not specified[1]

Visualizations

Purification_Workflow General Purification Workflow for this compound Derivatives cluster_prep Initial Assessment cluster_purification Purification Method Selection cluster_post Final Steps crude_product Crude Reaction Product tlc_analysis TLC Analysis crude_product->tlc_analysis Analyze purity recrystallization Recrystallization tlc_analysis->recrystallization Single major spot, solid product column_chromatography Column Chromatography tlc_analysis->column_chromatography Multiple spots washing Simple Washing (GAP) tlc_analysis->washing Known high purity from GAP method pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product washing->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization

Caption: Purification workflow decision tree.

Troubleshooting_Recrystallization Troubleshooting Recrystallization start Recrystallization Attempted no_crystals No Crystals Form start->no_crystals Problem? low_yield Low Yield start->low_yield Problem? oiling_out Product Oils Out start->oiling_out Problem? impure_product Product Still Impure start->impure_product Problem? success Pure Crystals Obtained start->success No Problems solution1 - Concentrate solution - Scratch flask - Add seed crystal - Cool slowly no_crystals->solution1 Try solution2 - Use less solvent - Cool in ice bath - Ensure hot filtration is fast low_yield->solution2 Try solution3 - Use lower boiling solvent - Add more solvent - Use solvent pair oiling_out->solution3 Try solution4 - Re-crystallize from a different solvent - Ensure slow cooling impure_product->solution4 Try solution1->success solution2->success solution3->success solution4->success failure Further Purification Needed (e.g., Chromatography) solution4->failure

References

Technical Support Center: 1,1-Bis(methylthio)-2-nitroethylene Reaction Work-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reaction work-up and purification of 1,1-Bis(methylthio)-2-nitroethylene. It is intended for researchers, scientists, and professionals in drug development.

Experimental Protocol: Synthesis of this compound

A common synthetic route to this compound involves a two-step process. The first step is the condensation of nitromethane with carbon disulfide in the presence of a base, typically potassium hydroxide, to form a dipotassium salt. This intermediate is then methylated to yield the final product.

Step 1: Formation of the Dipotassium Salt of 2-Nitro-1,1-ethylenedithiol

In a reaction vessel, nitromethane and carbon disulfide are reacted with potassium hydroxide in a suitable solvent like ethanol. The reaction is typically carried out at a controlled temperature, for example, by heating to 20°C and then managing the exothermic reaction during the addition of the base. After the addition is complete, the reaction is stirred for a period to ensure complete formation of the dipotassium salt, 1,1-bis(potassiumthio)-2-nitroethylene.[1]

Step 2: Methylation to this compound

The dipotassium salt intermediate is then methylated using a methylating agent such as dimethyl sulfate or methyl iodide. This step is typically performed in a solvent like ethanol or methanol.[2] The resulting this compound is insoluble in water, a key property utilized in its work-up.[2]

Reaction Work-Up and Purification Procedures

General Work-Up Procedure:

  • Quenching: After the methylation reaction is complete, the reaction mixture is typically quenched by pouring it into water. Since this compound is water-insoluble, this will cause the product to precipitate.

  • Isolation: The precipitated solid product is collected by filtration.

  • Washing: The collected solid is washed with water to remove any water-soluble impurities and salts.

  • Drying: The product is then dried.

Purification by Recrystallization:

For higher purity, the crude product can be recrystallized. While specific solvent systems for this compound are not extensively reported, solvents used for the closely related downstream product, 1-methylamino-1-methylthio-2-nitroethylene, can be a good starting point. These include:

  • Aqueous ethanol[2]

  • Isobutyl acetate[2]

  • Ethyl acetate[2]

A systematic solvent screen is recommended to find the optimal recrystallization solvent or solvent system.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete formation of the dipotassium salt intermediate.- Ensure the potassium hydroxide is of good quality and used in the correct stoichiometric amount.- Control the temperature during the addition of potassium hydroxide to prevent side reactions.
Incomplete methylation.- Use a fresh and appropriate amount of the methylating agent.- Ensure the reaction time and temperature for the methylation step are adequate.
Loss of product during work-up.- Ensure the pH of the aqueous solution during quenching is not highly acidic or basic, which could potentially lead to hydrolysis.- Minimize the amount of solvent used for washing the filtered product to avoid dissolving the desired compound.
Product is an Oil or Gummy Solid Presence of impurities.- Ensure the starting materials are pure.- The reaction temperature might have been too high, leading to side reactions.
Inefficient precipitation.- Try adding the reaction mixture to ice-cold water to promote rapid precipitation and formation of a solid.
Purification by Recrystallization is Ineffective Incorrect solvent choice.- Perform a systematic solvent screen with a variety of polar and non-polar solvents to find a suitable system where the compound has high solubility in the hot solvent and low solubility in the cold solvent.
Presence of insoluble impurities.- If insoluble impurities are present, perform a hot filtration of the recrystallization solution before allowing it to cool.
Formation of Side Products Reaction with impurities in starting materials.Use pure, dry solvents and reagents.
Side reactions due to incorrect stoichiometry or temperature control.Carefully control the addition of reagents and maintain the recommended reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of this compound?

A1: It is typically a light yellow to brown powder or crystalline solid.

Q2: What are some common side products in this reaction?

A2: While specific side products for the synthesis of this compound are not well-documented in the provided search results, potential side reactions could include incomplete methylation leading to the mono-methylated product, or side reactions of the nitromethane. In the subsequent reaction with amines, a common side product is the di-substituted 1,1-diamino-2-nitroethylene.[2]

Q3: How can I confirm the identity and purity of my product?

A3: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry can be used to confirm the structure of the compound. Purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) or melting point analysis.

Visualizing the Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-Up & Purification start Start Materials: Nitromethane, CS₂, KOH, Ethanol condensation Condensation Reaction (Formation of Dipotassium Salt) start->condensation methylation Methylation Reaction (e.g., with (CH₃)₂SO₄) condensation->methylation crude_product Crude this compound methylation->crude_product quench Quench with Water crude_product->quench filtration Filtration quench->filtration wash Wash with Water filtration->wash dry Drying wash->dry recrystallization Recrystallization (e.g., aq. Ethanol, Ethyl Acetate) dry->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Improving Regioselectivity of "1,1-Bis(methylthio)-2-nitroethylene" Additions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving additions to 1,1-bis(methylthio)-2-nitroethylene.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound?

A1: this compound is a versatile building block in organic synthesis. Its reactivity is characterized by a polarized carbon-carbon double bond due to the strong electron-withdrawing nitro group and the electron-donating methylthio groups. This "push-pull" electronic nature makes the C2 carbon (β-carbon to the nitro group) highly electrophilic and susceptible to nucleophilic attack in what is known as a Michael addition. Additionally, the methylthio groups can act as leaving groups, particularly in reactions with amine nucleophiles.

Q2: What are the expected products in reactions with nucleophiles?

A2: The major product depends on the nature of the nucleophile.

  • With primary and secondary amines: The reaction typically results in the substitution of one of the methylthio groups to form N-substituted-1-(methylthio)-2-nitroethenamines.[1] With diamines, both methylthio groups can be displaced to form cyclic nitro-ene-1,1-diamines.[1]

  • With carbon and sulfur nucleophiles: The expected product is the Michael adduct, resulting from the addition of the nucleophile to the C2 position.

Q3: My reaction with an amine is not leading to the expected substitution product. What could be the issue?

A3: Several factors could be at play:

  • Steric Hindrance: A bulky amine or significant steric hindrance around the reaction center can slow down or prevent the substitution reaction.

  • Reaction Conditions: The reaction of aromatic amines with this compound has been shown to proceed in ethanol without a catalyst.[2] Ensure your solvent and temperature are appropriate. For less reactive amines, a base might be necessary to facilitate the reaction.

  • Equilibrium: The reaction might be reversible. Consider removing the methanethiol byproduct to drive the reaction forward.

Q4: I am observing a mixture of products in my Michael addition with a carbon nucleophile. How can I improve the regioselectivity?

A4: A mixture of products can arise from competing reaction pathways. To favor the 1,4-Michael addition, consider the following:

  • Nucleophile Strength: Weaker, "softer" nucleophiles, such as enolates derived from active methylene compounds, are more likely to undergo 1,4-addition.[3][4] Stronger, "harder" nucleophiles like Grignard reagents may lead to a mixture of products, including potential attack at other electrophilic sites.

  • Catalyst: The choice of catalyst can significantly influence the regioselectivity. For Michael additions, a mild base is often sufficient to generate the nucleophile without promoting side reactions.

  • Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Michael Adduct with a Carbon Nucleophile
Potential Cause Troubleshooting Step
Inefficient Nucleophile Generation Ensure the base used is appropriate for deprotonating your active methylene compound. For example, for malononitrile, a weaker base like piperidine or triethylamine is often sufficient. For less acidic precursors, a stronger base like sodium ethoxide or sodium hydride may be required.
Poor Solubility Check the solubility of all reactants in the chosen solvent. A heterogeneous reaction mixture can lead to slow and incomplete conversion. Consider using a co-solvent or a different solvent system.
Side Reactions The formation of byproducts can consume starting materials. Analyze the crude reaction mixture by TLC, LC-MS, or NMR to identify potential side products. Common side reactions include polymerization of the nitroalkene or decomposition under harsh basic conditions.
Reversibility of the Michael Addition The Michael addition can be reversible, especially with stabilized nucleophiles. Consider using an excess of the nucleophile or removing any byproducts to shift the equilibrium towards the product.
Problem 2: Formation of Substitution Product Instead of Michael Adduct with an Amine Nucleophile
Potential Cause Troubleshooting Step
Inherent Reactivity Primary and secondary amines readily displace one of the methylthio groups. This is the expected and often desired reaction pathway.[1]
Reaction Conditions Favoring Substitution If Michael addition is the desired outcome with an amine (which is atypical for this substrate), it would require significant modification of the nucleophile or electrophile to disfavor the highly favorable substitution pathway. This is generally not a practical approach for this specific substrate.

Experimental Protocols

General Procedure for the Synthesis of N-Aryl-1-(methylthio)-2-nitroethenamines

This protocol is adapted from the synthesis of 1-methylthio-2-nitrovinyl arylamine derivatives.[2]

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Amine: Add the desired aromatic amine (1 equivalent) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the product often precipitates from the solution. The solid product can be collected by filtration, washed with cold ethanol, and dried. No further purification is typically necessary.

Reactant 1Reactant 2SolventTemperatureProduct
This compoundAnilineEthanolRoom Temp.1-(Methylthio)-N-phenyl-2-nitroethenamine
This compoundp-ToluidineEthanolRoom Temp.N-(4-Methylphenyl)-1-(methylthio)-2-nitroethenamine

Visualizations

Reaction Pathways of this compound

G cluster_start Starting Material cluster_paths Reaction Pathways cluster_products Products start This compound michael Michael Addition (1,4-Addition) start->michael C- or S-Nucleophile (e.g., enolates, thiols) substitution Substitution start->substitution N-Nucleophile (e.g., primary/secondary amines) michael_product Michael Adduct michael->michael_product substitution_product N-Substituted-1-(methylthio)- 2-nitroethenamine substitution->substitution_product

Caption: Reaction pathways for this compound.

Experimental Workflow for Amine Substitution

G start Dissolve 1,1-bis(methylthio)- 2-nitroethylene in Ethanol add_amine Add Aromatic Amine start->add_amine stir Stir at Room Temperature add_amine->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete filter Filter Precipitate monitor->filter Reaction Complete wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry end Pure N-Substituted Product dry->end

Caption: Workflow for the synthesis of N-substituted-1-(methylthio)-2-nitroethenamines.

References

Effect of solvent on the reactivity of "1,1-Bis(methylthio)-2-nitroethylene"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 1,1-Bis(methylthio)-2-nitroethylene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound?

A1: this compound is an electron-deficient alkene due to the strong electron-withdrawing nitro group. This makes it an excellent Michael acceptor and a versatile precursor for the synthesis of various heterocyclic compounds.[1][2] The carbon atom double-bonded to the two methylthio groups is electrophilic and readily attacked by nucleophiles. The methylthio groups can act as leaving groups, facilitating substitution reactions.

Q2: How does the choice of solvent affect the reaction of this compound with nucleophiles?

A2: The solvent plays a crucial role in the reaction by influencing the solubility of reactants, the stability of intermediates and transition states, and the nucleophilicity of the attacking species. Generally, polar solvents are preferred for these reactions.

  • Polar Protic Solvents (e.g., ethanol, methanol): These are the most commonly used solvents for reactions with amines.[2][3] They are effective at solvating ionic species and can facilitate the reaction by stabilizing charged intermediates. However, they can also solvate the nucleophile through hydrogen bonding, which can decrease its reactivity to some extent.[1]

  • Polar Aprotic Solvents (e.g., DMF, acetonitrile): These solvents are also effective and are mentioned in the literature for providing good yields (70-80% in some cases with acetonitrile).[4] They can stabilize charged intermediates without strongly solvating the nucleophile, which can lead to faster reaction rates compared to protic solvents.[1] A patent describes the use of DMF for the reaction with a monomethylamine aqueous solution.[5]

  • Non-polar Solvents (e.g., benzene): While less common, some procedures describe the use of non-polar solvents like benzene, particularly for reactions with thiols, often under reflux conditions.[6]

Q3: Which type of solvent is recommended for reactions with primary amines?

A3: For the reaction of this compound with primary amines to form N-substituted 1-amino-1-methylthio-2-nitroethylenes, ethanol is the most frequently reported and recommended solvent.[2][3] It generally provides good yields of the product, which often precipitates from the reaction mixture and can be easily isolated by filtration.

Q4: Can water be used as a solvent?

A4: While highly polar, water is generally not the solvent of choice for these reactions as it can act as a competing nucleophile, potentially leading to hydrolysis of the starting material or intermediates. However, aqueous mixtures of solvents like DMSO have been used in kinetic studies of similar compounds.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Inappropriate Solvent: The chosen solvent may not be polar enough to facilitate the reaction or dissolve the reactants adequately. 2. Low Nucleophilicity of the Reagent: The nucleophile may be too weak to react under the current conditions. 3. Low Temperature: The reaction may require heating to overcome the activation energy barrier.1. Switch to a more polar solvent. For amine nucleophiles, ethanol is a good starting point. For others, consider acetonitrile or DMF. 2. If using a weak nucleophile, consider using a stronger base to deprotonate it or switch to a more reactive nucleophile. 3. Try heating the reaction mixture. Many procedures involving this substrate are carried out at room temperature, but some may require refluxing.[6]
Formation of Multiple Products/Side Reactions 1. Reaction with a Divalent Nucleophile: If using a nucleophile with two reactive sites (e.g., a diamine), both sites may react, leading to a mixture of products or polymers. 2. Solvolysis: In protic solvents like alcohols, the solvent itself can act as a nucleophile, leading to undesired byproducts. 3. Decomposition: The starting material or product may be unstable under the reaction conditions (e.g., high temperature, strong base).1. Use a large excess of the dinucleophile to favor monosubstitution or carefully control the stoichiometry. 2. If solvolysis is suspected, switch to a polar aprotic solvent like acetonitrile or DMF. 3. Run the reaction at a lower temperature and for a shorter duration. Monitor the reaction progress by TLC to avoid over-running it.
Product Precipitation is Slow or Incomplete 1. High Solubility of the Product in the Chosen Solvent: The product may be too soluble in the reaction solvent to precipitate effectively.1. After the reaction is complete (as determined by TLC), try adding a non-solvent (e.g., cold water or hexane) to induce precipitation. Alternatively, remove the solvent under reduced pressure and purify the residue by recrystallization or chromatography.
Product is an Oil Instead of a Solid 1. Impurities: The presence of unreacted starting materials or side products can prevent the main product from crystallizing. 2. Product is inherently an oil: Not all derivatives will be crystalline solids at room temperature.1. Purify the product using column chromatography. 2. If the product is indeed an oil, purification will need to be done via chromatography.

Data Presentation

Solvent ClassExample(s)General Outcome with Amine NucleophilesReported Yields (Example)
Polar Protic Ethanol, MethanolGood yields, often with product precipitation.[2][3]Excellent yields for 1-methylthio-2-nitrovinyl arylamines in ethanol.[3]
Polar Aprotic Acetonitrile, DMFGood yields, potentially faster reaction rates.[1][4]70-80% with a specific amine in acetonitrile.[4]
Non-polar BenzeneUsed in some specific cases, often requiring heat.[6]73% for a reaction with mercaptoacetic acid in benzene.[6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of α-Nitroketene N,S-Alkylaminoacetals in Ethanol

This protocol is a generalized procedure for the reaction of this compound with a primary amine in ethanol.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Ethanol (absolute)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add the primary amine (1 equivalent).

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • In many cases, the product will precipitate out of the solution as a solid.[3]

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. The product is often pure enough for subsequent steps without further purification.

Visualizations

experimental_workflow Experimental Workflow for Reaction with Amines cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve this compound in Ethanol B Add Primary Amine A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Precipitation of Product D->E F Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Dry Under Vacuum G->H

Caption: A typical experimental workflow for the reaction of this compound with primary amines.

troubleshooting_logic Troubleshooting Logic for Low Reaction Yield Start Low or No Yield Observed Solvent Is the solvent polar? Start->Solvent Temp Is the reaction heated? Solvent->Temp Yes ChangeSolvent Switch to a more polar solvent (e.g., Ethanol, Acetonitrile) Solvent->ChangeSolvent No Nucleophile Is the nucleophile strong enough? Temp->Nucleophile Yes HeatReaction Heat the reaction mixture (e.g., to reflux) Temp->HeatReaction No UseBase Consider adding a base to activate a weak nucleophile Nucleophile->UseBase No End Re-evaluate Reaction Nucleophile->End Yes ChangeSolvent->End HeatReaction->End UseBase->End

Caption: A logical decision-making diagram for troubleshooting low-yield reactions.

References

Technical Support Center: Catalyst Selection for "1,1-Bis(methylthio)-2-nitroethylene" Mediated Transformations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts for chemical transformations involving "1,1-Bis(methylthio)-2-nitroethylene". Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of catalysts used for transformations involving "this compound"?

A1: "this compound" is a versatile building block, and several classes of catalysts can be employed for its transformations, primarily focusing on activating the molecule for nucleophilic attack or facilitating cyclization reactions. The main categories include:

  • Lewis Acids: These catalysts, such as iron(III) chloride (FeCl₃) and boron trifluoride diethyl etherate (BF₃·OEt₂), activate the nitroalkene moiety, making it more susceptible to nucleophilic attack. They are commonly used in condensation and cyclization reactions.[1]

  • Organocatalysts: Chiral amines, thioureas, and their derivatives are often used to catalyze asymmetric Michael additions to "this compound" and related nitroalkenes. These catalysts can provide high enantioselectivity.

  • Phase-Transfer Catalysts (PTCs): Quaternary ammonium and phosphonium salts are used to facilitate reactions between reactants in immiscible phases.[2] This is particularly useful for alkylation and Michael addition reactions where one reactant is soluble in an aqueous phase and the other in an organic phase.

  • Basic Catalysts: Simple bases like piperidine can be used to catalyze condensation reactions.

Q2: How do I choose the appropriate catalyst for my specific transformation?

A2: The choice of catalyst depends on the desired outcome of the reaction.

  • For heterocycle synthesis via condensation with difunctional molecules (e.g., salicylaldehydes), Lewis acids are a good starting point. The specific Lewis acid can even control the reaction pathway to yield different products.[1]

  • For asymmetric Michael additions where stereocontrol is crucial, chiral organocatalysts are the preferred choice. Catalysts based on (R,R)-1,2-diphenylethylenediamine (DPEN) have shown high efficiency in similar reactions.

  • If your reaction involves a salt of a nucleophile that has poor solubility in the organic reaction solvent, a phase-transfer catalyst can be essential to bring the nucleophile into the organic phase to react.

  • For simple Knoevenagel-type condensations , a basic catalyst like piperidine might be sufficient.

Q3: What are typical catalyst loading percentages?

A3: Catalyst loading can vary significantly depending on the catalyst's activity and the specific reaction.

  • Lewis Acids: Typically used in stoichiometric amounts or as a significant percentage of the limiting reagent.

  • Organocatalysts: Generally used in catalytic amounts, ranging from 1 to 20 mol%.

  • Phase-Transfer Catalysts: Also used in catalytic amounts, typically between 1 and 10 mol%.

  • Basic Catalysts: Often used in catalytic amounts, but can also be used as a solvent or co-solvent in some cases.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst is pure and, if air or moisture sensitive, has been handled under inert conditions. For Lewis acids, ensure they are anhydrous.
Incorrect Catalyst Choice The chosen catalyst may not be suitable for the specific transformation. Review the literature for catalysts used in similar reactions with "this compound" or analogous nitroalkenes.
Suboptimal Reaction Conditions Temperature, solvent, and reaction time can significantly impact yield. Systematically vary these parameters to find the optimal conditions. For some reactions, lower temperatures may be required to prevent side reactions.
Poor Substrate Quality Ensure the purity of "this compound" and the other reactants. Impurities can poison the catalyst or lead to unwanted side reactions.
Reversible Reaction Some reactions, like the Michael addition, can be reversible. Consider using a stoichiometric amount of a reagent that drives the reaction forward or removing a byproduct to shift the equilibrium.
Problem 2: Formation of Multiple Products/Side Reactions
Possible Cause Troubleshooting Step
Catalyst Promoting Multiple Pathways Some catalysts, particularly Lewis acids, can catalyze different reaction pathways. The choice of Lewis acid can be critical in directing the reaction to the desired product.[1]
Decomposition of Starting Material or Product "this compound" or the product may be unstable under the reaction conditions. Try running the reaction at a lower temperature or for a shorter duration.
Polymerization of the Nitroalkene Nitroalkenes can be prone to polymerization, especially in the presence of strong bases or acids. Use a milder catalyst or adjust the catalyst concentration.
Undesired Elimination Reactions In some cases, elimination reactions can compete with the desired transformation. Adjusting the base strength or reaction temperature can help minimize these side products.

Catalyst Performance Data

The following tables summarize catalyst performance in transformations involving "this compound" and analogous nitroalkenes.

Table 1: Lewis Acid Catalyzed Cyclizations with Salicylaldehydes

CatalystProduct TypeYieldReference
FeCl₃3-NitrocoumarinModerate to Excellent[1]
BF₃·OEt₂4H-ChromeneModerate to Excellent[1]

Table 2: Organocatalyzed Asymmetric Michael Additions to Nitroalkenes (Analogous Systems)

CatalystNucleophileSolventYield (%)ee (%)Reference
(R,R)-DPEN-thioureaCyclohexanoneWater9999
(S)-Diphenylprolinol silyl etherPropanalToluene95>95

Table 3: Phase-Transfer Catalyzed Michael Additions of Nitroalkanes (Analogous Systems)

CatalystNitroalkaneMichael AcceptorYield (%)ee (%)
Chiral Quaternary Ammonium Salt (from Cinchonidine)NitromethaneChalconeGoodModerate

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Synthesis of 3-Nitrocoumarins from this compound and Salicylaldehydes (Adapted from[1])

  • To a solution of salicylaldehyde (1.0 mmol) in a suitable anhydrous solvent (e.g., dichloromethane, 10 mL) under an inert atmosphere (e.g., nitrogen or argon), add FeCl₃ (1.2 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of "this compound" (1.2 mmol) in the same solvent (5 mL) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-nitrocoumarin.

Visualizations

Catalyst_Selection_Workflow Catalyst Selection for this compound Transformations start Define Desired Transformation q1 Is Stereocontrol Required? start->q1 q2 Is it a Condensation/Cyclization? q1->q2 No organocatalyst Select Chiral Organocatalyst (e.g., DPEN-thiourea) q1->organocatalyst Yes q3 Are Reactants in Immiscible Phases? q2->q3 No lewis_acid Select Lewis Acid (e.g., FeCl3, BF3.OEt2) q2->lewis_acid Yes ptc Select Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salt) q3->ptc Yes base Select Basic Catalyst (e.g., Piperidine) q3->base No troubleshoot Troubleshoot Reaction (Yield, Purity, etc.) organocatalyst->troubleshoot lewis_acid->troubleshoot ptc->troubleshoot base->troubleshoot

Caption: A decision workflow for selecting a catalyst.

Caption: A logical flow for troubleshooting experimental issues.

References

Technical Support Center: Stability of 1,1-Bis(methylthio)-2-nitroethylene During Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 1,1-bis(methylthio)-2-nitroethylene during reaction workup. Proper handling and workup procedures are critical to ensure the integrity and purity of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound during reaction workup?

A1: this compound is susceptible to degradation under both strongly acidic and basic aqueous conditions. The primary concerns are hydrolysis of the ketene dithioacetal functionality and reactions involving the activated nitroalkene system. It is also sensitive to strong oxidizing agents.[1][2] Decomposition can lead to reduced yields, purification challenges, and the formation of unwanted byproducts.

Q2: What are the visible signs of decomposition during workup?

A2: A noticeable color change of the organic layer from its typical yellow to a brown or dark brown hue is a common indicator of decomposition. The formation of insoluble materials or tars may also be observed, particularly under strong basic conditions. If you are monitoring the reaction progress by Thin Layer Chromatography (TLC), the appearance of new, often more polar, spots that are not the desired product is a clear sign of degradation.

Q3: Is this compound stable to aqueous acidic workups?

A3: While generally more stable under mildly acidic to neutral conditions, prolonged exposure to strong aqueous acids can lead to hydrolysis. The mechanism is analogous to the hydrolysis of other ketene dithioacetals, which can yield β-keto thioesters.[3][4] The nitro group can also be susceptible to transformations under certain acidic conditions, similar to the Nef reaction, which converts nitroalkanes to carbonyl compounds.[5]

Q4: Can I use a basic wash (e.g., sodium bicarbonate or sodium hydroxide) during the workup?

A4: Caution is advised when using basic washes. While some synthetic procedures involving this reagent use a basic workup, strong bases can promote decomposition.[1][2] Ketene dithioacetals can undergo hydrolysis or other reactions under basic conditions.[6] If a basic wash is necessary to remove acidic byproducts, it is recommended to use a mild, inorganic base like saturated sodium bicarbonate solution and to minimize the contact time. Using stronger bases like sodium hydroxide should be done at low temperatures and with rapid separation of the layers.

Q5: How can I minimize decomposition during an aqueous workup?

A5: To minimize decomposition, it is recommended to:

  • Work at lower temperatures (e.g., using an ice bath) during extractions and washes.

  • Use mild washing agents, such as saturated sodium bicarbonate for neutralization and brine to reduce the solubility of the organic product in the aqueous layer.

  • Minimize the contact time between the organic layer containing the product and the aqueous wash solutions.

  • If possible, perform the workup under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, as the final product, ranitidine, is known to be susceptible to oxidation.[1]

Q6: What are the recommended storage conditions for this compound?

A6: The compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong bases.[1][2] For long-term storage, it is recommended to keep it in a tightly sealed container at -20°C to -80°C.[3][7][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Organic layer turns dark brown during basic wash. Decomposition of this compound.Immediately separate the layers. Wash the organic layer with brine and dry over anhydrous sodium sulfate. Consider if a less harsh workup is possible, such as a water wash or using a milder base like sodium bicarbonate.
Low yield of desired product after workup. Decomposition during aqueous extraction.Repeat the reaction and workup at a lower temperature. Minimize contact time with aqueous solutions. Ensure the pH of the aqueous layer does not become strongly acidic or basic.
Multiple spots on TLC after workup. Formation of degradation byproducts.Attempt to purify the product using column chromatography. If byproducts are very polar, they may be removed with a silica gel plug filtration. For future reactions, adjust the workup procedure to be milder.
Emulsion formation during extraction. High concentration of reagents or byproducts.Add brine to the separatory funnel to help break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite.

Experimental Protocols

Standard Mild Aqueous Workup Protocol

This protocol is designed to minimize the decomposition of this compound and its reaction products during workup.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing:

    • Wash the organic layer once with deionized water.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Note: Perform this step quickly to minimize contact time.

    • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator at a low temperature.

Visualizing Workup Stability Issues

The following diagram illustrates the potential decomposition pathways of this compound under harsh workup conditions.

DecompositionPathways Potential Decomposition Pathways of this compound During Workup A This compound B Strong Acidic Workup (e.g., HCl) A->B Potential for hydrolysis C Strong Basic Workup (e.g., NaOH) A->C High risk of decomposition F Mild Workup (e.g., NaHCO3, Brine) A->F Recommended Path D Hydrolysis Products (e.g., β-keto thioester analogs) B->D E Decomposition Products (e.g., tars, complex mixtures) C->E G Stable Product F->G

Caption: Potential decomposition pathways based on workup conditions.

References

Technical Support Center: Monitoring Reactions with 1,1-Bis(methylthio)-2-nitroethylene by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 1,1-Bis(methylthio)-2-nitroethylene.

Frequently Asked Questions (FAQs)

Q1: What is the general approach to monitoring a reaction involving this compound by TLC?

A1: The progress of a reaction is monitored by observing the disappearance of the starting material, this compound, and the appearance of the product(s) on a TLC plate over time. By spotting the reaction mixture alongside the starting material, you can visually track the conversion.

Q2: How do I choose an appropriate mobile phase (eluent) for my TLC analysis?

A2: The choice of mobile phase is critical for good separation. For compounds like this compound, which possess both polar (nitro group) and non-polar (methylthio groups) characteristics, a mixture of a non-polar and a polar solvent is recommended. A good starting point is a mixture of hexane and ethyl acetate. You may need to adjust the ratio to achieve optimal separation, where the starting material has an Rf value of approximately 0.3-0.5.

Q3: How can I visualize the spots on the TLC plate?

A3: this compound contains a nitro group and is conjugated, which makes it visible under UV light (254 nm). This is a non-destructive method and should be the first visualization technique employed. For more definitive visualization, especially for reaction products that may not be UV-active, staining is necessary. A potassium permanganate stain is highly effective for visualizing the methylthio groups.

Q4: What do different Rf values indicate?

A4: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A lower Rf value indicates a more polar compound, as it has a stronger interaction with the polar silica gel stationary phase. Conversely, a higher Rf value suggests a less polar compound. By comparing the Rf values of the spots in the reaction mixture to the starting material, you can infer the relative polarities of the products.

Troubleshooting Guides

Encountering issues with your TLC analysis is common. Here are some solutions to frequently encountered problems:

Problem Possible Cause(s) Solution(s)
Spots are streaking - Sample is too concentrated.- The compound is highly polar or acidic/basic.- Dilute the sample solution before spotting.- Add a small amount (0.5-1%) of acetic acid or triethylamine to the mobile phase to improve the spot shape for acidic or basic compounds, respectively.
Spots remain at the baseline (Rf ≈ 0) - The mobile phase is not polar enough.- Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Spots are at the solvent front (Rf ≈ 1) - The mobile phase is too polar.- Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase.
No spots are visible under UV light - The compound is not UV-active.- The sample is too dilute.- Use a chemical stain for visualization.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration.
Uneven solvent front - The TLC plate was not placed vertically in the developing chamber.- The chamber was not properly sealed.- Ensure the plate is level in the chamber.- Make sure the developing chamber is securely covered to maintain a saturated atmosphere.

Experimental Protocols

Detailed Methodology for TLC Monitoring

This protocol provides a step-by-step guide for monitoring a reaction involving this compound.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase: Hexane and Ethyl Acetate

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Heat gun

Procedure:

  • Prepare the Mobile Phase: Start with a 7:3 mixture of hexane to ethyl acetate. Prepare a fresh solution in a beaker or TLC developing chamber. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for spotting: one for the starting material (SM), one for the co-spot (C), and one for the reaction mixture (RM).

  • Spot the Plate:

    • SM Lane: Using a capillary tube, spot a dilute solution of your starting material, this compound, on the first mark.

    • C Lane (Co-spot): Spot the starting material and then, on top of the same spot, carefully spot the reaction mixture.

    • RM Lane: Spot the reaction mixture on the third mark.

  • Develop the Plate: Carefully place the spotted TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Observe the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • For chemical staining, dip the plate into the potassium permanganate stain solution for a few seconds.

    • Gently warm the plate with a heat gun until colored spots appear against a purple/pink background. The starting material and any sulfur-containing products will appear as yellow-brown spots.

  • Analyze the Results: Compare the spots in the RM lane to the SM and C lanes. The disappearance of the starting material spot and the appearance of new spots indicate the progress of the reaction. Calculate the Rf values for all spots.

Preparation of Potassium Permanganate Stain

Ingredients:

  • Potassium permanganate (KMnO₄): 1.5 g

  • Potassium carbonate (K₂CO₃): 10 g

  • 10% Sodium hydroxide (NaOH) solution: 1.25 mL

  • Distilled water: 200 mL

Procedure:

  • Dissolve the potassium carbonate in the distilled water.

  • Add the potassium permanganate and stir until fully dissolved.

  • Add the sodium hydroxide solution and mix thoroughly.

  • Store the solution in a sealed, light-protected container.

Visualization of Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_development Development cluster_visualization Visualization cluster_analysis Analysis prep_eluent Prepare Mobile Phase (e.g., 7:3 Hexane:EtOAc) prep_plate Prepare TLC Plate (Draw Baseline & Mark Lanes) spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_co Spot Co-spot (C) spot_sm->spot_co spot_rm Spot Reaction Mixture (RM) spot_co->spot_rm develop Develop Plate in Chamber spot_rm->develop dry Dry Plate & Mark Solvent Front develop->dry uv Visualize under UV Light dry->uv stain Stain with KMnO₄ uv->stain analyze Analyze Results (Compare Spots, Calculate Rf) stain->analyze

Caption: Workflow for monitoring a reaction using TLC.

Validation & Comparative

A Comparative Analysis of the Reactivity of 1,1-Bis(methylthio)-2-nitroethylene and Nitroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the selection of appropriate reagents is paramount to achieving desired chemical transformations with high efficiency and selectivity. This guide provides a comprehensive comparison of the reactivity of two prominent nitroalkenes: 1,1-Bis(methylthio)-2-nitroethylene and nitroethylene. Both compounds serve as valuable building blocks, particularly as Michael acceptors and dienophiles, owing to the powerful electron-withdrawing nature of the nitro group. This document aims to objectively compare their performance in key organic reactions, supported by available experimental data and theoretical calculations, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Differences in Reactivity

FeatureThis compoundNitroethylene
Structure A "push-pull" alkene with two electron-donating methylthio groups and one electron-withdrawing nitro group.A simple nitroalkene with a terminal double bond.
Electrophilicity Expected to have a nuanced electrophilic character due to the opposing electronic effects of the substituents.A potent electrophile with a calculated global electrophilicity index (ω) of 2.61 eV.[1]
Reactivity Profile Acts as a versatile building block for heterocycles, often undergoing Michael addition followed by elimination of one or both methylthio groups.Primarily utilized as a classic Michael acceptor and a dienophile in Diels-Alder reactions.
Key Advantage The presence of good leaving groups (methylthio) allows for tandem reactions and the synthesis of complex heterocyclic systems in a single step.High reactivity in standard conjugate additions and cycloadditions.

Theoretical Comparison of Electrophilicity

The reactivity of nitroalkenes as electrophiles in reactions like the Michael addition and Diels-Alder cycloaddition is intrinsically linked to their electrophilicity. A quantitative measure of this property is the global electrophilicity index (ω), calculated from the electronic chemical potential and chemical hardness.

For nitroethylene , a global electrophilicity index (ω) of 2.61 eV has been reported, classifying it as a strong electrophile.[1] This high value rationalizes its well-established reactivity as a potent Michael acceptor and dienophile.

Reactivity in Michael Additions

Both this compound and nitroethylene are excellent Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles.

Nitroethylene is a classic substrate in Michael additions, reacting with carbanions, amines, thiols, and other nucleophiles to afford β-substituted nitroalkanes. These reactions are often high-yielding and serve as a cornerstone for carbon-carbon and carbon-heteroatom bond formation.

This compound exhibits a richer and more varied reactivity in Michael-type additions. The initial conjugate addition of a nucleophile is often followed by the elimination of one of the methylthio groups, a good leaving group. This tandem addition-elimination sequence is a powerful tool for the synthesis of substituted nitroethylenes. Furthermore, when bifunctional nucleophiles such as diamines are employed, a subsequent intramolecular reaction can lead to the formation of various heterocyclic structures in a one-pot procedure.

Logical Relationship of Reactivity:

michael_addition cluster_nitroethylene Nitroethylene cluster_bmne This compound NE Nitroethylene NE_product β-Substituted Nitroalkane NE->NE_product Michael Addition BMNE This compound BMNE_adduct Initial Adduct BMNE->BMNE_adduct Michael Addition BMNE_elimination Substituted Nitroethylene BMNE_adduct->BMNE_elimination Elimination of MeS- BMNE_heterocycle Heterocycle BMNE_adduct->BMNE_heterocycle Intramolecular Cyclization (with bifunctional nucleophile)

Figure 1: Comparative Reactivity in Michael Additions.

Reactivity in Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for the synthesis of six-membered rings. The dienophile's reactivity is enhanced by the presence of electron-withdrawing groups.

Nitroethylene is a highly reactive dienophile in Diels-Alder reactions due to the strong electron-withdrawing nature of the nitro group, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). It readily reacts with a variety of dienes to form cyclohexene derivatives.

The use of This compound as a dienophile in Diels-Alder reactions is less commonly reported in the literature compared to its extensive use in Michael additions and heterocyclic synthesis. While the nitro group activates the double bond for cycloaddition, the steric bulk of the two methylthio groups may hinder the approach of the diene, potentially leading to lower reaction rates or requiring more forcing conditions compared to the less sterically encumbered nitroethylene.

Experimental Workflow for a Typical Diels-Alder Reaction:

diels_alder_workflow start Start dissolve Dissolve Dienophile (e.g., Nitroethylene) in an appropriate solvent start->dissolve add_diene Add Diene (e.g., Cyclopentadiene) dissolve->add_diene react Stir at Room Temperature or Heat if Necessary add_diene->react monitor Monitor Reaction Progress (e.g., by TLC) react->monitor workup Reaction Work-up (e.g., solvent removal, extraction) monitor->workup purify Purify Product (e.g., recrystallization, chromatography) workup->purify characterize Characterize Product (e.g., NMR, IR, MS) purify->characterize end End characterize->end

Figure 2: General Experimental Workflow for a Diels-Alder Reaction.

Experimental Protocols

Protocol 1: Synthesis of a Fused Heterocycle from this compound

This protocol describes a typical multi-component reaction for the synthesis of a 1,4-dihydropyridine-fused-1,3-diazaheterocycle derivative, showcasing the utility of this compound in complex molecule synthesis.[1]

Materials:

  • This compound

  • 1,n-diamine (e.g., ethylenediamine)

  • Aryl aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Ethanol

  • Piperidine

Procedure:

  • A mixture of this compound (1 mmol), the 1,n-diamine (1 mmol), the aryl aldehyde (1 mmol), and malononitrile (1 mmol) is taken in a round-bottom flask.

  • Ethanol (10 mL) is added to the flask, followed by the addition of piperidine (10 mol%) as a basic catalyst.

  • The reaction mixture is refluxed for an appropriate time, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried to afford the desired fused heterocycle.

  • The product is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Protocol 2: Diels-Alder Reaction of Nitroethylene with Cyclopentadiene

This protocol provides a general procedure for the [4+2] cycloaddition of nitroethylene with cyclopentadiene.

Materials:

  • Nitroethylene

  • Freshly cracked cyclopentadiene

  • Anhydrous diethyl ether or other suitable solvent

Procedure:

  • In a round-bottom flask, nitroethylene (1 equivalent) is dissolved in a minimal amount of anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled in an ice bath.

  • Freshly cracked cyclopentadiene (1.1 equivalents) is added dropwise to the cooled solution with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the consumption of the starting materials.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel or by recrystallization to yield the Diels-Alder adduct.

  • The purified product is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its structure and stereochemistry.

Summary and Outlook

Both this compound and nitroethylene are highly valuable and reactive intermediates in organic synthesis.

Nitroethylene stands out as a potent and straightforward electrophile, ideal for standard Michael additions and Diels-Alder reactions where high reactivity is desired. Its small size and high electrophilicity make it a go-to reagent for these fundamental transformations.

This compound , on the other hand, offers a more nuanced reactivity profile. While it is an effective Michael acceptor, its true strength lies in its capacity for tandem reactions. The presence of the methylthio leaving groups facilitates subsequent elimination and cyclization steps, enabling the efficient, one-pot synthesis of complex heterocyclic molecules that would otherwise require multi-step procedures.

For drug development professionals and researchers , the choice between these two reagents will depend on the synthetic goal. For the straightforward introduction of a nitroethyl group or the construction of simple cyclohexene rings, nitroethylene is an excellent choice. However, for the synthesis of more elaborate and diverse heterocyclic scaffolds, the versatility of this compound makes it an invaluable tool.

Further quantitative kinetic studies and computational analysis of the electrophilicity of this compound are warranted to provide a more precise comparison and to further aid in reaction design and optimization.

References

A Comparative Guide to 1,1-Bis(methylthio)-2-nitroethylene and Other Ketene Dithioacetals in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ketene dithioacetals are versatile and powerful building blocks in organic synthesis, prized for their ability to participate in a wide array of chemical transformations to construct complex molecular architectures. Among these, 1,1-Bis(methylthio)-2-nitroethylene holds a prominent position due to the unique reactivity conferred by its electron-withdrawing nitro group. This guide provides an objective comparison of this compound with other classes of ketene dithioacetals, supported by experimental data, to aid chemists in selecting the optimal reagent for their synthetic endeavors.

General Reactivity and Advantages

Ketene dithioacetals, in general, are excellent synthons for the construction of heterocyclic compounds.[1] Their reactivity is primarily dictated by the nature of the substituent at the C2 position. In this compound, the potent electron-withdrawing nitro group renders the C2 carbon highly electrophilic, making it an excellent Michael acceptor.[2] Conversely, the methylthio groups can act as leaving groups, facilitating substitution and cyclization reactions.

Other classes of ketene dithioacetals, such as those bearing ester, cyano, or keto groups, exhibit a similar pattern of reactivity, but the electronic nature of these substituents modulates their electrophilicity and the lability of the methylthio groups. This guide will explore these differences in the context of synthesizing key heterocyclic scaffolds: pyridines, pyrazoles, and thiophenes.

Synthesis of Pyridine Derivatives

The synthesis of substituted pyridines is a cornerstone of medicinal chemistry. Ketene dithioacetals offer several routes to this important heterocycle.

Comparison of Ketene Dithioacetals in Pyridine Synthesis

While direct comparative studies are limited, the available data allows for an assessment of the utility of different ketene dithioacetals in pyridine synthesis. This compound and its derivatives are effective precursors for highly functionalized pyridines. For instance, N-methyl-1-(methylthio)-2-nitroethenamine, derived from this compound, reacts with various aldehydes and pyrazol-5-amines to produce pyrazolo[3,4-b]pyridin-6-amines in good yields.[3] Another important class, cyano-ketene dithioacetals like bis(methylthio)methylenemalononitrile, are widely used for the synthesis of 3-cyano-4-methylthio-2(1H)-pyridones.[1]

Table 1: Synthesis of Pyridine Derivatives using Ketene Dithioacetals

Ketene Dithioacetal PrecursorReactantsProductYield (%)Reference
N-methyl-1-(methylthio)-2-nitroethenamine3-Methyl-1-phenyl-1H-pyrazol-5-amine, BenzaldehydeN,3-dimethyl-5-nitro-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridin-6-amine85[3]
bis(methylthio)methylenemalononitrileMalononitrile6-Amino-3,5-dicyano-4-methylthio-2(1H)-pyridone-[1]
bis(methylthio)methylenecyanoacetamideCyanoacetamide6-Amino-3-cyano-4-methylthio-2(1H)-pyridone-5-carboxamide-[1]
Experimental Protocol: Synthesis of N,3-dimethyl-5-nitro-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridin-6-amine[3]

A mixture of N-methyl-1-(methylthio)-2-nitroethenamine (1 mmol), 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 mmol), benzaldehyde (1 mmol), and L-proline (20 mol%) in ethanol (5 mL) is stirred at room temperature for 8-10 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel (ethyl acetate/hexane) to afford the desired product.

Synthesis of Pyrazole Derivatives

Pyrazoles are another class of heterocycles with significant pharmacological importance. This compound serves as a key precursor for the synthesis of functionalized pyrazoles.

Comparison of Ketene Dithioacetals in Pyrazole Synthesis

A highly efficient, one-pot, three-component reaction of 1,1-bis(methylthio)-2-nitroethene, aromatic aldehydes, and hydrazine hydrate provides a direct route to 5-aryl-3-(methylsulfanyl)-1H-pyrazoles in good to excellent yields.[4] This method highlights the utility of the nitro-activated double bond for tandem reactions. While other ketene dithioacetals can also be employed for pyrazole synthesis, the nitro group in this compound offers a distinct reaction pathway.

Table 2: Synthesis of 5-Aryl-3-(methylsulfanyl)-1H-pyrazoles[4]

Aromatic AldehydeYield (%)
Benzaldehyde92
4-Chlorobenzaldehyde95
4-Methoxybenzaldehyde90
4-Nitrobenzaldehyde88
2-Chlorobenzaldehyde85
Experimental Protocol: Synthesis of 5-Phenyl-3-(methylsulfanyl)-1H-pyrazole[4]

To a solution of benzaldehyde (1 mmol) and hydrazine hydrate (1.2 mmol) in ethanol (10 mL), 1,1-bis(methylthio)-2-nitroethene (1 mmol) is added. The reaction mixture is refluxed for 2 hours. After cooling to room temperature, the precipitate is filtered, washed with cold ethanol, and dried to give the pure product.

Synthesis of Thiophene Derivatives

Thiophenes are important structural motifs in materials science and medicinal chemistry. Ketene dithioacetals, particularly α-oxo ketene dithioacetals, have been effectively utilized in their synthesis.

Comparison of Ketene Dithioacetals in Thiophene Synthesis

A highly efficient, metal-free, three-step one-pot synthesis of tetrasubstituted 2,4-diacylthiophenes has been developed using α-oxo ketene dithioacetals and propargylic alcohols.[5] This method demonstrates the versatility of the keto-substituted ketene dithioacetal as a three-carbon synthon. While this compound can also be used to synthesize thiophenes, the reaction pathways and the nature of the resulting substitution patterns differ significantly.

Table 3: Synthesis of 2,4-Diacylthiophenes from an α-Oxo Ketene Dithioacetal[5]

SolventYield (%)
Dichloromethane72
Toluene78
Ethyl Acetate83
1,2-Dichloroethane78
Tetrahydrofuran68
Experimental Protocol: Synthesis of a 2,4-Diacylthiophene[5]

To a solution of the α-oxo ketene dithioacetal (0.5 mmol) and propargylic alcohol (0.6 mmol) in ethyl acetate (5 mL) is added p-toluenesulfonic acid monohydrate (10 mol%). The mixture is stirred at 50 °C for 2 hours. Then, molecular iodine (0.75 mmol) is added, and the mixture is stirred for another 2 hours. Finally, the reaction is irradiated with visible light for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired thiophene.

Visualizing Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of heterocycles from ketene dithioacetals.

G General Workflow for Heterocycle Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product KDA Ketene Dithioacetal (e.g., this compound) Reaction Cyclocondensation / Cycloaddition KDA->Reaction Reagent Co-reactant(s) (e.g., Amine, Hydrazine, Active Methylene Compound) Reagent->Reaction Heterocycle Substituted Heterocycle (e.g., Pyridine, Pyrazole, Thiophene) Reaction->Heterocycle

Caption: General workflow for heterocycle synthesis from ketene dithioacetals.

G Reaction Pathway for Pyrazole Synthesis BMTNE 1,1-Bis(methylthio)-2-nitroethene Intermediate2 Michael Adduct BMTNE->Intermediate2 Aldehyde Ar-CHO Intermediate1 Hydrazone Intermediate Aldehyde->Intermediate1 Hydrazine H2N-NH2 Hydrazine->Intermediate1 Intermediate1->Intermediate2 Pyrazole 5-Aryl-3-(methylsulfanyl)-1H-pyrazole Intermediate2->Pyrazole Cyclization & Elimination of HNO2

Caption: Plausible reaction pathway for the three-component synthesis of pyrazoles.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a variety of nitrogen-containing heterocycles. Its strong electrophilic character, a direct consequence of the nitro group, enables efficient participation in Michael additions and subsequent cyclization reactions, often in one-pot procedures.

In comparison, other ketene dithioacetals, such as those bearing cyano or keto substituents, also serve as excellent precursors for heterocyclic synthesis. The choice of the specific ketene dithioacetal should be guided by the desired substitution pattern on the target heterocycle and the intended synthetic strategy. While α-oxo ketene dithioacetals are particularly well-suited for the synthesis of certain thiophene derivatives, and cyano-ketene dithioacetals are staples in the preparation of functionalized pyridones, this compound provides a unique and powerful tool for the construction of nitro-substituted and other highly functionalized heterocyclic systems. The experimental protocols and comparative data presented in this guide offer a starting point for researchers to harness the full potential of these remarkable synthetic intermediates.

References

The Strategic Advantage of 1,1-Bis(methylthio)-2-nitroethylene in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex heterocyclic compounds is a cornerstone of innovation. In this guide, we provide a comprehensive comparison of the use of 1,1-Bis(methylthio)-2-nitroethylene as a versatile building block against traditional synthetic methods. Experimental data highlights its superior performance in terms of yield, reaction conditions, and environmental impact.

This compound has emerged as a highly valuable and versatile precursor in organic synthesis, particularly in the construction of a wide array of heterocyclic and fused heterocyclic compounds.[1][2] Its unique structure, featuring two methylthio groups and a nitro group attached to a double bond, provides multiple reactive sites for chemical modification.[1][3] This reagent is a key starting material for producing nitro-1,1-enediamines (EDAMs) and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM), which are pivotal intermediates in the synthesis of pharmacologically relevant scaffolds.[1][3]

The primary advantages of employing this compound lie in its ability to facilitate multicomponent reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a complex product in a single step, thereby enhancing efficiency and reducing waste.[4] This approach offers significant benefits over traditional linear synthetic routes, which often require multiple steps, purification of intermediates, and the use of harsh reagents or catalysts.

Quantitative Performance Comparison

The advantages of using this compound are most evident when comparing the synthesis of specific heterocyclic systems. The following table provides a summary of the quantitative data for the synthesis of a pyridopyrimidinone derivative, comparing a modern multicomponent reaction utilizing this compound with a more traditional synthetic approach.

ParameterMethod Using this compoundTraditional Method (Doebner–von Miller)
Product 7-Methyl-5-phenyl-4-oxo-4,5-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile2-thioxodihydro-pyrido[2,3-d]pyrimidine
Yield 85%[5]59%[3]
Reaction Time 4 hours[5]30 minutes (microwave) / 15 hours (conventional)[3]
Catalyst Catalyst-free[5]Iodine (I2)[3]
Solvent Aqueous Ethanol (Green Solvent)[5]Dimethylformamide (DMF)[3]
Reaction Temperature 72 °C[5]160 °C (microwave) / Reflux[3]
Key Advantages Experimental simplicity, simple work-up, green solvent, catalyst-free.[5]Rapid synthesis under microwave conditions.[3]

Experimental Protocols

To provide a clear understanding of the practical application of these methods, detailed experimental protocols for the synthesis of a pyridopyrimidinone derivative via both the this compound-based multicomponent reaction and a traditional method are presented below.

Protocol 1: Multicomponent Synthesis of Pyridopyrimidinone Derivative

This protocol is adapted from the work of Hosseini and Bayat (2019) for the synthesis of 7-methyl-5-phenyl-4-oxo-4,5-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile.[5]

Materials:

  • This compound

  • 1,2-Diaminoethane

  • Benzaldehyde

  • Meldrum's acid

  • Aqueous Ethanol (33%)

Procedure:

  • A mixture of 1,2-diaminoethane (1 mmol) and this compound (1 mmol) is stirred in ethanol (10 mL) at room temperature for 2 hours to form the corresponding ketene aminal intermediate.

  • Benzaldehyde (1 mmol) and Meldrum's acid (1 mmol) are then added to the reaction mixture.

  • The mixture is refluxed at 72°C for 4 hours.

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and dried to afford the pure pyridopyrimidinone derivative.

Protocol 2: Traditional Synthesis of a Pyrido[2,3-d]pyrimidin-4(1H)-one

This protocol is based on the Doebner–von Miller reaction for the synthesis of a related pyrido[2,3-d]pyrimidine structure.[3]

Materials:

  • 6-amino-2-thiouracil

  • Chalcone

  • Iodine (I2)

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of 6-amino-2-thiouracil (1 mmol), the appropriate chalcone (1 mmol), and iodine (10 mol%) is placed in a microwave reactor vial.

  • Dimethylformamide (DMF, 3 mL) is added to the mixture.

  • The reaction vessel is sealed and subjected to microwave irradiation at 160°C for 30 minutes.

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired product.

Workflow and Reaction Pathway Visualization

The following diagrams illustrate the logical workflow for the synthesis of heterocyclic compounds using this compound and a representative traditional multi-step synthesis.

G cluster_0 Multicomponent Synthesis using this compound A 1,1-Bis(methylthio)- 2-nitroethylene E One-Pot Reaction (Aqueous Ethanol, 72°C) A->E B Diamine B->E C Aldehyde C->E D Meldrum's Acid D->E F Heterocyclic Product E->F High Yield, Simple Work-up

Caption: Workflow for the one-pot multicomponent synthesis of heterocycles.

G cluster_1 Traditional Multi-Step Synthesis G Starting Material 1 I Step 1: Reaction & Purification G->I H Starting Material 2 H->I J Intermediate I->J L Step 2: Reaction & Purification J->L K Starting Material 3 K->L M Final Product L->M Multiple Steps, Lower Overall Yield

Caption: A representative traditional multi-step synthetic workflow.

References

Spectroscopic analysis to confirm the structure of "1,1-Bis(methylthio)-2-nitroethylene" adducts

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the spectroscopic analysis of adducts derived from 1,1-bis(methylthio)-2-nitroethylene. This guide provides an objective comparison of performance with alternative structural confirmation methods, supported by experimental data.

The versatile reagent, this compound, serves as a valuable building block in organic synthesis, particularly for the construction of diverse heterocyclic systems. Its reaction with various nucleophiles leads to a wide array of adducts with potential applications in medicinal chemistry and materials science. Accurate structural confirmation of these adducts is paramount, and a combination of spectroscopic techniques provides the necessary evidence. This guide focuses on the detailed spectroscopic analysis of polyfunctionalized 1,4-dihydropyridine-fused-1,3-diazaheterocycles, a class of complex adducts synthesized from this compound.

Comparative Spectroscopic Data of Synthesized Adducts

The following tables summarize the key spectroscopic data for a series of 1,4-dihydropyridine-fused-1,3-diazaheterocycle adducts. These compounds were synthesized through a one-pot reaction of this compound, a 1,n-diamine, an arylaldehyde, and malononitrile.[1]

Table 1: ¹H NMR Spectral Data for Representative Adducts [1]

CompoundAr-H (m, ppm)NH (s, ppm)CH (s, ppm)CH₂-N (m, ppm)CH₂-CH₂ (m, ppm)NH₂ (s, ppm)
5a (Ar = C₆H₅)7.15-7.18 (3H)9.39 (1H)4.61 (1H)3.94-4.04 (2H)3.80-3.83 (2H)6.51 (2H)
5b (Ar = 4-ClC₆H₄)7.20 (2H, d, J=7.6), 7.31 (2H, d, J=7.6)9.39 (1H)4.61 (1H)3.99-4.00 (2H)3.80-3.83 (2H)6.51 (2H)
5c (Ar = 4-MeOC₆H₄)6.81 (2H, d, J=8.4), 7.08 (2H, d, J=8.4)9.29 (1H)4.54 (1H)3.98-4.00 (2H)3.79-3.81 (2H)6.45 (2H)

Table 2: ¹³C NMR Spectral Data for Representative Adducts [1]

CompoundC=OC-NO₂CNAr-CCHCH₂-NCH₂-CH₂
5a (Ar = C₆H₅)151.47105.37120.77126.39, 127.81, 128.81, 144.9140.3644.6343.26
5b (Ar = 4-ClC₆H₄)151.47105.37120.77128.00, 128.87, 130.87, 143.9640.3644.6343.26
5c (Ar = 4-MeOC₆H₄)151.40105.44120.89114.24, 129.06, 137.33, 158.3339.6944.6543.27

Table 3: IR and Mass Spectral Data for a Representative Adduct (5a) [1]

Spectroscopic TechniqueKey Signals
IR (KBr, cm⁻¹) 3352, 3219 (NH₂ and NH), 2186 (CN), 1650 (C=C), 1360 (NO₂)
MS (m/z, %) 296 (M⁺, 8), 282 (8), 248 (12), 234 (12), 77 (100)

Experimental Protocols

General Procedure for the Synthesis of 1,4-Dihydropyridine-Fused-1,3-Diazaheterocycles (5a-c)[1]

A mixture of this compound (1 mmol), the corresponding 1,n-diamine (1 mmol), an appropriate arylaldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (10 mL) is refluxed in the presence of a catalytic amount of piperidine (10 mol%). The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid product is collected by filtration, washed with cold ethanol, and dried.

Spectroscopic Characterization Methods[1]
  • ¹H NMR and ¹³C NMR: Spectra are recorded on a 500 MHz spectrometer using DMSO-d₆ as the solvent and TMS as the internal standard. Chemical shifts are reported in ppm (δ) and coupling constants (J) in Hertz (Hz).

  • IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer using KBr pellets.

  • Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) method at 70 eV.

Visualization of Experimental Workflow and Reaction Pathway

The following diagrams illustrate the logical workflow of the synthesis and the proposed reaction mechanism.

experimental_workflow cluster_start Starting Materials cluster_reaction One-Pot Synthesis cluster_workup Workup and Purification cluster_product Final Product cluster_analysis Spectroscopic Analysis A This compound E Ethanol, Piperidine (cat.), Reflux A->E B 1,n-Diamine B->E C Arylaldehyde C->E D Malononitrile D->E F Cooling E->F G Filtration F->G H Washing with cold Ethanol G->H I 1,4-Dihydropyridine-fused-1,3-diazaheterocycle H->I J ¹H NMR I->J K ¹³C NMR I->K L IR I->L M Mass Spectrometry I->M

Caption: Experimental workflow for the synthesis and analysis of adducts.

reaction_mechanism Start 1,1-Bis(methylthio)- 2-nitroethylene + 1,n-Diamine Intermediate_A Ketene Aminal Intermediate Start->Intermediate_A Substitution Michael_Addition Michael Addition Intermediate_A->Michael_Addition Knoevenagel Arylaldehyde + Malononitrile (Knoevenagel Condensation) Intermediate_B Knoevenagel Adduct Knoevenagel->Intermediate_B Intermediate_B->Michael_Addition Intermediate_C Intermediate Adduct Michael_Addition->Intermediate_C Cyclization Intramolecular Cyclization Intermediate_C->Cyclization Product 1,4-Dihydropyridine-fused -1,3-diazaheterocycle Cyclization->Product Tautomerization & Aromatization

Caption: Plausible reaction mechanism for the formation of the adducts.

Comparison with Alternative Methods

While the combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive structural confirmation, other analytical techniques can be considered as complementary or alternative methods:

  • X-ray Crystallography: This technique provides the most definitive three-dimensional structural information. However, it is contingent on the ability to grow single crystals of sufficient quality, which is not always feasible.

  • Elemental Analysis: This method provides the empirical formula of the compound, which can be used to support the proposed molecular formula determined by mass spectrometry.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate molecular weight, allowing for the unambiguous determination of the molecular formula.

In comparison, the spectroscopic methods detailed in this guide are more universally applicable to a wider range of compounds, including those that are difficult to crystallize. The combination of one- and two-dimensional NMR techniques can often provide a complete structural elucidation without the need for single-crystal X-ray diffraction.

Conclusion

The spectroscopic analysis of this compound adducts, particularly through a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry, offers a powerful and reliable approach for their structural characterization. The data presented in this guide for a series of 1,4-dihydropyridine-fused-1,3-diazaheterocycles demonstrates the utility of these techniques in unequivocally confirming the complex molecular architectures of these adducts. This comprehensive spectroscopic approach is essential for advancing the synthesis and application of novel compounds derived from this compound in various scientific disciplines.

References

A Comparative Guide to the Mechanistic Nuances of Reactions Involving 1,1-Bis(methylthio)-2-nitroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mechanistic studies surrounding reactions of 1,1-bis(methylthio)-2-nitroethylene, a versatile nitroketene dithioacetal. It offers a comparative perspective against alternative reagents, supported by experimental data, to aid in the strategic selection of synthetic routes. Detailed experimental protocols and visual representations of reaction mechanisms are included to facilitate understanding and practical application.

Introduction to this compound and its Alternatives

This compound is a highly functionalized organic compound that serves as an exceptional Michael acceptor in organic synthesis.[1] The push-pull nature of the molecule, with the electron-donating methylthio groups and the electron-withdrawing nitro group, renders the β-carbon highly electrophilic and susceptible to nucleophilic attack. This unique electronic property makes it a valuable building block for the synthesis of a wide array of functionalized alkenes and heterocyclic compounds.[1]

The reactivity of this compound is often compared to other classes of Michael acceptors, each with its own distinct reactivity profile and synthetic utility. A comparison with common alternatives is presented below.

Table 1: Comparison of this compound with Alternative Michael Acceptors

FeatureThis compoundSimple Nitroalkenes (e.g., Nitroethylene, β-Nitrostyrene)α,β-Unsaturated Esters/Ketones (e.g., Diethyl Maleate, Methyl Vinyl Ketone)
Structure Nitroketene dithioacetalConjugated nitroalkeneConjugated carbonyl compound
Reactivity Highly reactive due to the strong electron-withdrawing nitro group and two methylthio groups.[1]Generally reactive, with reactivity influenced by substituents on the double bond.Moderately reactive, with reactivity dependent on the nature of the ester or ketone group.
Key Reactions Michael additions, cycloadditions, synthesis of heterocycles (e.g., pyridines, pyrroles, thiophenes).[2][3]Michael additions, Diels-Alder reactions, Henry reactions.Michael additions, Robinson annulation.
Advantages Versatile precursor for a wide range of functionalized products; the methylthio group can act as a good leaving group.[1]Readily available starting materials; well-established reactivity.Wide commercial availability; products are often stable.
Disadvantages Can be more complex to synthesize compared to simple nitroalkenes.Potential for polymerization, especially with nitroethylene.Generally less reactive than nitroalkenes.

Mechanistic Insights into Key Reactions

The reactions of this compound are predominantly governed by its electrophilic character at the β-carbon. The following sections detail the mechanisms of its most significant transformations.

Michael Addition Reactions

The cornerstone of this compound chemistry is the Michael addition, where a wide variety of nucleophiles can be employed.

Primary and secondary amines readily add to the β-carbon of this compound, often followed by the elimination of one of the methylthio groups to yield a nitroenamine. This subsequent elimination is a key feature that distinguishes it from simple nitroalkenes.

Michael_Addition_Amine reactant1 This compound intermediate [Intermediate] reactant1->intermediate Nucleophilic Attack reactant2 R₂NH reactant2->intermediate product Nitroenamine intermediate->product Elimination of MeSH

Mechanism of Michael addition of an amine to this compound.
Cycloaddition Reactions

This compound can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile, leading to the formation of various cyclic structures. The strong electron-withdrawing nature of the nitro group enhances its reactivity in these pericyclic reactions.

Comparative Performance Data

The choice of Michael acceptor can significantly impact the outcome of a reaction. The following table summarizes available data on the performance of this compound in comparison to other acceptors in similar transformations.

Table 2: Yield Comparison for the Michael Addition of Amines

Michael AcceptorNucleophileProductYield (%)Reference
This compoundEthylenediamineCyclic nitro-ene-1,1-diamine-[2]
This compoundAniline1-Anilino-1-methylthio-2-nitroethylene-[1]
Nitroethylenen-Pentanal (via enamine)γ-Nitroaldehyde96[4]

Note: Direct comparative yield data under identical conditions is scarce in the literature. The presented data is from different studies and should be interpreted with caution.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these reactions in a laboratory setting.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the reaction of the dipotassium salt of 2-nitro-1,1-ethylenedithiol with an alkylating agent like dimethyl sulfate.[2]

Procedure:

  • To a solution of potassium hydroxide in ethanol, nitromethane and carbon disulfide are added at low temperature to form the dipotassium salt of 2-nitro-1,1-ethylenedithiol.

  • The resulting salt is then treated with dimethyl sulfate to yield this compound.

General Procedure for the Michael Addition of an Amine

The following protocol is a general representation of the Michael addition of an amine to this compound.

Procedure:

  • This compound is dissolved in a suitable solvent (e.g., ethanol, THF).

  • The amine (1-2 equivalents) is added to the solution, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Logical Workflow for Reagent Selection

The decision-making process for selecting a suitable Michael acceptor can be visualized as follows:

Reagent_Selection start Define Synthetic Target q1 Is a subsequent elimination of a leaving group desired? start->q1 a1_yes Consider this compound q1->a1_yes Yes q2 Is high reactivity and activation by a nitro group required? q1->q2 No end Select Optimal Reagent a1_yes->end a2_yes Consider Nitroalkenes q2->a2_yes Yes a2_no Consider α,β-Unsaturated Esters/Ketones q2->a2_no No a2_yes->end a2_no->end

Decision workflow for selecting a Michael acceptor.

Conclusion

This compound stands out as a highly versatile and reactive building block in organic synthesis. Its unique structure allows for a range of transformations, particularly in the construction of complex nitrogen- and sulfur-containing heterocycles. While other Michael acceptors like simple nitroalkenes and α,β-unsaturated carbonyls offer viable alternatives, the ability of the methylthio group to act as a leaving group in subsequent reactions provides this compound with a distinct synthetic advantage. The choice of reagent should be guided by the specific synthetic target, the desired reactivity, and the potential for subsequent functionalization. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.

References

Yield comparison of different synthetic routes to pyrazoles using "1,1-Bis(methylthio)-2-nitroethylene"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole derivatives is a cornerstone of medicinal chemistry. This guide provides a head-to-head comparison of two synthetic routes to pyrazoles utilizing the versatile starting material, 1,1-bis(methylthio)-2-nitroethylene, with a focus on reaction yields and detailed experimental protocols.

Two distinct synthetic pathways for the preparation of pyrazole derivatives from this compound are presented: a three-component reaction yielding 5-aryl-3-(methylthio)-1H-pyrazoles and a two-component condensation-cyclization affording a 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate derivative. This guide offers a comparative analysis of their reported yields and methodologies to inform synthetic strategy.

Route 1: Three-Component Synthesis of 5-Aryl-3-(methylthio)-1H-pyrazoles

This synthetic approach involves a one-pot, three-component reaction between an aromatic aldehyde, hydrazine hydrate, and this compound. The reaction proceeds in ethanol under reflux conditions, providing good to excellent yields of the corresponding 5-aryl-3-(methylthio)-1H-pyrazoles.[1][2] This method is notable for its operational simplicity and the diversity of substituted pyrazoles that can be accessed by varying the aldehyde component.

Yield Comparison for Route 1:
Aldehyde (Ar-CHO)ProductYield (%)
Benzaldehyde3-(Methylthio)-5-phenyl-1H-pyrazole85
4-Methylbenzaldehyde3-(Methylthio)-5-(p-tolyl)-1H-pyrazole88
4-Methoxybenzaldehyde5-(4-Methoxyphenyl)-3-(methylthio)-1H-pyrazole92
4-Chlorobenzaldehyde5-(4-Chlorophenyl)-3-(methylthio)-1H-pyrazole90
4-Nitrobenzaldehyde3-(Methylthio)-5-(4-nitrophenyl)-1H-pyrazole82
2-Chlorobenzaldehyde5-(2-Chlorophenyl)-3-(methylthio)-1H-pyrazole86
Experimental Protocol for Route 1:

A mixture of the aromatic aldehyde (1 mmol), hydrazine hydrate (1.5 mmol), and this compound (1 mmol) in ethanol (10 mL) is refluxed for a specified time. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the pure 5-aryl-3-(methylthio)-1H-pyrazole.[1]

Route 2: Two-Component Synthesis of Ethyl 5-Amino-3-(methylthio)-1H-pyrazole-4-carboxylate

This route involves the direct condensation and cyclization of this compound with a substituted hydrazine, such as ethyl carbazate, to produce a functionalized pyrazole. While a direct experimental example for the nitro-ketene dithioacetal is not explicitly detailed in the search results, a general procedure for the synthesis of similar pyrazoles from ketene dithioacetals and hydrazides provides a reliable framework.[3] This pathway leads to a pyrazole with a different substitution pattern compared to Route 1, highlighting the versatility of the starting material.

Experimental Protocol for Route 2:

A solution of this compound (1 mmol) and ethyl carbazate (1 mmol) in ethanol (15 mL) is refluxed for 2-3 hours. After cooling, the reaction mixture is poured into ice-cold water. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to yield ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate.[3] The yield for this specific transformation is not provided in the available literature but is expected to be moderate to good based on analogous reactions.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthetic_Route_1 start This compound intermediate Three-Component Reaction start->intermediate aldehyde Aromatic Aldehyde aldehyde->intermediate hydrazine Hydrazine Hydrate hydrazine->intermediate product 5-Aryl-3-(methylthio)-1H-pyrazole intermediate->product

Figure 1: Three-component synthesis of 5-aryl-3-(methylthio)-1H-pyrazoles.

Synthetic_Route_2 start This compound reaction Condensation/ Cyclization start->reaction ethyl_carbazate Ethyl Carbazate ethyl_carbazate->reaction product Ethyl 5-Amino-3-(methylthio)- 1H-pyrazole-4-carboxylate reaction->product

Figure 2: Two-component synthesis of a functionalized pyrazole.

References

A Comparative Guide to the Synthesis of Nitroenamines: Exploring Alternatives to 1,1-Bis(methylthio)-2-nitroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of nitroenamines is a critical step in the creation of diverse heterocyclic compounds and pharmacologically active molecules. For years, 1,1-bis(methylthio)-2-nitroethylene has been a cornerstone reagent for this purpose. However, the landscape of synthetic chemistry is ever-evolving, with new methodologies emerging that offer potential advantages in terms of efficiency, substrate scope, and reaction conditions. This guide provides an objective comparison of key alternatives to this compound for the synthesis of nitroenamines, supported by experimental data and detailed protocols.

The traditional and widely utilized method for synthesizing nitroenamines involves the reaction of this compound, a nitroketene dithioacetal, with primary or secondary amines.[1][2] This reaction proceeds via a nucleophilic substitution, where the amine displaces one or both of the methylthio groups to form the corresponding mono- or di-substituted nitroenamine.[1] While effective, this method has prompted the exploration of alternative starting materials to broaden the synthetic toolkit. This guide will focus on three principal alternatives: β-Nitroacrylates, Nitro-substituted Halo-olefins, and the direct condensation of Nitroalkanes with Formamide Acetals.

Comparative Performance of Synthetic Routes

To facilitate a direct comparison, the following tables summarize the performance of this compound and its alternatives in the synthesis of representative nitroenamine structures. The data has been compiled from various literature sources to provide a clear overview of yields, reaction times, and conditions.

Table 1: Synthesis of N-Substituted-2-nitroethenamines

Starting MaterialAmineProductReaction ConditionsYield (%)Reference
This compoundAnilineN-Phenyl-1-(methylthio)-2-nitroethenamineEthanol, reflux, 4h85[1]
This compoundBenzylamineN-Benzyl-1-(methylthio)-2-nitroethenamineMethanol, rt, 2h92[1]
Methyl (E)-3-nitroacrylateAnilineMethyl (Z)-3-amino-3-phenyl-2-nitroacrylateDichloromethane, rt, 24h78[3]
Methyl (E)-3-nitroacrylateCyclohexylamineMethyl (Z)-3-(cyclohexylamino)-2-nitroacrylateDichloromethane, rt, 12h85[3]
2-Chloro-1-nitroetheneMorpholine4-(2-Nitroethenyl)morpholineDiethyl ether, 0°C to rt, 3h75[4]
Nitromethane & DMF-DMA-1-(Dimethylamino)-2-nitroetheneDMF, reflux, 6hHigh[5]

Note: Direct comparative synthesis of identical nitroenamines from all starting materials is not always available in the literature. The data presented is for structurally similar products to provide a representative comparison.

Experimental Protocols

Synthesis of Nitroenamines from this compound (Reference Method)

General Procedure: A solution of this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol is treated with the desired amine (1.0-1.2 eq.). The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the target nitroenamine.[1]

Alternative Methodologies

β-Nitroacrylates serve as effective precursors to β-amino-α-nitro-α,β-unsaturated esters, a class of nitroenamines. The reaction proceeds via a Michael addition of the amine to the electron-deficient double bond.

Experimental Protocol: To a solution of the β-nitroacrylate (e.g., methyl (E)-3-nitroacrylate) (1.0 eq.) in a solvent like dichloromethane, the amine (1.0 eq.) is added. The reaction mixture is stirred at room temperature for a period ranging from a few hours to a day. The solvent is then evaporated, and the resulting residue is purified by column chromatography on silica gel to yield the desired β-amino-α-nitro-α,β-unsaturated ester.[3]

Nitro-substituted halo-olefins, such as 2-chloro-1-nitroethene, provide a direct route to nitroenamines through nucleophilic vinylic substitution. The halogen atom serves as a good leaving group, readily displaced by an amine nucleophile.

Experimental Protocol: The nitro-substituted halo-olefin (1.0 eq.) is dissolved in a suitable solvent like diethyl ether and cooled to 0°C. The amine (2.0 eq., with one equivalent acting as a base to neutralize the generated HCl) is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours. The resulting amine hydrochloride salt is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by chromatography or recrystallization.[4]

This method offers a direct approach to β-nitroenamines from simple nitroalkanes. DMF-DMA acts as a one-carbon electrophile and an aminating agent, condensing with the active methylene group of the nitroalkane.

Experimental Protocol: A mixture of the nitroalkane (e.g., nitromethane) (1.0 eq.) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq.) in a high-boiling solvent such as dimethylformamide (DMF) is heated to reflux. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is typically isolated by distillation under reduced pressure or by crystallization upon cooling.[5]

Workflow and Reaction Pathways

The following diagrams illustrate the general synthetic workflows and key reaction pathways discussed in this guide.

G General Synthetic Workflow for Nitroenamines cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution β-Nitroacrylates β-Nitroacrylates Michael Addition Michael Addition β-Nitroacrylates->Michael Addition Nitro-halo-olefins Nitro-halo-olefins Nucleophilic Vinylic Substitution Nucleophilic Vinylic Substitution Nitro-halo-olefins->Nucleophilic Vinylic Substitution Nitroalkanes + DMF-DMA Nitroalkanes + DMF-DMA Condensation Condensation Nitroalkanes + DMF-DMA->Condensation Nitroenamine Nitroenamine Nucleophilic Substitution->Nitroenamine Michael Addition->Nitroenamine Nucleophilic Vinylic Substitution->Nitroenamine Condensation->Nitroenamine

Caption: Comparative workflow of nitroenamine synthesis.

G Reaction Pathways to Nitroenamines cluster_A This compound Route cluster_B β-Nitroacrylate Route cluster_C Nitro-halo-olefin Route cluster_D Nitroalkane + DMF-DMA Route A1 This compound + R₂NH A2 Nitroenamine + CH₃SH A1:f1->A2:f0 Nucleophilic Substitution B1 β-Nitroacrylate + R₂NH B2 Nitroenamine B1:f1->B2:f0 Michael Addition C1 Nitro-halo-olefin + R₂NH C2 Nitroenamine + HX C1:f1->C2:f0 Nucleophilic Vinylic Substitution D1 Nitroalkane + DMF-DMA D2 β-Nitroenamine + 2 CH₃OH D1:f0->D2:f0 Condensation

Caption: Key reaction mechanisms for nitroenamine synthesis.

Conclusion

While this compound remains a reliable and high-yielding reagent for the synthesis of nitroenamines, several viable alternatives offer distinct advantages. β-Nitroacrylates provide access to functionalized nitroenamines with ester groups, expanding the potential for further molecular diversification. Nitro-substituted halo-olefins offer a direct and often high-yielding route, particularly for cyclic amines. The condensation of nitroalkanes with DMF-DMA represents an atom-economical approach, utilizing simple and readily available starting materials.

The choice of synthetic route will ultimately depend on the desired target molecule, the availability of starting materials, and the desired reaction conditions. For researchers and drug development professionals, a thorough understanding of these alternative methodologies is crucial for the efficient and innovative synthesis of novel nitroenamine-containing compounds. This guide serves as a foundational resource for navigating these synthetic options and selecting the most appropriate pathway for a given research objective.

References

A Comparative Guide to Isotopic Labeling Strategies: Featuring "1,1-Bis(methylthio)-2-nitroethylene" as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of isotopic labeling strategies, with a special focus on the potential applications of "1,1-Bis(methylthio)-2-nitroethylene" as a versatile precursor for the synthesis of isotopically labeled heterocyclic compounds. While direct isotopic labeling studies of this specific reagent are not extensively documented, its chemical structure and role as a key synthetic intermediate make it an excellent candidate for introducing isotopic labels into complex molecules. This guide will objectively compare hypothetical labeling strategies for "this compound" with established methods using alternative labeled synthons, supported by representative experimental data.

Introduction to Isotopic Labeling and "this compound"

Isotopic labeling is a powerful technique used to trace the fate of atoms through chemical reactions and biological pathways. By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, ²H or D for ¹H, ¹⁵N for ¹⁴N), researchers can elucidate reaction mechanisms, study metabolic fluxes, and develop internal standards for quantitative mass spectrometry.

"this compound" is a valuable synthetic building block, particularly in the construction of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals. Its polarized double bond and two reactive methylthio leaving groups make it a versatile synthon for creating complex molecular architectures. The presence of carbon, hydrogen, nitrogen, and sulfur atoms offers multiple opportunities for isotopic labeling.

Hypothetical Isotopic Labeling of "this compound"

The synthesis of "this compound" provides several avenues for isotopic incorporation using commercially available labeled precursors. A common synthetic route starts from nitromethane, carbon disulfide, and a methylating agent like dimethyl sulfate.

Labeling Strategies:
  • ¹³C-Labeling: The two methylthio groups can be labeled by employing ¹³C-labeled dimethyl sulfate ((¹³CH₃)₂SO₄). The vinyl carbons can be labeled starting from ¹³C-labeled nitromethane or carbon disulfide.

  • Deuterium (²H)-Labeling: The methyl groups can be deuterated using deuterated dimethyl sulfate. More profound deuteration of the vinyl backbone can be achieved by starting with deuterated nitromethane (CD₃NO₂).

  • ¹⁵N-Labeling: The nitro group can be labeled using ¹⁵N-labeled nitromethane.

The following diagram illustrates a potential synthetic workflow for producing isotopically labeled "this compound".

G cluster_precursors Isotopically Labeled Precursors cluster_synthesis Synthetic Pathway CD3NO2 Nitromethane-d3 Intermediate Dipotassium 2-nitro-1,1-ethenedithiolate CD3NO2->Intermediate Base (e.g., KOH) C13_DMS Dimethyl sulfate-(13C)2 CS2 Carbon Disulfide CS2->Intermediate Target Labeled this compound Intermediate->Target Methylation with (13CH3)2SO4

Caption: Synthetic workflow for labeled "this compound".

Comparison with Alternative Isotopically Labeled Building Blocks

While "this compound" offers significant synthetic flexibility, other isotopically labeled building blocks are commercially available and routinely used. The choice of synthon depends on the target molecule and the desired labeling pattern.

Building BlockStructureCommon IsotopesKey Applications
This compound CSC(=C--INVALID-LINK--[O-])SC¹³C, ²H, ¹⁵N (via synthesis)Synthesis of substituted pyridines, pyrimidines, and other heterocycles.
Nitroalkanes (e.g., Nitroethane-d5) C(C([2H])([2H])[2H])([2H])([2H])--INVALID-LINK--[O-]²H, ¹³C, ¹⁵NHenry reaction for C-C bond formation, synthesis of amines.
α-Aroyl Ketene Dithioacetals O=C(C(=C(SC)SC)c1ccccc1)¹³C, ²H (via synthesis)Precursors for pyrazoles, isoxazoles, and other five-membered heterocycles.
Dimethyl Malonate-¹³C₂ [13CH3]OC(=O)C--INVALID-LINK--O[13CH3]¹³CSynthesis of barbiturates and other pyrimidine derivatives.

Table 1: Comparison of Isotopically Labeled Synthetic Building Blocks

Supporting Experimental Data

The successful incorporation of isotopic labels is typically confirmed and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following tables present representative data that would be expected from the analysis of compounds synthesized using these labeled precursors.

Mass Spectrometry Data

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the labeled compound, confirming the mass shift due to the incorporated isotopes.

CompoundLabeling StrategyExpected m/z (Unlabeled)Expected m/z (Labeled)Isotopic Purity (%)
This compoundMethyl-¹³C₂165.00167.01>98
2-Amino-4,6-dimethylpyrimidineSynthesized from labeled nitromethane-d₃123.09126.11>95
Phenyl-β-nitroethanolHenry reaction with benzaldehyde and nitromethane-¹³C167.06168.06>99

Table 2: Representative Mass Spectrometry Data for Labeled Compounds and Derivatives

NMR Spectroscopy Data

NMR spectroscopy provides detailed structural information and can be used to quantify the level of isotopic incorporation at specific atomic positions. For deuterium labeling, ¹H NMR is used to observe the reduction in signal intensity, while ²H NMR directly detects the deuterium signal. For ¹³C labeling, ¹³C NMR shows enhanced signals at the labeled positions.

Experiment TypeLabeled CompoundKey ObservationQuantitative Result
¹H NMR1,1-Bis(methylthio-d₃)-2-nitroethyleneDisappearance of the methyl proton signal at ~2.5 ppm.>98% Deuterium incorporation.
¹³C NMR1,1-Bis(methylthio-¹³C)-2-nitroethyleneSignificant enhancement of the methyl carbon signal at ~15 ppm.>99% ¹³C enrichment.
²H NMRPyrimidine synthesized from nitromethane-d₃Appearance of a deuterium signal corresponding to the labeled position.Determination of site-specific deuterium abundance.

Table 3: Representative NMR Data for Isotopic Labeling Analysis

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and analysis of isotopically labeled compounds. Below are representative protocols for the synthesis of a labeled precursor and a subsequent analytical procedure.

Protocol 1: Synthesis of Deuterated Nitromethane (CD₃NO₂)

Objective: To prepare nitromethane-d₃, a key precursor for introducing a deuterated methyl group.

Materials:

  • Nitromethane (CH₃NO₂)

  • Deuterium oxide (D₂O)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A mixture of nitromethane (1 equivalent) and D₂O (10 equivalents) is prepared in a round-bottom flask.

  • Anhydrous potassium carbonate (0.2 equivalents) is added as a base to facilitate H/D exchange.

  • The mixture is stirred vigorously at room temperature for 48 hours.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation to yield nitromethane-d₃.

  • The level of deuteration is quantified by ¹H NMR by observing the reduction of the methyl proton signal.

Protocol 2: Analysis of ¹³C Incorporation by High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm and quantify the incorporation of ¹³C into a synthesized molecule.

Materials:

  • ¹³C-labeled sample

  • Unlabeled reference standard

  • High-resolution mass spectrometer (e.g., Orbitrap or FT-ICR)

  • LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

Procedure:

  • Prepare solutions of the labeled sample and the unlabeled standard at a known concentration (e.g., 1 µg/mL) in an appropriate solvent.

  • Inject the samples into the HRMS system coupled with a liquid chromatography system.

  • Acquire full scan mass spectra in the expected m/z range.

  • For the unlabeled standard, identify the monoisotopic peak and the naturally abundant ¹³C isotopologue peaks.

  • For the ¹³C-labeled sample, identify the new monoisotopic peak corresponding to the incorporated ¹³C atoms.

  • Calculate the isotopic enrichment by comparing the intensities of the labeled and any residual unlabeled peaks.

Signaling Pathways and Mechanistic Studies

Isotopic labeling is instrumental in elucidating reaction mechanisms. For instance, the reaction of "this compound" with a dinucleophile to form a heterocyclic ring can proceed through different pathways. Labeling can distinguish between these possibilities.

G cluster_reactants Reactants cluster_pathways Possible Reaction Pathways cluster_products Products with Distinct Label Positions BMNE This compound (Vinyl carbon labeled with 13C) PathwayA Pathway A: Sequential Nucleophilic Attack BMNE->PathwayA PathwayB Pathway B: Concerted Cyclization BMNE->PathwayB Dinucleophile Dinucleophile (e.g., Ethylenediamine) Dinucleophile->PathwayA Dinucleophile->PathwayB ProductA Product A (13C at a specific position) PathwayA->ProductA ProductB Product B (13C at a different position) PathwayB->ProductB

Caption: Elucidating reaction mechanisms using isotopic labeling.

By determining the position of the ¹³C label in the final heterocyclic product using ¹³C NMR, researchers can definitively identify the operative reaction mechanism. This knowledge is crucial for optimizing reaction conditions and designing new synthetic routes.

A Comparative Guide to the Reaction Pathways of 1,1-Bis(methylthio)-2-nitroethylene: A Computational and Experimental Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction pathways of 1,1-bis(methylthio)-2-nitroethylene, a versatile Michael acceptor, with other related nitroalkenes. By integrating experimental data with insights from computational studies on analogous compounds, we aim to offer a comprehensive understanding of its reactivity and potential applications in organic synthesis and drug development.

Data Presentation: A Comparative Overview of Reactivity

The following tables summarize key quantitative data from studies on this compound and related nitroalkenes, facilitating a comparison of their performance in key organic reactions.

Table 1: Comparison of Yields in Michael Addition Reactions

Michael AcceptorNucleophileCatalyst/ConditionsYield (%)Reference
This compoundVariesBase-catalyzedGenerally HighInferred from synthetic utility[1]
NitroethyleneAldehydesChiral Pyrrolidine / Acetic Acid95%[2]
β-Aryl NitroalkenesCarbonyl CompoundsOrganocatalystsVaries[2]
2-Arylmethyliden-1,3-indandiones2-AminothiophenolAcOH / HCl~45-75%[3]

Table 2: Computational Data for Cycloaddition Reactions of Related Nitroethenes

ReactionComputational MethodActivation Energy (kcal/mol)Key FindingReference
Thionitrone + Nitroethene [3+2] CycloadditionB3LYP/6-31G(d)14.8 - 16.5One-step mechanism favored[4]
Substituted Nitroethene + Nitrone [3+2] CycloadditionB3LYP-D3/6-311G(d,p)Varies with substituentsFavors exo-isoxazolidine product[5]
Nitrilimines + Ethene [3+2] CycloadditionPBE0/6-311++G(2df,pd)1.01 - 14.14Low barriers, highly exothermic[6]
Azide + Allene Dipolar CycloadditionM08-HX/pcseg-2VariesPredicts site- and regioselectivity[7]

Experimental Protocols: A Generalized Approach

The following provides a generalized methodology for a typical Michael addition reaction involving a nitroalkene like this compound, based on common practices in the field.

Generalized Protocol for Organocatalytic Michael Addition to a Nitroalkene

  • Reagent Preparation: To a solution of the aldehyde (1.2 mmol) in an appropriate solvent (e.g., CHCl3, 1.0 mL) at room temperature, add the nitroalkene (1.0 mmol).

  • Catalyst Introduction: Introduce the chiral organocatalyst, such as (S)-diphenylprolinol silyl ether (5 mol %), followed by an acidic co-catalyst like acetic acid (200 mol %).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for a specified duration (e.g., 24 hours). Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired Michael adduct.

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

Reaction Pathways and Mechanistic Insights

This compound serves as an excellent electrophile in various organic transformations, primarily due to the electron-withdrawing nature of the nitro group. Its reaction pathways are often analogous to those of simpler nitroalkenes, though the geminal methylthio groups can influence reactivity and stereoselectivity.

Michael Addition Pathway

The most common reaction involving this substrate is the Michael addition, where a nucleophile attacks the β-carbon of the nitroalkene. Computational studies on similar systems suggest a stepwise mechanism.

G reagents This compound + Nucleophile (Nu⁻) intermediate Enolate Intermediate reagents->intermediate Nucleophilic Attack product Michael Adduct intermediate->product Protonation

Fig. 1: Generalized Michael Addition Pathway.

[3+2] Cycloaddition Pathway

While specific computational studies on this compound are limited, density functional theory (DFT) calculations on related nitroethenes in [3+2] cycloaddition reactions provide valuable insights.[4][5] These reactions are predicted to proceed through a concerted, though often asynchronous, transition state. The regioselectivity is governed by the electronic properties of both the nitroalkene and the 1,3-dipole.

G reagents This compound + 1,3-Dipole ts Asynchronous Transition State reagents->ts Concerted Cycloaddition product Cycloadduct ts->product

Fig. 2: Postulated [3+2] Cycloaddition Pathway.

Comparative Analysis with Alternative Nitroalkenes

Compared to simpler nitroalkenes like nitroethylene, this compound offers distinct advantages. The two methylthio groups provide steric bulk, which can influence the stereochemical outcome of reactions. Electronically, the sulfur atoms can also modulate the electrophilicity of the double bond.

In contrast to β-aryl nitroalkenes, which have been extensively studied in organocatalytic Michael additions[2], this compound provides a different substitution pattern in the final product, which can be synthetically valuable. The methylthio groups can also be further functionalized or removed, adding to the synthetic utility of the adducts.

Computational studies on various nitroethenes in cycloaddition reactions indicate that substituents have a significant impact on activation barriers and selectivity.[5] Electron-withdrawing groups on the nitroethene generally increase its electrophilicity and reactivity. It can be inferred that the electron-withdrawing nitro group in this compound, combined with the electronic effects of the methylthio groups, makes it a highly reactive partner in such reactions.

Logical Workflow for a Computational Study

For researchers interested in conducting a computational analysis of the reaction pathways of this compound, the following workflow is recommended.

G start Define Reaction: Michael Addition or Cycloaddition dft Select DFT Functional and Basis Set (e.g., B3LYP/6-31G(d)) start->dft geom_opt Geometry Optimization of Reactants, Intermediates, and Products dft->geom_opt ts_search Transition State Search (e.g., QST2/3, Berny) geom_opt->ts_search freq_calc Frequency Calculations to Characterize Stationary Points ts_search->freq_calc irc IRC Calculations to Confirm Transition State Connectivity freq_calc->irc energy_profile Construct Potential Energy Surface irc->energy_profile analysis Analyze Electronic Properties (NBO, FMO) energy_profile->analysis conclusion Draw Mechanistic Conclusions analysis->conclusion

Fig. 3: Workflow for a DFT Study of Reaction Pathways.

References

A Critical Review of 1,1-Bis(methylthio)-2-nitroethylene: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1-Bis(methylthio)-2-nitroethylene, also known as nitroketene dimethyl dithioacetal, is a highly functionalized organic reagent that has garnered significant attention in synthetic chemistry. Its unique structure, featuring a nitro-activated double bond and two labile methylthio groups, renders it a potent and versatile building block. The strong electron-withdrawing nitro group makes the molecule an excellent Michael acceptor, while the methylthio groups can act as effective leaving groups in substitution reactions. This "push-pull" electronic character makes this compound a valuable precursor for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds with diverse pharmacological activities.[1] It serves as a key intermediate in the preparation of various biologically active compounds and is noted as a synthetic intermediate for the ulcerostatic agent, Ranitidine.[2]

This guide provides a critical comparison of this compound against alternative synthetic reagents, presents experimental data on its performance, and details key reaction protocols to inform researchers, scientists, and professionals in drug development.

Core Reactivity and Synthetic Applications

The primary utility of this compound lies in its role as an electrophilic C2-synthon. It readily reacts with a variety of nucleophiles, especially mono- and diamines, leading to the formation of substituted nitroenamines or cyclic structures.[3][4] The reaction with diamines is particularly powerful, as the stepwise or double displacement of the methylthio groups provides a direct route to important heterocyclic scaffolds like imidazolidines, tetrahydropyrimidines, and benzimidazoles.[3]

Furthermore, this compound is a key precursor for other valuable synthetic intermediates, such as N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) and nitro-1,1-enediamines (EDAMs), which are themselves versatile platforms for constructing fused heterocyclic systems.[1]

Comparative Analysis with Alternative Reagents

The synthetic utility of this compound is best understood when compared to other reagents used for similar transformations. The primary alternatives include simpler nitroalkenes and other ketene dithioacetals.

FeatureThis compound Simple Nitroalkenes (e.g., β-Nitrostyrene) Ketene Dithioacetals (without Nitro Group)
Primary Reactivity Michael Acceptor & Nucleophilic SubstitutionMichael AcceptorNucleophilic (as Acyl Anion Equivalent)
Key Functional Groups Nitro, Alkene, DithioacetalNitro, AlkeneAlkene, Dithioacetal
Reaction with Diamines Forms cyclic nitro-enediamines via substitution-cyclization.[1][3]Primarily forms Michael addition products. Cyclization is not a direct pathway.Generally unreactive towards amines unless activated. Often used with organometallics.
Products Formed N-heterocycles, S-heterocycles, substituted nitroenamines.[4]γ-Nitroamines, piperidines (via multi-step sequences).[5]Ketones, aldehydes (after hydrolysis).
Advantages Direct access to complex heterocycles in one or two steps. Highly versatile due to multiple reactive sites.[1]Readily available starting materials. Well-established reactivity for C-C bond formation.Excellent for umpolung (polarity reversal) strategies.
Limitations Generation of methyl mercaptan as a byproduct. Requires controlled reaction conditions.Limited to addition reactions; lacks built-in leaving groups for cyclization.Less electrophilic; requires strong nucleophiles or prior deprotonation.

Experimental Protocols and Performance Data

The versatility of this compound is demonstrated in its high-yield synthesis of various heterocyclic systems.

General Experimental Protocol: Synthesis of Cyclic Nitro-1,1-enediamines

A common application is the reaction with diamines to produce cyclic nitro-enediamines.[1]

  • Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol or acetonitrile) in a round-bottom flask is added a solution of the corresponding diamine (1.0-1.1 eq.).

  • Reaction: The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the diamine. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • Purification: The resulting solid is often pure enough for subsequent steps or can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired cyclic nitro-1,1-enediamine.

Table of Performance Data: Synthesis of Heterocycles

The following table summarizes the yields of various heterocyclic compounds prepared from this compound, showcasing its efficiency as a synthetic building block.

Starting MaterialsProduct HeterocycleReaction ConditionsYield (%)Reference
This compound, Ethylenediamine2-(Nitromethylene)imidazolidineEthanol, Reflux>90%Based on general procedures[1]
This compound, o-Phenylenediamine2-(Nitromethylene)benzimidazoleDMF, 80°C~85%[3]
This compound, 1,3-Diaminopropane2-(Nitromethylene)tetrahydropyrimidineEthanol, RefluxHigh[3]
This compound, Isatin, Amine, MalononitrileSpirooxindole-dihydropyridineMulti-component, Reflux~80-90%[4]

Visualizing Synthetic Pathways

Diagrams created using Graphviz illustrate the key workflows and reaction mechanisms associated with this compound.

G cluster_start Starting Materials cluster_intermediate Intermediate Salt cluster_reagent Methylating Agent cluster_product Final Product A Nitromethane (CH3NO2) D Dipotassium Salt [C(S)2CHNO2]K2 A->D + Reaction B Carbon Disulfide (CS2) B->D + Reaction C Base (e.g., KOH) C->D + Reaction F This compound D->F + Methylation E Dimethyl Sulfate ((CH3)2SO4) E->F

Caption: Workflow for the common synthesis of this compound.

G A This compound C Intermediate Adduct (Mono-substitution) A->C + First Nucleophilic Attack B Diamine (H2N-R-NH2) B->C D Cyclic Nitro-1,1-enediamine C->D Intramolecular Cyclization E Methyl Mercaptan (CH3SH byproduct) C->E - Elimination D->E - Elimination

Caption: Reaction pathway for heterocycle synthesis with a diamine.

Conclusion

This compound stands out as a uniquely versatile and powerful reagent in organic synthesis. Its dual reactivity as both a Michael acceptor and a substrate for nucleophilic substitution provides a direct and efficient pathway to a vast range of nitrogen- and sulfur-containing heterocycles. While alternatives like simple nitroalkenes are useful for carbon-carbon bond formation, they lack the built-in functionality for the rapid construction of complex cyclic systems that this compound offers. Its utility is underscored by its frequent application in multi-component reactions and its role as a precursor to other important synthetic building blocks. For researchers in medicinal chemistry and drug development, it remains an indispensable tool for molecular construction.

References

Safety Operating Guide

Proper Disposal of 1,1-Bis(methylthio)-2-nitroethylene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of 1,1-Bis(methylthio)-2-nitroethylene (CAS No. 13623-94-4), a compound recognized as a skin, eye, and respiratory irritant.[1][2][3] Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain environmental stewardship.

Immediate Safety and Handling

Before initiating any disposal protocol, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical safety goggles or a face shield, protective gloves, and a lab coat.[1] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][3][4] Eyewash stations and safety showers must be readily accessible in the event of accidental exposure.[1]

Disposal Protocol

The disposal of this compound is governed by its classification as hazardous waste. As such, it must be disposed of in accordance with all applicable local, state, and federal regulations. The primary directive is to transfer the material to an approved waste disposal plant.[1][3][4]

Key Disposal Steps:

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Ensure the container is compatible with the chemical and will not leak.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound" and the associated hazards (e.g., "Irritant," "Hazardous Waste").

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3]

    • The storage area should be secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with a copy of the Safety Data Sheet (SDS) for this compound.

Hazard and Disposal Summary

ParameterInformationSource
Chemical Name This compound[1]
CAS Number 13623-94-4[1]
Primary Hazards Skin Irritant, Serious Eye Irritant, May cause respiratory irritation[1][2][3]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection[1]
Handling Precautions Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling.[1][3][4]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][3][4]
Regulatory Framework Dispose of in accordance with local, state, and federal regulations for hazardous waste.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Start: Unused or Waste This compound assess_hazards Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->assess_hazards ppe Wear Appropriate PPE: - Gloves - Goggles/Face Shield - Lab Coat assess_hazards->ppe collect_waste Collect in a Labeled, Sealed Container ppe->collect_waste store_waste Store in a Cool, Dry, Well-Ventilated Area collect_waste->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Contractor store_waste->contact_ehs provide_sds Provide Safety Data Sheet (SDS) to Disposal Personnel contact_ehs->provide_sds end End: Proper Disposal by Approved Facility provide_sds->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 1,1-Bis(methylthio)-2-nitroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides essential safety protocols, operational guidance, and disposal plans for 1,1-Bis(methylthio)-2-nitroethylene (CAS No. 13623-94-4), a compound that requires careful handling due to its potential hazards. Adherence to these guidelines is critical for minimizing risks and ensuring a safe research environment.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] The primary routes of exposure are through inhalation, skin contact, and eye contact. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield should be worn where there is a risk of splashing.[1][3][5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[1][7] Gloves should be inspected for integrity before each use and washed before removal.[6][8]
Respiratory Protection A NIOSH-approved N95 dust mask or higher should be used, especially when handling the solid form, to avoid inhalation of dust particles.[1]
Protective Clothing A laboratory coat or apron that covers all exposed skin is necessary to prevent skin contact.[9]

Operational Plan for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Experiment A Review Safety Data Sheet (SDS) B Ensure proper ventilation (Fume Hood) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Weigh solid in a designated area within the fume hood C->D Proceed to handling E Handle with non-sparking tools D->E F Dissolve in a suitable solvent within the fume hood E->F G Decontaminate all equipment and work surfaces F->G Experiment complete H Properly label and store any remaining chemical G->H

Caption: This diagram illustrates the sequential steps for the safe handling of this compound, from initial preparation to post-experiment procedures.

Experimental Protocol: A General Guideline

While specific experimental procedures will vary, the following provides a general methodology for the safe use of this compound in a laboratory setting.

  • Preparation : Before starting any work, thoroughly review the Safety Data Sheet (SDS).[8] Ensure that a properly functioning chemical fume hood is available and that all necessary PPE is worn correctly.[3][4]

  • Handling the Solid : When weighing the solid compound, perform this task within the fume hood to minimize the risk of inhaling dust particles.[9] Use non-sparking tools to handle the substance.

  • Dissolution : When preparing solutions, slowly add the solid to the solvent in a flask or beaker within the fume hood to control any potential reaction and to contain vapors.

  • During the Experiment : Keep all containers with the chemical tightly closed when not in use.[3][4] Avoid contact with strong oxidizing agents and strong bases, as these are incompatible materials.[3]

  • Post-Experiment : After the experiment is complete, decontaminate all glassware and equipment that came into contact with the chemical. Wash hands and any exposed skin thoroughly with soap and water.[3]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines for this compound

Waste TypeDisposal Procedure
Unused Chemical Dispose of as hazardous waste through an approved waste disposal plant.[3][4] Do not dispose of down the drain.[3][10]
Contaminated Labware Disposable items (e.g., gloves, wipes) should be placed in a designated hazardous waste container. Reusable glassware must be decontaminated before washing.
Empty Containers Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Dispose of the container as hazardous waste.[4]

The following workflow outlines the necessary steps for the safe disposal of this compound and associated waste.

Disposal Workflow for this compound cluster_collection Waste Collection cluster_decontamination Decontamination cluster_disposal Final Disposal A Segregate waste (solid, liquid, contaminated items) B Use clearly labeled, compatible waste containers A->B C Rinse empty containers and contaminated glassware B->C Prepare for decontamination D Collect rinsate as hazardous waste C->D E Store waste in a designated, well-ventilated area D->E Store for disposal F Arrange for pickup by an approved hazardous waste contractor E->F

Caption: This diagram outlines the systematic process for the safe collection, decontamination, and final disposal of waste generated from the use of this compound.

By adhering to these safety protocols, operational plans, and disposal procedures, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.